Product packaging for Opigolix(Cat. No.:CAS No. 912587-25-8)

Opigolix

Cat. No.: B1677450
CAS No.: 912587-25-8
M. Wt: 544.5 g/mol
InChI Key: QLLWADSMMMNRDJ-GFCCVEGCSA-N
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Description

OPIGOLIX is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19F3N4O5S B1677450 Opigolix CAS No. 912587-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

912587-25-8

Molecular Formula

C25H19F3N4O5S

Molecular Weight

544.5 g/mol

IUPAC Name

(2R)-N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/t12-/m1/s1

InChI Key

QLLWADSMMMNRDJ-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O

Canonical SMILES

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Opigolix; 

Origin of Product

United States

Foundational & Exploratory

Opigolix mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Opigolix

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (also known as ASP-1707) is a non-peptide, orally active, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Developed to modulate the hypothalamic-pituitary-gonadal (HPG) axis, it represents a class of drugs designed for the management of sex hormone-dependent diseases such as endometriosis and uterine fibroids.[3][4] Though its clinical development was discontinued, the mechanism of this compound is archetypal for its class and provides a clear framework for understanding how targeted receptor blockade can achieve systemic endocrine suppression. This guide delineates the molecular interactions, signaling pathway inhibition, and physiological consequences of this compound's mechanism of action, grounded in the principles of reproductive endocrinology and receptor pharmacology.

The Physiological Context: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

To comprehend the action of this compound, one must first understand its target environment: the Hypothalamic-Pituitary-Gonadal (HPG) axis. This intricate neuroendocrine system governs reproductive function through a tightly regulated feedback loop.

  • Hypothalamic Control: The process begins in the hypothalamus with the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). This pulsatility is not random; it is orchestrated by a network of upstream neurons, most notably the Kisspeptin-expressing neurons in the arcuate nucleus (ARC) and anteroventral periventricular nucleus (AVPV).[5][6] These neurons integrate feedback signals from circulating sex steroids (estrogen, progesterone, testosterone) to either stimulate or inhibit GnRH release, forming the basis of hormonal feedback loops.[5][7][8]

  • Pituitary Response: GnRH travels through the hypophyseal portal system to the anterior pituitary gland, where it binds to GnRH receptors (GnRHR) on the surface of gonadotroph cells.[9][10]

  • Gonadotropin Release: Activation of the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the synthesis and release of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9][11]

  • Gonadal Steroidogenesis: LH and FSH enter the systemic circulation and act on the gonads (ovaries in females, testes in males). In the ovaries, FSH stimulates follicular growth, while LH triggers ovulation and stimulates the production of estradiol and progesterone. This hormonal output is the ultimate driver of the menstrual cycle and the pathological proliferation in estrogen-dependent diseases.

HPG_Axis cluster_0 Brain cluster_1 Periphery Hypothalamus Hypothalamus (Kisspeptin Neurons) Pituitary Anterior Pituitary (Gonadotrophs) Hypothalamus->Pituitary  GnRH (+) Gonads Ovaries / Testes Pituitary->Gonads  LH & FSH (+) Gonads->Hypothalamus Negative Feedback (-) Gonads->Pituitary (-) TargetTissues Uterus, Endometrial Lesions, Other Tissues Gonads->TargetTissues  Estradiol &  Progesterone This compound This compound This compound->Pituitary  Blocks GnRH Receptor

Figure 1: Simplified schematic of the Hypothalamic-Pituitary-Gonadal (HPG) axis and the site of action for this compound.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action of this compound is direct, competitive, and reversible antagonism of the GnRH receptor in the anterior pituitary.[2][4][9]

  • Molecular Target: this compound is a small molecule designed to bind with high affinity and specificity to the GnRH receptor.[1][2]

  • Competitive Binding: It physically occupies the receptor's binding site, thereby preventing the endogenous GnRH peptide from docking and initiating a signal.[9][12][13] This is a key distinction from GnRH agonists, which initially stimulate the receptor, causing a "flare" effect (a transient surge in LH and FSH), before the receptor is eventually desensitized and downregulated.[12][14][15] this compound and other antagonists circumvent this flare, leading to an immediate suppression of gonadotropin secretion.[4][14]

  • Downstream Consequences: By blocking GnRH receptor signaling, this compound causes a rapid, dose-dependent decrease in the secretion of both LH and FSH.[10][11] This reduction in gonadotropin support for the ovaries leads to a corresponding fall in the circulating levels of estradiol and progesterone.[9][12][16] It is this induced state of hypoestrogenism that provides the therapeutic effect in estrogen-dependent pathologies.

GnRH_Signaling cluster_0 Normal Signaling Pathway cluster_1 Inhibition by this compound GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Gq_protein Gq/11 Protein Activation GnRHR->Gq_protein PLC PLC Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC Activity IP3_DAG->Ca_PKC Gonadotropin_Release LH/FSH Synthesis & Release Ca_PKC->Gonadotropin_Release This compound This compound Blocked_GnRHR GnRH Receptor This compound->Blocked_GnRHR No_Signal No Signal Transduction

Figure 2: GnRH receptor signaling cascade and its competitive inhibition by this compound.

Pharmacodynamic Profile: Tunable Endocrine Suppression

A significant advantage of the oral GnRH antagonist class, including this compound, is the ability to achieve a dose-dependent and titratable suppression of estrogen.[4][9][11]

  • Full vs. Partial Suppression: Higher doses can induce a profound hypoestrogenic state, similar to post-menopause, with estradiol levels falling below 20 pg/mL.[11] Lower doses can achieve partial suppression, maintaining estradiol within a therapeutic window (e.g., 20-60 pg/mL).[10][11]

  • Balancing Efficacy and Safety: This "tunability" is critical. The goal is to lower estrogen enough to alleviate symptoms of endometriosis or reduce bleeding from uterine fibroids, while simultaneously mitigating the adverse effects of severe estrogen deprivation, such as loss of bone mineral density (BMD) and severe vasomotor symptoms (hot flushes).[12][14] For long-term treatment with higher doses, hormonal "add-back therapy" (co-administration of low-dose estrogen and progestin) is often required to maintain bone health.[4]

  • Rapid Reversibility: Unlike depot injectable formulations of GnRH agonists, the effects of oral antagonists like this compound are rapidly reversible upon cessation of treatment.[10][11] Ovarian function and hormone levels typically return to baseline within a short period, which is an important consideration for patients.

Parameter Effect of this compound Administration Underlying Mechanism
LH Secretion Rapid, dose-dependent decrease[10][11]Blockade of pituitary GnRH receptors.
FSH Secretion Rapid, dose-dependent decrease[10][11]Blockade of pituitary GnRH receptors.
Serum Estradiol Dose-dependent decrease[9][16]Reduced gonadotropin stimulation of the ovaries.
Serum Progesterone Decrease, indicating anovulation[9]Disruption of the normal hormonal cycle required for ovulation.
Symptom Flare Avoided[12][14]Direct antagonism without initial receptor stimulation.

Table 1: Summary of the Pharmacodynamic Effects of this compound.

Methodologies for Mechanistic Characterization

The mechanism of action of a GnRH antagonist like this compound is validated through a series of standardized in-vitro and in-vivo experiments.

Experimental Protocol: In-Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor. This provides a quantitative measure of the drug's potency at its molecular target.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected to express the human GnRH receptor.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • In a multi-well plate, add a fixed, low concentration of a radiolabeled GnRH agonist (e.g., [³H]-Leuprolide) to all wells.

    • Add increasing concentrations of unlabeled this compound (the competitor drug) to the experimental wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled GnRH agonist).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation: This protocol provides a direct, quantitative measure of the drug-target interaction. The use of a specific radioligand and receptor-expressing cells ensures target specificity. The inclusion of non-specific binding controls validates that the observed competition is occurring at the receptor of interest. A low Ki value is indicative of high binding affinity.

Binding_Assay_Workflow Start Start: GnRHR-expressing cell membranes Incubation Incubate with: 1. Fixed [³H]-GnRH Agonist 2. Increasing [this compound] Start->Incubation Filtration Rapid Filtration (Separate Bound vs. Free) Incubation->Filtration Quantification Scintillation Counting (Measure Bound Radioactivity) Filtration->Quantification Analysis Data Analysis: Plot Competition Curve Quantification->Analysis Result Determine IC₅₀ and Ki Analysis->Result

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound is a clear example of targeted endocrine therapy. As a competitive antagonist of the GnRH receptor, it acts as a molecular switch at the pituitary level, effectively turning down the entire HPG axis. This action results in an immediate, dose-dependent, and reversible suppression of gonadotropins and, consequently, ovarian sex hormones. While the development of this compound itself was halted, the principles of its mechanism have been successfully translated into approved therapies (e.g., Elagolix, Relugolix, Linzagolix), which have become valuable tools for managing the debilitating symptoms of estrogen-dependent conditions like endometriosis and uterine fibroids.[4][12][17][18] The continued exploration of this drug class underscores the power of understanding and precisely modulating fundamental physiological pathways.

References

The Synthesis of Opigolix (ASP-1707): A Review of a Novel GnRH Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Opigolix, also known as ASP-1707, is an orally active, non-peptide small molecule that functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, particularly endometriosis and rheumatoid arthritis.[1][4][5] this compound reached Phase II clinical trials for these indications before its development was discontinued in April 2018.[2][6] This guide provides a comprehensive overview of the available information regarding the synthesis of this complex molecule, offering valuable insights for researchers in medicinal chemistry and drug development.

Mechanism of Action: A Targeted Approach

This compound exerts its therapeutic effect by competitively blocking the GnRH receptor in the pituitary gland. This antagonism suppresses the pituitary-gonadal axis, leading to a reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] Consequently, this leads to a decrease in the production of estrogen and progesterone in women, hormones that are key drivers in the pathophysiology of endometriosis.[5] The targeted suppression of these hormones aimed to alleviate the pelvic pain associated with the condition.[5][7]

The Molecular Architecture of this compound

The chemical structure of this compound, (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide, presents a significant synthetic challenge.[2] Its core features include a central benzimidazol-2-ylidene-1,3-dione moiety, flanked by a 2,5-difluorophenyl group and a substituted phenyl ring bearing a sulfonimidamide functional group with a chiral hydroxypropyl chain.

Identifier Value
IUPAC Name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[2]
CAS Number 912587-25-8[2]
Molecular Formula C25H19F3N4O5S[8]
Molar Mass 544.51 g·mol−1[2]

Conceptual Synthetic Strategy

While a detailed, step-by-step synthetic protocol for this compound is not publicly available in the referenced literature, a retrosynthetic analysis can be proposed based on its chemical structure. The complexity of the molecule suggests a convergent synthesis, where key fragments are prepared separately and then coupled in the later stages.

G This compound This compound (ASP-1707) FragA Fragment A: Substituted Phenylsulfonimidamide This compound->FragA Sulfonimidamide bond formation FragB Fragment B: Benzimidazol-2-ylidene Malonate This compound->FragB Acylation / Condensation FragC Fragment C: 2,5-Difluorobenzoyl Moiety FragB->FragC caption Retrosynthetic Analysis of this compound G cluster_A Synthesis of Fragment A cluster_B Synthesis of Fragment B cluster_C Synthesis of Fragment C cluster_Assembly Final Assembly A1 Starting Phenyl Derivative A2 Sulfonylation A1->A2 Multiple Steps A3 Fragment A A2->A3 Multiple Steps Assembly2 Coupling with Fragment A A3->Assembly2 B1 o-Phenylenediamine B2 Reaction with Diethyl Malonate derivative B1->B2 Multiple Steps B3 Fragment B B2->B3 Multiple Steps Assembly1 Coupling of B and C B3->Assembly1 C1 2,5-Difluorobenzoic Acid C2 Fragment C C1->C2 C2->Assembly1 Assembly1->Assembly2 This compound This compound Assembly2->this compound caption Conceptual Forward Synthesis of this compound

References

An In-depth Technical Guide to Opigolix: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Opigolix, also known as ASP-1707, is an orally active, non-peptide small molecule that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, particularly endometriosis and rheumatoid arthritis, reaching Phase II clinical trials.[1][3] Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), this compound provides immediate and competitive blockade of the GnRH receptor in the pituitary gland.[4][5] This direct antagonism leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of ovarian sex hormones like estradiol.[4][6] This guide provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Identity and Structure

The unique chemical architecture of this compound is central to its function as a potent GnRH receptor antagonist. Its systematic IUPAC name is (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[1][7]
CAS Number 912587-25-8[1][8]
Molecular Formula C25H19F3N4O5S[1][8]
Molecular Weight 544.51 g/mol [1][8]
Developmental Code ASP-1707[1][3]

Physicochemical Properties

The physicochemical properties of a drug candidate like this compound are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). These parameters influence formulation strategies and predict in vivo performance.

The causality behind these properties is significant. For instance, the LogP value of 0.45 suggests a degree of lipophilicity balanced with hydrophilicity, which is often crucial for oral absorption—allowing the molecule to pass through the lipid membranes of the gut wall while maintaining sufficient solubility in the aqueous environment of the gastrointestinal tract.[9][10] The presence of 4 hydrogen bond donors and 10 acceptors indicates the molecule's potential for interactions with biological targets and its solubility characteristics.[9]

Table 2: Physicochemical Data for this compound

PropertyValueSignificance in Drug DevelopmentSource(s)
LogP 0.45Predicts membrane permeability and solubility.[9]
Hydrogen Bond Donors 4Influences solubility and receptor binding.[9]
Hydrogen Bond Acceptors 10Influences solubility and receptor binding.[9]
Rotatable Bond Count 7Relates to conformational flexibility and target binding.[9]
Boiling Point 706.9 ± 70.0 °CIndicates thermal stability.[9]
Density 1.5 ± 0.1 g/cm³Basic physical property for formulation.[9]
Appearance Solid at room temperatureStandard state for oral dosage forms.[9]

Pharmacology and Mechanism of Action

This compound exerts its therapeutic effect by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. In a normal physiological state, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH, which in turn act on the gonads to produce sex hormones, including estrogen.[4]

As a competitive antagonist, this compound binds to the GnRH receptors in the pituitary but does not activate them.[4][5] This action physically blocks endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade. The result is a rapid and dose-dependent reduction in the secretion of LH and FSH.[4] This suppression of gonadotropins leads to decreased production of estradiol, which is the primary therapeutic goal in treating estrogen-dependent conditions like endometriosis.[4][11]

A key advantage of this antagonistic mechanism is the avoidance of the "flare effect" seen with GnRH agonists.[4] Agonists initially stimulate the GnRH receptor before desensitizing it, causing a temporary surge in hormones that can worsen symptoms.[12] this compound, by contrast, provides immediate suppression, offering faster symptom control.[5]

Signaling Pathway Diagram

The following diagram illustrates the point of intervention for this compound within the HPG axis.

GNRH_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary (GnRH Receptor) LH_FSH LH & FSH Pituitary->LH_FSH Ovaries Ovaries Estradiol Estradiol Ovaries->Estradiol GnRH->Pituitary + Stimulates This compound This compound This compound->Pituitary X Blocks LH_FSH->Ovaries + Stimulates Endometriosis Endometriosis (Estrogen-Dependent Growth) Estradiol->Endometriosis + Promotes Growth

Caption: Mechanism of action of this compound on the HPG axis.

Experimental Protocols for Characterization

Validating the identity, purity, and biological activity of a drug candidate is paramount. The following sections describe standard, self-validating methodologies for the characterization of a small molecule antagonist like this compound.

Purity and Identity Confirmation via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[13][14] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess purity and confirm its identity against a reference standard.[13]

Objective: To determine the purity of an this compound sample and confirm its identity by retention time comparison.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Prepare the test sample solution at the same concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, Accucore C18) is commonly used for small molecules.[15]

    • Mobile Phase: A gradient elution is typically used, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a higher percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]

    • Flow Rate: Typically 1.0 mL/min.[16]

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 250 nm).[16]

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a blank (solvent) to ensure no system peaks interfere.

    • Inject the reference standard to determine its retention time.

    • Inject the test sample.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The identity is confirmed if the retention time of the major peak in the sample chromatogram matches that of the reference standard.

Target Engagement: GnRH Receptor Binding Assay

To confirm that this compound interacts with its intended biological target, a radioligand binding assay is the gold standard.[17][18] This assay measures the ability of this compound to compete with a known radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Methodology:

  • Materials:

    • Receptor Source: Cell membranes prepared from a cell line engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).[19]

    • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as [¹²⁵I]-triptorelin.[17]

    • Test Compound: this compound, serially diluted to a range of concentrations.

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and BSA.[17]

  • Procedure (Competitive Binding):

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[19]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled GnRH agonist/antagonist).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[17]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.[17]

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

Workflow Diagram for Receptor Binding Assay

GNRH_Assay_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, this compound) incubate 2. Incubate Components (Receptor + Radioligand + this compound) prep->incubate filter 3. Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter wash 4. Wash Filters (Remove Non-specific Binding) filter->wash count 5. Measure Radioactivity (Scintillation Counting) wash->count analyze 6. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a GnRH radioligand binding assay.

Clinical Development and Significance

This compound was advanced into Phase II clinical trials for endometriosis, a chronic, estrogen-dependent inflammatory disease characterized by severe pelvic pain.[1][11] The clinical development of oral GnRH antagonists like this compound, elagolix, and relugolix represents a significant advancement in managing such conditions.[4][20][21] These agents offer the potential for effective pain relief with the convenience of oral administration and the ability to titrate the dose to achieve partial or full estrogen suppression, thereby balancing efficacy with side effects like bone mineral density loss.[4][11] Although the development of this compound was discontinued in 2018, its journey provides valuable insights into the chemical and pharmacological properties required for a successful oral GnRH antagonist.[1]

Conclusion

This compound is a well-characterized small molecule GnRH receptor antagonist with a chemical structure optimized for oral activity. Its mechanism of action, involving direct, competitive blockade of the GnRH receptor, offers a rapid and controlled method for suppressing the HPG axis and reducing estrogen levels. The technical protocols for its analysis, from chromatographic purity assessment to receptor binding assays, are robust and essential for ensuring the quality and biological function of this and similar molecules in drug development. While its own development has ceased, this compound remains an important case study in the successful design of non-peptide GnRH antagonists for hormone-dependent diseases.

References

An In-depth Technical Guide to Opigolix and its Modulatory Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The regulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis is fundamental to reproductive health, and its dysregulation is implicated in numerous sex hormone-dependent pathologies. Gonadotropin-releasing hormone (GnRH) antagonists represent a significant therapeutic advancement, offering precise and rapid modulation of this critical endocrine system. This technical guide provides a comprehensive examination of Opigolix (ASP-1707), an orally active, non-peptide GnRH antagonist. Although its development was discontinued, the study of this compound and its congeners provides invaluable insights into the mechanism and clinical utility of this drug class. We will dissect its mechanism of action, detail its profound effects on HPG axis signaling, and present the experimental methodologies used to characterize its pharmacodynamic profile.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Primer

The HPG axis is a sophisticated neuroendocrine system that governs vertebrate reproduction and development.[1][2] Its function relies on a coordinated cascade of hormonal signals originating from the hypothalamus.

  • Hypothalamic Pulse Generation : The process is initiated by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from specialized neurons in the hypothalamus.[3] This pulsatility is critical; continuous GnRH exposure leads to receptor desensitization and paradoxical suppression of the axis.[1]

  • Pituitary Response : GnRH travels through the hypophyseal portal system to the anterior pituitary gland, where it binds to GnRH receptors (GnRHR) on gonadotrope cells.[1][2] This binding stimulates the synthesis and release of two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] The frequency of GnRH pulses differentially regulates gonadotropin release, with rapid pulses favoring LH and slower pulses favoring FSH secretion.[3]

  • Gonadal Steroidogenesis : LH and FSH enter the systemic circulation and act on the gonads (ovaries in females, testes in males). In females, these hormones drive follicular development and stimulate the production of the primary ovarian sex hormones, estradiol and progesterone.[5]

  • Feedback Regulation : The HPG axis is regulated by intricate negative feedback loops.[4] Circulating levels of estradiol and progesterone signal back to the hypothalamus and pituitary to inhibit the secretion of GnRH, LH, and FSH, thus maintaining hormonal homeostasis.

// Pathways Hypothalamus -> Pituitary [label=" GnRH (+)", fontcolor="#34A853"]; Pituitary -> Gonads [label="LH & FSH (+)", fontcolor="#34A853"]; Gonads -> TargetTissues [label="Estradiol & Progesterone", style=dashed];

// Feedback Loops Gonads -> Pituitary [label="Negative Feedback (-)", color="#EA4335", style=dashed, dir=back]; Gonads -> Hypothalamus [label="Negative Feedback (-)", color="#EA4335", style=dashed, dir=back]; } dot Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis feedback loop.

This compound: A Non-Peptide GnRH Receptor Antagonist

This compound (ASP-1707) is a small-molecule, orally active, non-peptide antagonist of the GnRH receptor.[6][7] It was developed by Astellas Pharma for the treatment of sex hormone-dependent diseases such as endometriosis.[7] This class of drugs offers a distinct pharmacological profile compared to GnRH agonists.

Mechanism of Action:

Unlike GnRH agonists, which initially stimulate the GnRHR before causing downregulation, GnRH antagonists like this compound act as competitive blockers.[8][9][10]

  • Competitive Binding : this compound binds directly and reversibly to GnRH receptors on the pituitary gonadotropes.[5][9]

  • Inhibition of Signal Transduction : This binding competitively blocks endogenous GnRH from activating its receptor, thereby immediately inhibiting the downstream signaling cascade responsible for LH and FSH synthesis and release.[8][11]

  • Suppression of Gonadotropins & Steroids : The result is a rapid, dose-dependent decrease in circulating levels of LH and FSH, which in turn leads to a profound reduction in ovarian production of estradiol and progesterone.[5][11]

A key advantage of this mechanism is the avoidance of an initial "flare effect"—a temporary surge in gonadotropins and sex steroids—which is characteristic of GnRH agonist therapy.[5][8][10] This immediate suppression makes antagonists particularly valuable where rapid symptom control is required.[9][10]

Mechanism_of_Action

Pharmacodynamic Effects on the HPG Axis

The administration of an oral GnRH antagonist like this compound induces a rapid, reversible, and dose-dependent suppression of the HPG axis.[11] The ability to titrate the degree of estrogen suppression is a hallmark of this drug class, allowing for a therapeutic window that balances efficacy with the side effects of profound hypoestrogenism, such as bone mineral density loss.[5][8]

Hormone Effect of Oral GnRH Antagonist Administration Typical Onset Key Implication
LH Rapid, dose-dependent suppression.[5][11]Within hoursPrevents the LH surge, thereby inhibiting ovulation and luteal function.
FSH Dose-dependent suppression.[5][11]Within hoursInhibits follicular development.
Estradiol (E2) Dose-dependent reduction, from partial to near-castrate levels.[11]Within 24-48 hoursPrimary mechanism for therapeutic effect in estrogen-dependent diseases like endometriosis.
Progesterone Significant reduction due to anovulation and suppressed luteal function.[11]Follows suppression of the ovulatory cycleContributes to the reduction of symptoms in progesterone-sensitive conditions.

Data synthesized from studies on elagolix and other oral GnRH antagonists, which share a similar mechanism of action.

While this compound development was halted in Phase II trials[7], data from other agents in its class, such as Linzagolix and Elagolix, have consistently demonstrated these effects. For instance, clinical trials for Linzagolix showed significant, dose-dependent reductions in menstrual blood loss and pain in patients with uterine fibroids and endometriosis, respectively, correlating with the degree of estradiol suppression.[12][13]

Experimental Methodologies for Characterizing HPG Axis Modulation

Validating the mechanism and quantifying the effects of a GnRH antagonist require a suite of specific and robust experimental protocols.

Protocol: Quantifying Serum Hormone Levels via Immunoassay

This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for measuring serum estradiol, a critical endpoint for assessing the pharmacodynamic effect of this compound.

Objective: To determine the concentration of estradiol in serum samples from subjects treated with this compound versus placebo.

Methodology:

  • Sample Collection & Preparation:

    • Collect whole blood via venipuncture into serum separator tubes at specified time points (e.g., baseline, 4, 8, 12, 24 hours post-dose, and weekly).

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

    • Aliquot the resulting serum into cryovials and store at -80°C until analysis to ensure stability.

  • ELISA Procedure (Competitive Assay Principle):

    • Use a commercial, validated estradiol ELISA kit.

    • Prepare standards and quality controls as per the manufacturer's instructions.

    • Add 25 µL of standards, controls, and unknown serum samples to the appropriate wells of a microplate pre-coated with a capture antibody.

    • Add 100 µL of estradiol-horseradish peroxidase (HRP) conjugate to each well. This conjugate will compete with the endogenous estradiol in the sample for binding to the capture antibody.

    • Incubate the plate for 60 minutes at 37°C.

    • Wash the plate 4-5 times with the provided wash buffer to remove unbound components.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well. HRP will catalyze a color change.

    • Incubate in the dark for 15-20 minutes at room temperature. The intensity of the color developed is inversely proportional to the concentration of estradiol in the sample.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the OD of the standards against their known concentrations.

    • Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples.

    • Compare the mean estradiol concentrations between the this compound-treated and placebo groups at each time point using appropriate statistical tests (e.g., ANOVA, t-test).

Workflow: Clinical Trial Design for a GnRH Antagonist

The evaluation of a drug like this compound follows a structured clinical trial workflow designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).

Clinical_Trial_Workflow

Conclusion and Future Perspectives

This compound, as a representative of the oral GnRH antagonist class, exemplifies a targeted therapeutic strategy for modulating the HPG axis. Its mechanism of direct, competitive, and reversible antagonism of the GnRH receptor allows for a rapid and titratable suppression of gonadotropins and ovarian steroids. This offers a refined approach to managing estrogen-dependent disorders like endometriosis and uterine fibroids compared to earlier GnRH agonist therapies.[8][10]

Although the clinical development of this compound was discontinued[7], the successful approval and clinical integration of other drugs in this class, such as Elagolix, Relugolix, and Linzagolix, underscore the validity and importance of this therapeutic target.[8][12][14] Ongoing research continues to explore the potential of GnRH antagonists in other indications, including polycystic ovary syndrome (PCOS) and benign prostatic hyperplasia (BPH), highlighting the broad utility of HPG axis modulation in medicine.[15]

References

The Pharmacokinetics of Oral GnRH Antagonists: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The advent of orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists represents a paradigm shift in the management of hormone-dependent diseases such as endometriosis and uterine fibroids.[1][2] Unlike their predecessors, the GnRH agonists, these small molecule antagonists offer a rapid, dose-dependent suppression of gonadotropins and sex hormones without the initial flare-up effect.[1][3] This unique pharmacological profile has translated into significant clinical benefits, offering patients a more convenient and titratable therapeutic option.[1][4] This guide provides an in-depth exploration of the core pharmacokinetic principles governing this innovative class of drugs, with a focus on elagolix, relugolix, and linzagolix. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support the advancement of future therapies.

The GnRH Signaling Pathway and Mechanism of Action

Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, is the master regulator of the reproductive endocrine system. It binds to GnRH receptors on the anterior pituitary gland, triggering a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] These gonadotropins, in turn, stimulate the gonads to produce sex hormones, primarily estrogen and progesterone in females and testosterone in males.

Oral GnRH antagonists are competitive inhibitors of the GnRH receptor.[3] By blocking the receptor, they prevent endogenous GnRH from binding, thereby immediately suppressing the release of LH and FSH.[3][5] This leads to a rapid and dose-dependent reduction in circulating sex hormone levels, providing the therapeutic effect in hormone-sensitive conditions.[5]

GnRH_Pathway cluster_pituitary Anterior Pituitary GnRHR GnRH Receptor LH_FSH LH & FSH Release GnRHR->LH_FSH stimulates Gonads Gonads LH_FSH->Gonads stimulate Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRH->GnRHR binds to Oral_Antagonist Oral GnRH Antagonist Oral_Antagonist->GnRHR competitively blocks Sex_Hormones Estrogen & Progesterone (Females) Testosterone (Males) Gonads->Sex_Hormones produce Therapeutic_Effect Therapeutic Effect (e.g., Symptom relief in Endometriosis, Uterine Fibroids) Sex_Hormones->Therapeutic_Effect

Caption: Simplified GnRH signaling pathway and the mechanism of action of oral GnRH antagonists.

Core Pharmacokinetic Principles: ADME Profile

The oral bioavailability and therapeutic efficacy of GnRH antagonists are governed by their absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of these processes is paramount for optimizing drug design and clinical development.

Absorption

The journey of an oral GnRH antagonist begins with its absorption from the gastrointestinal tract. Key parameters influencing this process include:

  • Solubility and Permeability: These intrinsic properties of the drug molecule dictate its ability to dissolve in the gastrointestinal fluids and permeate the intestinal epithelium.[6][7]

  • Gastrointestinal Tract Conditions: Factors such as pH, motility, and the presence of food can significantly impact drug absorption.[6][7] For instance, a high-fat meal can alter the absorption of some GnRH antagonists.

  • Transporters: Efflux transporters like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen, thereby limiting its absorption.[8][9] Conversely, uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) can facilitate absorption.

Distribution

Once absorbed into the systemic circulation, the drug distributes throughout the body.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, is a critical determinant of its distribution.[10][11] Only the unbound or "free" fraction of the drug is pharmacologically active and available to interact with the GnRH receptors in the pituitary.

Metabolism

Oral GnRH antagonists are primarily metabolized in the liver, a process that transforms the drug into more water-soluble compounds for easier excretion.

  • Cytochrome P450 (CYP) Enzymes: The CYP3A4 enzyme is a major player in the metabolism of several oral GnRH antagonists.[12][13] Co-administration of drugs that inhibit or induce CYP3A4 can lead to significant drug-drug interactions.[12][13]

  • Other Enzymes: To a lesser extent, other CYP enzymes like CYP2C8 may also be involved in the metabolism of these compounds.[10][11]

Excretion

The metabolized drug and its byproducts are ultimately eliminated from the body.

  • Fecal and Renal Routes: The primary route of excretion for many oral GnRH antagonists and their metabolites is through the feces, with a smaller portion eliminated in the urine.[14]

Comparative Pharmacokinetics of Leading Oral GnRH Antagonists

While sharing a common mechanism of action, the approved oral GnRH antagonists—elagolix, relugolix, and linzagolix—exhibit distinct pharmacokinetic profiles that influence their clinical use.

Pharmacokinetic ParameterElagolixRelugolixLinzagolix
Time to Maximum Concentration (Tmax) ~1.0–1.5 hours[12][15]~2.25 hours[10][11]~2 hours[16]
Terminal Half-life (t½) ~4–6 hours[14][17]36 to 65 hours[18]~15 hours[5][19]
Bioavailability Low (species-dependent, no human data)[14]~12%[10][11]High (80%)[5][16]
Plasma Protein Binding ~80%[14][20]68–71%[10][18]Not specified
Primary Metabolism Hepatic via CYP3A[14][17]Primarily by CYP3A, lesser extent by CYP2C8[10][11]Primarily hepatic via cytochrome P450 enzymes[21]
Primary Excretion ~90% in feces, <3% in urine[14]~82% in feces, ~4% in urine[18]Primarily in urine, with about one-third in feces[21]
Food Effect High-fat meal can decrease exposure[12][22]Food diminishes bioavailability by about 50%[18]Can be administered with or without food[16]
Key Transporter Interactions Substrate of P-gp and OATP1B1[12][14]Substrate of P-gp[10][18]Low risk of drug-drug interactions via CYP3A4 or OATP1B1/B3[23]

Essential Experimental Protocols for Pharmacokinetic Characterization

A robust and comprehensive evaluation of the pharmacokinetic properties of a novel oral GnRH antagonist is critical for its successful development. The following section outlines key in vitro and in vivo experimental workflows.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a cornerstone in vitro model for predicting the intestinal absorption of orally administered drugs.[4][24]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[16][18]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[25]

  • Compound Application: A solution of the test compound is added to either the apical (simulating the intestinal lumen) or basolateral (simulating the bloodstream) side of the monolayer.[24]

  • Incubation: The plates are incubated at 37°C for a defined period, typically 2 hours.[25]

  • Sample Collection and Analysis: Samples are collected from the opposite compartment at specified time points. The concentration of the compound is quantified using a validated bioanalytical method, such as LC-MS/MS.[18]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value generally indicates better permeability.[24] By performing the assay in both the apical-to-basolateral and basolateral-to-apical directions, the efflux ratio can be determined to assess the involvement of efflux transporters like P-gp.[24]

Caco2_Workflow cluster_workflow Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on permeable supports Culture Culture for ~21 days to form monolayer Start->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_Compound Add test compound to apical or basolateral side TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from opposite compartment Incubate->Sample Analyze Quantify compound concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and efflux ratio Analyze->Calculate End Data Interpretation Calculate->End

Caption: Generalized workflow for a Caco-2 permeability assay.

Metabolic Stability Assessment

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[14][26]

Objective: To determine the rate at which a compound is metabolized by liver enzymes, typically in liver microsomes or hepatocytes.[5][26]

Methodology:

  • Incubation Mixture Preparation: The test compound is incubated with a preparation of liver microsomes (containing primarily phase I enzymes like CYPs) or hepatocytes (containing both phase I and phase II enzymes) in a buffered solution.[26]

  • Cofactor Addition: For microsomal assays, a cofactor regenerating system, such as NADPH, is added to initiate the metabolic reactions.[14]

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points.[14]

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped, typically by adding a cold organic solvent.[14]

  • Sample Processing and Analysis: The samples are processed to remove proteins, and the concentration of the remaining parent compound is quantified by LC-MS/MS.[14]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Plasma Protein Binding Determination

Understanding the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.[11][12]

Objective: To determine the fraction of a drug that is bound to plasma proteins.

Methodology (Equilibrium Dialysis):

  • Apparatus Setup: An equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane, is used.[10]

  • Sample Preparation: The test compound is spiked into plasma, which is then placed in one chamber of the dialysis unit. A protein-free buffer solution is placed in the other chamber.[10]

  • Equilibration: The unit is incubated at 37°C with gentle shaking for a sufficient period to allow the unbound drug to diffuse across the membrane and reach equilibrium.[10]

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[10]

  • Calculation: The percentage of protein binding is calculated from the concentrations in the two chambers.[19]

Clinical Pharmacokinetic Study Design

Clinical trials are indispensable for characterizing the pharmacokinetics of a new drug in humans.[7][27]

Objective: To determine the ADME properties of a drug in a human population and to assess factors such as dose proportionality and the effect of food.

Typical Design (Single-Dose, Crossover Study):

  • Subject Recruitment: A cohort of healthy volunteers is typically enrolled.[8]

  • Treatment Periods: The study is divided into two or more treatment periods, separated by a washout period to ensure complete elimination of the drug from the body.[8]

  • Randomized Dosing: In each period, subjects receive a single dose of either the test drug or a reference compound (or placebo) in a randomized order.[8]

  • Serial Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.[9]

  • Plasma Concentration Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method.[3][28]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and t½.[29]

Navigating Drug-Drug Interactions

Given that oral GnRH antagonists are often used in patient populations that may be taking other medications, a thorough evaluation of their potential for drug-drug interactions (DDIs) is a regulatory requirement and a critical aspect of ensuring patient safety.[30][31]

  • CYP-Mediated Interactions: As many oral GnRH antagonists are substrates and/or inhibitors/inducers of CYP3A4, there is a potential for interactions with other drugs that are metabolized by or affect this enzyme system.[12][32]

  • Transporter-Mediated Interactions: Interactions involving transporters like P-gp and OATP1B1 can also be clinically significant.[12][15] For example, co-administration of a strong OATP1B1 inhibitor with an OATP1B1 substrate can lead to a significant increase in the substrate's plasma concentration.[33]

In Vitro DDI Assessment:

  • Enzyme Inhibition and Induction Assays: These assays evaluate the potential of a new drug to inhibit or induce the activity of major CYP enzymes.

  • Transporter Substrate and Inhibition Assays: These studies determine if a drug is a substrate or inhibitor of key uptake and efflux transporters.[15][34]

Clinical DDI Studies:

Based on the in vitro findings, targeted clinical DDI studies are designed to assess the clinical relevance of potential interactions.[35][36]

Conclusion and Future Directions

The oral GnRH antagonists have ushered in a new era in the treatment of hormone-dependent gynecological conditions. Their favorable pharmacokinetic profiles, characterized by rapid onset of action and dose-dependent control of hormone suppression, offer significant advantages over previous therapies. A comprehensive understanding of the ADME properties, potential for drug-drug interactions, and the factors influencing their oral bioavailability is essential for the continued development of this important class of drugs. Future research should focus on further elucidating the nuances of their pharmacokinetic profiles in diverse patient populations and exploring novel formulations to enhance their therapeutic potential.

References

Introduction: The Rationale for a Novel GnRH Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Pharmacology of Opigolix (ASP-1707)

Authored for: Drug Development Professionals, Researchers, and Scientists Editorial Note: this compound (ASP-1707) is an orally active, non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist that was under development by Astellas Pharma for sex hormone-dependent diseases like endometriosis.[1][2] Its development was discontinued in 2018 after reaching Phase II clinical trials.[2][3] Consequently, comprehensive preclinical data has not been widely published. This guide, therefore, explains the core preclinical pharmacological evaluation of this compound by synthesizing the established principles of its drug class and using data from analogous, well-characterized oral GnRH antagonists (e.g., Elagolix, Relugolix) to illustrate the requisite experimental frameworks and data interpretation. This approach provides a robust technical blueprint for understanding the scientific journey of a compound like this compound.

Endometriosis and uterine fibroids are prevalent, debilitating gynecological disorders driven by the ovarian sex hormone, estradiol.[4][5] The production of estradiol is controlled by the hypothalamic-pituitary-ovarian (HPO) axis, which is initiated by the pulsatile secretion of GnRH.[6] Traditional treatments with GnRH agonists induce a profound hypoestrogenic state by initially over-stimulating and then desensitizing GnRH receptors, a process that causes an initial symptomatic flare and limits long-term use due to side effects like bone mineral density (BMD) loss.[4][7]

This compound was developed as a small-molecule, orally active, non-peptide GnRH antagonist.[2][8] Unlike agonists, antagonists like this compound competitively and reversibly bind to GnRH receptors in the pituitary gland, preventing endogenous GnRH from binding and thereby blocking the downstream signaling cascade.[4][6][9] This mechanism provides immediate, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a controlled reduction in estradiol levels without an initial flare-up.[4][10] The core therapeutic hypothesis was that by titrating the dose of this compound, estradiol could be suppressed enough to treat disease symptoms while mitigating the severe hypoestrogenic side effects associated with full suppression.[7][11]

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[1] Upon binding of GnRH, the receptor activates the phospholipase C pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C, ultimately stimulating the synthesis and secretion of LH and FSH.[6]

This compound acts as a competitive antagonist, occupying the GnRH binding site on the receptor without initiating this signaling cascade.[5][9] This direct blockade prevents the pulsatile GnRH signal from being transduced, resulting in a rapid and dose-dependent decrease in gonadotropin release and, consequently, ovarian hormone production.[10]

GnRH_Pathway cluster_pituitary Pituitary Gonadotroph Cell cluster_extracellular Extracellular GnRHR GnRH Receptor (GPCR) Gq Gq Protein GnRHR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Gonadotropin_Release LH & FSH Synthesis & Release Ca_Release->Gonadotropin_Release stimulate PKC->Gonadotropin_Release stimulate GnRH GnRH (from Hypothalamus) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Competitively Binds & BLOCKS

Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.

In Vitro Preclinical Characterization

The objective of in vitro characterization is to determine a compound's potency, selectivity, and functional activity at its intended target. These assays are fundamental for candidate selection and for understanding the molecular basis of its action.

Receptor Binding Affinity

Causality: Determining the binding affinity (Kᵢ) is the first step to confirm that the compound engages its target with high potency. A low nanomolar or picomolar Kᵢ is desirable, indicating that a low concentration of the drug is needed to occupy the receptor, which often translates to lower required clinical doses.

Experimental Protocol: Radioligand Displacement Assay

  • Source of Receptor: Prepare cell membrane fractions from a stable cell line overexpressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Select a high-affinity radiolabeled GnRH receptor antagonist (e.g., [³H]-Cetrorelix).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

  • Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Data Presentation:

CompoundTargetKᵢ (nM)Source (Analogous Data)
This compound (ASP-1707)Human GnRH-RData not published-
ElagolixHuman GnRH-R0.054 (54 pM)[12]
RelugolixHuman GnRH-R~0.85[12]
LinzagolixHuman GnRH-R~36.7 (IC₅₀)[12]

Table 1: Representative binding affinities of oral GnRH antagonists.

Functional Antagonism

Causality: Binding alone is insufficient; a compound must also demonstrate its ability to block receptor function. Functional assays measure the inhibition of a downstream signaling event (e.g., calcium mobilization) following receptor activation by the natural ligand (GnRH). This confirms the compound is an antagonist and determines its functional potency (IC₅₀).

Functional_Assay_Workflow start Start seed_cells Seed GnRH-R expressing cells into 96-well plates start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of this compound load_dye->pre_incubate add_agonist Add a fixed concentration of GnRH (EC₈₀) to stimulate the receptor pre_incubate->add_agonist measure_fluorescence Measure the change in fluorescence intensity over time (FLIPR or plate reader) add_agonist->measure_fluorescence analyze Plot fluorescence response vs. log[this compound] to calculate IC₅₀ measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a cell-based functional antagonism assay.

Selectivity Profiling

Causality: To ensure a clean safety profile, a drug candidate must be highly selective for its target. Off-target binding can lead to unexpected side effects. A standard selectivity panel (e.g., the CEREP panel) tests the compound against a broad range of other GPCRs, ion channels, and enzymes. The goal is to demonstrate a large window (ideally >1000-fold) between the on-target potency and any off-target activity.

In Vivo Preclinical Pharmacology

In vivo studies are critical to understanding how the drug behaves in a complex biological system, linking its molecular activity to a physiological outcome.

Pharmacokinetic (PK) Profile

Causality: The PK profile determines the dose and dosing frequency required to maintain therapeutic drug concentrations. Key parameters include the rate and extent of absorption (Cₘₐₓ, Tₘₐₓ), systemic exposure (AUC), distribution (Vd), and elimination (half-life, clearance). For an oral drug like this compound, good oral bioavailability is essential.[10][11]

Experimental Protocol: Rodent PK Study

  • Animal Model: Use female Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 1 mg/kg) to separate groups. The IV group is essential for calculating absolute bioavailability.

  • Sample Collection: Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.

Data Presentation:

ParameterElagolix (Human Data)Relugolix (Human Data)Interpretation
Tₘₐₓ (h) 1.0 - 1.5~2.3Rapid oral absorption.[6][11]
t₁/₂ (h) 4 - 6~25-64Determines dosing frequency (e.g., once or twice daily).[5][11]
Oral Bioavailability ~10%~12%Indicates the fraction of the oral dose that reaches systemic circulation.[6]
Plasma Protein Binding ~80%>95%High binding can affect drug distribution and clearance.[6][7]

Table 2: Representative PK parameters for oral GnRH antagonists.

Pharmacodynamic (PD) and Efficacy Models

Causality: PD studies confirm that the drug produces the desired biological effect in vivo—in this case, suppression of gonadotropins and estradiol. Efficacy studies then test whether this biological effect translates into a therapeutic benefit in a relevant animal model of the disease.[13]

Experimental Protocol: Efficacy in a Rat Model of Surgically-Induced Endometriosis

  • Model Induction:

    • Use adult female Sprague-Dawley rats.

    • Surgically ovariectomize the rats to remove endogenous hormonal influence.

    • Suture small pieces of uterine horn tissue onto the intestinal mesentery.

    • Administer exogenous estradiol to stimulate the growth of these ectopic endometrial implants (lesions).[13]

  • Treatment: After a period of lesion establishment (e.g., 2 weeks), randomize animals into groups: Vehicle control, this compound (multiple dose levels), and a positive control (e.g., Leuprolide acetate). Administer treatment daily via oral gavage for a set period (e.g., 4 weeks).

  • Efficacy Endpoints:

    • At the end of the study, sacrifice the animals and carefully excise and measure the size (volume or weight) of the endometrial lesions.

    • Collect blood samples to measure serum LH and estradiol levels to confirm the PD effect.

  • Validation: The protocol is validated if the vehicle group maintains large lesions, and the positive control group shows significant lesion regression.

  • Data Analysis: Compare lesion sizes and hormone levels between the this compound-treated groups and the vehicle control group using statistical tests (e.g., ANOVA). A dose-dependent reduction in lesion size and hormone levels demonstrates efficacy.

Safety Pharmacology

Causality: Safety pharmacology studies are mandated by regulatory agencies (under ICH S7A guidelines) to investigate potential adverse effects on vital organ systems prior to first-in-human trials.[14] The "core battery" assessment focuses on the central nervous, cardiovascular, and respiratory systems.[14]

Protocol Outline: Cardiovascular Safety in the Conscious Telemetered Dog

  • Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters. These devices allow for continuous, remote monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) in unstressed, conscious animals.

  • Study Design: A crossover design is typically used, where each animal receives the vehicle and multiple doses of this compound in different study periods, separated by a washout period.

  • Dosing: Administer single oral doses of this compound at levels that achieve and exceed the anticipated therapeutic exposure.

  • Data Collection: Continuously record cardiovascular data from a pre-dose baseline period through to 24 hours post-dose.

  • Key Endpoints: The primary endpoint is the effect on the QT interval of the ECG (corrected for heart rate, e.g., QTcF), as prolongation of this interval is a risk factor for serious cardiac arrhythmias. Other endpoints include effects on heart rate, blood pressure, and ECG morphology.

  • Interpretation: Any significant, dose-dependent changes in these parameters would be flagged as a potential cardiovascular liability requiring further investigation.

Summary and Conclusion

The preclinical evaluation of this compound, as inferred from the standard development path for oral GnRH antagonists, would have involved a rigorous, multi-faceted investigation. The program would begin with in vitro assays to confirm high-potency and selective binding to the GnRH receptor and functional antagonism of its signaling. Subsequent in vivo studies in animal models would establish a pharmacokinetic profile suitable for oral dosing and demonstrate a clear dose-response relationship between drug exposure, suppression of the HPO axis, and efficacy in a relevant disease model like surgically-induced endometriosis. A comprehensive safety pharmacology program would ensure the absence of acute, off-target effects on vital organ systems.

While Phase II clinical data suggested that this compound at 15 mg was effective at reducing endometriosis-associated pain, the development was ultimately halted.[15] The decision to discontinue a drug's development can be based on a multitude of factors, including an undesirable safety signal, insufficient efficacy compared to competitors, or strategic and commercial considerations. Without published details, the specific reasons for this compound's discontinuation remain proprietary to the developer. However, the preclinical and clinical journey of this molecule and its analogues has significantly advanced the therapeutic landscape for women's health, paving the way for a new class of oral medicines for hormone-dependent diseases.[5][6]

References

Methodological & Application

Application Notes & Protocols: Evaluating the GnRH Antagonist Opigolix in a Surgically Induced Rat Model of Endometriosis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Opigolix (ASP-1707) is a Gonadotropin-releasing hormone (GnRH) receptor antagonist whose development was discontinued in 2018.[1] As such, detailed preclinical protocols for its use in specific endometriosis models are not extensively published. The following application note provides a comprehensive, field-proven protocol based on the established surgical rat model of endometriosis and the known class effects of GnRH antagonists.[2][3] This guide is designed to be adapted for testing this compound or other novel GnRH antagonists.

Introduction: The Scientific Rationale

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity.[4] This condition affects approximately 10% of reproductive-age women, causing debilitating symptoms such as chronic pelvic pain, dysmenorrhea, and infertility.[4] The growth and maintenance of endometriotic lesions are critically dependent on ovarian estrogen production, which is regulated by the Hypothalamic-Pituitary-Gonadal (HPG) axis.[5][6]

Gonadotropin-releasing hormone (GnRH), produced by the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] These gonadotropins, in turn, act on the ovaries to produce estrogen.[8] GnRH antagonists, such as this compound, offer a therapeutic strategy by competitively blocking GnRH receptors in the pituitary gland.[8][9][10] This blockade leads to a rapid, dose-dependent suppression of LH and FSH, thereby reducing ovarian estrogen levels and depriving endometriotic lesions of the hormonal support needed for their survival and growth.[11][12][13]

Animal models are indispensable for studying the pathophysiology of endometriosis and for the preclinical evaluation of new therapeutic agents.[14][15][16] While non-human primate models offer high physiological relevance due to spontaneous menstruation and endometriosis development, rodent models, particularly the surgically induced rat model, provide a robust, cost-effective, and reproducible platform for efficacy testing.[17][18][19][20] This model involves the autotransplantation of uterine tissue to ectopic sites within the peritoneal cavity, leading to the formation of estrogen-dependent lesions that mimic human endometriosis.[2][21]

This guide details the methodology for establishing this rat model and outlines a protocol for evaluating the efficacy of a GnRH antagonist, using this compound as the subject compound.

Mechanism of Action: GnRH Antagonism

The primary mechanism of this compound is the competitive antagonism of GnRH receptors on pituitary gonadotrophs. Unlike GnRH agonists which cause an initial "flare-up" of gonadotropins before downregulation, antagonists provide immediate suppression.[13] This leads to a controlled reduction in circulating estradiol, creating a hypoestrogenic environment that induces atrophy of endometriotic implants.[12]

GnRH_Antagonist_MOA cluster_pituitary Hypothalamus Hypothalamus Pituitary Anterior Pituitary (Gonadotrophs) Hypothalamus->Pituitary   GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH / FSH (+) GnRH_R GnRH Receptor Lesions Endometriotic Lesions Ovaries->Lesions   Estradiol (+) This compound This compound (GnRH Antagonist) This compound->GnRH_R Blocks

Caption: Mechanism of this compound on the HPG axis in endometriosis.

Experimental Design & Methods

A robust study design is critical for valid results. The following table outlines a representative experimental setup.

Representative Study Design
Group N Surgical Procedure Treatment (e.g., 28 days, daily oral gavage) Rationale
1 10Sham SurgeryVehicleTo control for surgical stress and vehicle effects.
2 10Endometriosis InductionVehiclePositive control for lesion growth.
3 10Endometriosis InductionThis compound (Low Dose)To assess dose-dependent efficacy.
4 10Endometriosis InductionThis compound (High Dose)To determine maximal efficacy.
5 10Endometriosis InductionPositive Control (e.g., Leuprolide)[3]To validate the model's responsiveness to GnRH modulation.

Detailed Protocols

Protocol: Surgical Induction of Endometriosis in Rats

This protocol is adapted from established methods for autologous uterine tissue transplantation.[2][3][21][22]

Materials:

  • Mature female Sprague-Dawley or Wistar rats (200-250g), exhibiting regular estrous cycles.[22]

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Sterile surgical instruments, sutures (4-0 or 5-0 absorbable), and wound clips.

  • Sterile saline solution.

  • Buprenorphine or other appropriate post-operative analgesic.

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week.[22] Confirm regular estrous cycles via vaginal smears; perform surgery during the estrus stage for optimal tissue quality.[23] Anesthetize the rat and prepare the abdomen for aseptic surgery.

  • Laparotomy: Perform a 2-3 cm midline laparotomy to expose the abdominal cavity.

  • Uterine Horn Excision: Gently locate the uterine horns. Ligate the blood supply to the distal portion of the left uterine horn. Excise a 2 cm segment of this horn and immediately place it in sterile saline.

  • Implant Preparation: Cut the excised uterine segment longitudinally. From this, prepare four square fragments of approximately 4x4 mm or 5x5 mm.[21][24]

  • Autotransplantation: Suture the four uterine fragments to the peritoneal wall and/or mesentery at different locations. Ensure the endometrial layer faces the peritoneal cavity.[21] This is the most reliable method for generating healthy implants.[2]

  • Closure & Recovery: Close the abdominal wall and skin in layers. Administer post-operative analgesics. Monitor the animal closely during recovery, providing warmth and easy access to food and water.

  • Lesion Establishment: Allow 2-4 weeks for the implants to establish, vascularize, and develop into cystic, endometriosis-like lesions before commencing treatment.[23][25]

Protocol: Administration of this compound

Materials:

  • This compound powder.

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Oral gavage needles.

Procedure:

  • Dose Preparation: Prepare fresh dosing solutions daily. The exact dosage for this compound in rats is not published; however, a starting point can be extrapolated from doses of other oral GnRH antagonists like elagolix (e.g., 10-30 mg/kg) or determined through preliminary pharmacokinetic studies.[26]

  • Administration: Administer the assigned treatment (vehicle, this compound, or positive control) via oral gavage once or twice daily for the planned study duration (e.g., 28 days).

  • Monitoring: Conduct daily health checks and record body weight weekly.

Efficacy Assessment & Endpoints

Primary Endpoint: Lesion Size Reduction
  • Necropsy: At the end of the treatment period, euthanize the animals via an approved method.

  • Lesion Identification & Measurement: Perform a final laparotomy to identify all implanted lesions. Carefully dissect each lesion free from surrounding tissue.

  • Quantification: Measure the length (L) and width (W) of each cystic lesion using digital calipers. Calculate the lesion volume using the formula for an ellipsoid: Volume = (L x W²) x 0.5. Alternatively, measure the surface area (L x W).[23] Lesion weight can also be recorded.

  • Data Analysis: Compare the mean lesion volume/area between the vehicle control group and the treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in lesion size in the this compound-treated groups indicates efficacy.[3]

Secondary & Supportive Endpoints
  • Histopathology: Fix lesions in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Histological analysis confirms the presence of endometrial glands and stroma and can be used to assess the degree of lesion regression (e.g., epithelial atrophy, stromal density).[23]

  • Hormone Levels: Collect terminal blood samples for measuring serum estradiol and LH levels via ELISA to confirm the pharmacodynamic effect of this compound.

  • Pain Assessment: If pain is a key endpoint, behavioral tests like the Von Frey filament test for mechanical hyperalgesia can be performed before and after treatment.[3]

Data Interpretation & Expected Outcomes

Representative Data

The following table presents hypothetical data illustrating expected outcomes from a successful study.

Group Mean Lesion Volume (mm³ ± SEM) Mean Serum Estradiol (pg/mL ± SEM) Histological Finding
Sham N/A35.2 ± 4.1No ectopic tissue
Vehicle Control 55.6 ± 7.838.1 ± 5.2Well-developed glands and stroma
This compound (10 mg/kg) 28.3 ± 4.519.5 ± 3.3Moderate glandular atrophy
This compound (30 mg/kg) 12.1 ± 2.9 <10.0Severe glandular and stromal atrophy
Leuprolide 10.5 ± 2.5 <10.0Severe glandular and stromal atrophy
*p<0.05, **p<0.01 vs. Vehicle Control

Experimental Workflow Diagram

Experimental_Workflow cluster_endpoints Endpoints acclimatize Animal Acclimatization (1 week) surgery Endometriosis Induction Surgery (Estrus Stage) acclimatize->surgery recovery Lesion Establishment (2-4 weeks) surgery->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily Dosing Period (e.g., 28 days) grouping->treatment necropsy Euthanasia & Necropsy treatment->necropsy analysis Data Collection & Analysis necropsy->analysis lesion_size Lesion Size/Volume analysis->lesion_size histo Histopathology analysis->histo hormones Hormone Assays analysis->hormones

Caption: Overall workflow for evaluating this compound in the rat model.

Conclusion & Trustworthiness

This document provides a comprehensive framework for the preclinical evaluation of the GnRH antagonist this compound in a surgically induced rat model of endometriosis. The protocol's trustworthiness is established through its reliance on validated, peer-reviewed methodologies for both disease induction and assessment.[2][3][21] By including a sham control, a vehicle-treated disease control, and a clinically relevant positive control (like a GnRH agonist), the experimental design becomes a self-validating system. Successful execution of this protocol will generate robust, interpretable data on the dose-dependent efficacy of this compound in causing the regression of endometriotic lesions, providing a strong basis for further drug development decisions.

References

Application Notes & Protocols: Investigating Opigolix in Rodent Models of Gynecological Pelvic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Pelvic Pain and the Role of GnRH Antagonists

Chronic pelvic pain, often associated with gynecological disorders like endometriosis and uterine fibroids, represents a significant and debilitating condition with limited effective long-term treatments. The underlying pathophysiology frequently involves the cyclical hormonal activity of the hypothalamic-pituitary-gonadal (HPG) axis, leading to inflammation, lesion growth, and sensitization of neural pathways.

Opigolix (also known as Yselty®) is a non-peptide, orally active, selective gonadotropin-releasing hormone (GnRH) antagonist. Unlike GnRH agonists which cause an initial flare-up of gonadotropin secretion, this compound provides rapid, competitive, and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces ovarian estradiol production, creating a hypoestrogenic state that directly addresses the hormone-dependent nature of diseases like endometriosis. Its mechanism offers a powerful tool for researchers to investigate the direct effects of estrogen deprivation on pain signaling and disease progression in a controlled, preclinical setting.

This document provides a comprehensive guide for researchers on the effective use of this compound in validated rodent models of endometriosis- and uterine fibroid-associated pelvic pain.

Scientific Foundation: Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in ovarian estradiol production is the primary driver of its efficacy in hormone-dependent conditions.

HPG_Axis_this compound cluster_pituitary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH / FSH (+) Ovaries->Hypothalamus Negative Feedback (-) Uterus Uterus / Endometriotic Lesions Ovaries->Uterus Estradiol (+) This compound This compound GnRH_R GnRH Receptors This compound->GnRH_R Antagonist (Blocks GnRH) experimental_workflow acclimatization 1. Animal Acclimatization (7-14 days) baseline 2. Baseline Pain Assessment (e.g., von Frey) acclimatization->baseline induction 3. Surgical Model Induction (Endometriosis or Xenograft) baseline->induction recovery 4. Post-Surgical Recovery & Lesion Establishment (2-4 weeks) induction->recovery grouping 5. Group Allocation & Randomization recovery->grouping treatment 6. Treatment Initiation (Vehicle vs. This compound) grouping->treatment assessment 7. Longitudinal Pain Assessment & Endpoint Analysis treatment->assessment necropsy 8. Necropsy & Tissue Collection (Lesion size, Histology, Biomarkers) assessment->necropsy

Application Notes and Protocols for In Vivo Delivery of Obigolix

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

Obigolix is an orally bioavailable, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By blocking the GnRH receptor in the pituitary gland, Obigolix provides a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism effectively reduces the production of ovarian sex hormones, estradiol and progesterone, which are key drivers in the pathophysiology of hormone-dependent gynecological disorders such as endometriosis and uterine fibroids.[3]

The translation of Obigolix from benchtop discovery to preclinical validation hinges on the rigorous and reproducible administration in relevant in vivo models. The choice of delivery method is a critical determinant of pharmacokinetic (PK) and pharmacodynamic (PD) outcomes, directly impacting the interpretation of efficacy and safety data. An inappropriate delivery route or formulation can lead to misleading results, such as underestimation of potency due to poor bioavailability or unexpected toxicity from high peak concentrations.[4][5]

This guide provides a comprehensive overview of the primary delivery methods for Obigolix in preclinical rodent models. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices. We will explore oral gavage, subcutaneous injection, and continuous intravenous infusion, enabling investigators to select and implement the most appropriate method for their specific experimental objectives.

Section 1: Core Mechanism of Action

Understanding the mechanism of action is fundamental to designing meaningful in vivo studies. Obigolix exerts its effect by interrupting the hypothalamic-pituitary-gonadal (HPG) axis.

  • Hypothalamus: Normally, the hypothalamus releases GnRH in a pulsatile manner.

  • Pituitary Gland: GnRH travels to the anterior pituitary and binds to GnRH receptors on gonadotroph cells.

  • Gonadotropin Release: This binding stimulates the synthesis and secretion of LH and FSH.

  • Ovarian Response: LH and FSH act on the ovaries to stimulate folliculogenesis and the production of estradiol and progesterone.

  • Obigolix Intervention: Obigolix competitively binds to GnRH receptors in the pituitary without activating them.[1][2] This blockade prevents endogenous GnRH from binding, thereby inhibiting the downstream cascade and leading to a rapid, reversible reduction in sex hormone levels.

Obigolix_MoA cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary (GnRH Receptor) Hypothalamus->Pituitary  GnRH (+) Ovaries Ovaries Pituitary->Ovaries  LH & FSH (+) Obigolix Obigolix Obigolix->Pituitary Antagonism (-)

Caption: Obigolix competitively antagonizes the GnRH receptor.

Section 2: Physicochemical Properties & Formulation

The success of any in vivo study is intrinsically linked to the formulation, which must be tailored to both the compound's properties and the chosen delivery route. Obigolix, as a small molecule, has physicochemical characteristics that favor oral administration, but specific experimental needs may necessitate other approaches.

Key Physicochemical Considerations

The selection of an appropriate vehicle and delivery strategy is guided by properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME).

PropertyTypical Range for Oral DrugsImplication for Obigolix Delivery
Molecular Weight (MW) < 500 DaLower MW generally aids membrane permeability and absorption.[6]
Lipophilicity (logP o/w) < 5A balanced logP is crucial; too high can lead to poor solubility and metabolic instability, while too low can hinder membrane crossing.[6]
Aqueous Solubility VariesPoor solubility is a primary hurdle for oral and intravenous formulations, often requiring enabling technologies like pH adjustment, co-solvents, or suspensions.[7]
Hydrogen Bond Donors/Acceptors Donors ≤ 5, Acceptors ≤ 10High numbers can reduce membrane permeability ("Lipinski's Rule of 5").[6]

Note: Specific values for Obigolix are proprietary. Researchers should consult the compound supplier for a detailed certificate of analysis.

Common Formulation Vehicles

The goal of formulation is to deliver a precise, stable, and biocompatible dose.

  • For Oral Gavage:

    • Aqueous Solutions: For water-soluble compounds, sterile water or phosphate-buffered saline (PBS) is ideal.

    • Aqueous Suspensions: For poorly soluble compounds, suspending agents like 0.5-1% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water are commonly used.[4]

  • For Subcutaneous Injection:

    • Aqueous Solutions: Isotonic saline or PBS are preferred for soluble compounds to minimize injection site irritation.

    • Oil-based Depots: For sustained release, a suspension in a sterile oil (e.g., sesame oil, sunflower oil) can create a depot from which the drug slowly leaches.[4]

  • For Intravenous Administration:

    • Aqueous Solutions: The compound must be fully solubilized.

    • Co-solvent Systems: To enhance solubility, mixtures of vehicles are often required. A common system is PEG 400, DMSO, and saline. The concentration of organic solvents like DMSO should be minimized to avoid toxicity.[4]

Section 3: Recommended In Vivo Delivery Methods

The choice of administration route should be a deliberate decision based on the study's scientific question.

Method 1: Oral Gavage (PO)
  • Rationale: This method is the most clinically relevant for an orally active drug like Obigolix. It is essential for evaluating oral bioavailability, first-pass metabolism, and establishing efficacy via the intended clinical route. It is a relatively simple and rapid procedure for repeated dosing.[8]

  • Causality: By delivering the compound directly to the stomach, this method mimics human oral administration, providing critical data on how the gastrointestinal environment affects drug absorption.[9]

Protocol: Oral Gavage in Mice

Materials
Obigolix FormulationSyringes (1 mL)
Animal ScaleFlexible Plastic Gavage Needles (18-20 gauge for adult mice)[10][11]
70% EthanolPersonal Protective Equipment (PPE)

Step-by-Step Methodology:

  • Animal Preparation: Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg.[8][11] For studies sensitive to food effects, an overnight fast (4-6 hours) may be considered, but water should be available ad libitum.[9]

  • Restraint: Properly restrain the mouse by scruffing the loose skin over the shoulders and neck. This should be done firmly but gently to immobilize the head and align the mouth and esophagus.[10][11]

  • Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. A permanent marker can be used to mark the tube.[8] This step is crucial to prevent esophageal perforation or accidental administration into the lungs.

  • Tube Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The tube should pass easily down the esophagus with the animal exhibiting a swallowing reflex.[12] Crucial: If any resistance is met, withdraw immediately and re-attempt. Forcing the needle can cause fatal trauma.

  • Dose Administration: Once the needle is in place, depress the syringe plunger smoothly to deliver the formulation.

  • Withdrawal and Monitoring: Remove the needle in a single, smooth motion. Monitor the animal for at least 15 minutes post-procedure for any signs of respiratory distress (e.g., fluid from the nose, gasping), which could indicate accidental tracheal administration.[9][10]

Method 2: Subcutaneous (SC) Injection
  • Rationale: SC injection bypasses first-pass metabolism and can provide more consistent and sustained plasma exposure compared to oral gavage, making it ideal for pharmacodynamic or long-term efficacy studies where stable drug levels are desired.[3] It is also a valuable route for compounds with low oral bioavailability.

  • Causality: The subcutaneous space is less vascularized than muscle, leading to slower absorption into the systemic circulation. This characteristic can be exploited to achieve a prolonged therapeutic effect, reducing the need for frequent dosing.[4]

Protocol: Subcutaneous Injection in Mice

Materials
Obigolix FormulationSyringes (0.5-1 mL)
Animal ScaleSterile Needles (25-27 gauge)[13]
70% EthanolSharps Container
PPE

Step-by-Step Methodology:

  • Animal Preparation: Weigh the mouse to calculate the dosing volume. The recommended maximum volume per site is 5 mL/kg.[13]

  • Site Preparation: The most common site is the interscapular region (scruff). Swabbing with 70% ethanol is generally not required unless the site is soiled.

  • Injection Procedure: Restrain the mouse and use the thumb and forefinger of your non-dominant hand to lift the loose skin over the shoulders, creating a "tent".[14]

  • Needle Insertion: With your dominant hand, insert the needle, bevel up, at the base of the skin tent at a shallow angle (approximately 15-20 degrees) parallel to the spine.

  • Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a fresh needle and syringe.[13]

  • Dose Administration: If no blood is aspirated, inject the solution smoothly. The injected volume will form a small bleb under the skin, which will dissipate as the solution is absorbed.

  • Withdrawal and Monitoring: Withdraw the needle and gently pinch the injection site for a moment to prevent leakage. Return the animal to its cage and monitor for any adverse reactions.

Method 3: Continuous Intravenous (IV) Infusion
  • Rationale: This is the most precise method for maintaining constant, steady-state plasma concentrations of a drug. It is invaluable for studies investigating concentration-dependent efficacy or toxicity, or for compounds with very short half-lives that would require frequent bolus injections.[15]

  • Causality: Continuous IV infusion eliminates the peaks and troughs in drug concentration seen with bolus dosing (PO, SC, or IV injection), providing 100% bioavailability and allowing for a direct correlation between a specific plasma concentration and the observed biological effect.[4][16]

Protocol: Continuous IV Infusion in Mice (via surgically implanted catheter)

Note: This is an advanced surgical procedure that requires significant training and adherence to aseptic technique and post-operative care standards. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials
Obigolix Formulation (sterile, fully solubilized)Anesthetics and Analgesics
Infusion Pump (e.g., osmotic mini-pump or programmable pump)Surgical Tools and Sutures
Vascular Catheters (e.g., jugular vein)Sterile Saline with Heparin
Animal ScalePPE and Sterile Drapes

Step-by-Step Methodology (Abbreviated):

  • Surgical Preparation: Anesthetize the animal and maintain asepsis throughout the procedure. Surgically expose the target vessel (e.g., right jugular vein).

  • Catheter Implantation: Carefully insert the catheter into the vessel and advance it to the desired location (e.g., near the right atrium). Secure the catheter with sutures.

  • Catheter Externalization: Tunnel the external portion of the catheter subcutaneously to exit at the dorsal mid-scapular region, where the animal cannot easily reach it.

  • Patency Check: Flush the catheter with heparinized saline to ensure it is patent and to prevent clotting.

  • Post-Operative Recovery: Administer analgesics and allow the animal to fully recover from surgery before connecting to the infusion system. This recovery period is critical for animal welfare and data integrity.

  • Infusion Start: Connect the externalized catheter to a swivel system attached to the infusion pump. Prime the line with the Obigolix formulation and begin the infusion at the calculated rate.[16]

  • Monitoring: Monitor the animal daily for signs of distress, catheter patency, and overall health.

Section 4: Experimental Design and Workflow

A well-designed study workflow ensures reproducibility and minimizes confounding variables. The selection of an appropriate animal model is paramount. For endometriosis research, surgically-induced models in rodents are standard, where endometrial tissue is implanted into the peritoneal cavity to generate ectopic lesions.[17][18]

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., Induced Endometriosis) B IACUC Protocol Approval A->B C Animal Acclimatization (≥ 1 week) B->C D Formulation & Vehicle Preparation C->D E Baseline Measurements (e.g., Lesion Size, Biomarkers) D->E F Randomization into Treatment Groups E->F G Dosing Administration F->G PO Oral Gavage G->PO Oral SC Subcutaneous Injection G->SC Parenteral IV Intravenous Infusion G->IV Parenteral H In-life Monitoring (Health, Body Weight) PO->H SC->H IV->H I Sample Collection (Blood, Tissues, Lesions) H->I J Endpoint Analysis (PK, PD, Histology) I->J K Statistical Analysis & Data Interpretation J->K

Caption: A generalized workflow for in vivo Obigolix studies.

Section 5: Data Summary and Interpretation

The table below provides example parameters to guide study design. Actual doses and schedules must be determined through dose-range-finding studies.

ParameterOral Gavage (PO)Subcutaneous (SC) InjectionContinuous IV Infusion
Primary Use Case Oral efficacy, PK/PD, mimicking clinical routeSustained exposure, PD studies, bypassing first-passPrecise C-ss maintenance, PK/PD, short half-life drugs
Example Dose Range 10 - 100 mg/kg1 - 30 mg/kg0.5 - 5 mg/kg/day
Dosing Frequency Once or twice daily (BID)Once daily or every other dayContinuous
Example Vehicle 0.5% Methylcellulose in waterSesame oil or 20% PEG400 in saline10% DMSO, 40% PEG400, 50% Saline
Key Readouts Plasma concentration (PK), lesion size reduction, hormone levels (E2), gene expressionLesion size, hormone levels (E2), histology, target engagementSteady-state PK (C-ss), concentration-dependent efficacy, safety margins

Conclusion

The in vivo administration of Obigolix is a multifaceted process where the choice of delivery method profoundly influences experimental outcomes. Oral gavage is indispensable for assessing the compound's performance via its intended clinical route. Subcutaneous injection offers a reliable method for achieving sustained exposure, ideal for long-term efficacy models. Continuous intravenous infusion provides unparalleled control over plasma concentrations for detailed mechanistic and PK/PD studies. By carefully considering the scientific objectives and adhering to the detailed, validated protocols outlined in this guide, researchers can generate high-quality, reproducible data essential for advancing the preclinical development of Obigolix.

References

Application Notes & Protocols: Characterizing Opigolix Binding to the Gonadotropin-Releasing Hormone (GnRH) Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The GnRH Receptor Axis and the Role of Opigolix

The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the central regulator of the mammalian reproductive system. Located on pituitary gonadotrope cells, its activation by the endogenous decapeptide GnRH initiates a signaling cascade that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, governs gonadal steroidogenesis. Consequently, the GnRH receptor is a pivotal therapeutic target for a multitude of sex hormone-dependent diseases.

This compound (also known as ASP-1707) is an orally active, non-peptide small molecule that functions as a competitive antagonist of the GnRH receptor.[3][4][5][6][7] Unlike GnRH agonists which cause an initial stimulatory "flare" before receptor downregulation, antagonists like this compound provide immediate and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis by directly and competitively blocking the GnRH receptor.[8][9][10] This mechanism makes this compound a valuable candidate for managing conditions such as endometriosis and uterine fibroids.[8]

Characterizing the binding affinity of a drug candidate like this compound to its target receptor is a cornerstone of preclinical pharmacology.[11][12] Receptor binding assays provide quantitative data, such as the inhibition constant (Kᵢ), which defines the potency of the ligand-receptor interaction. This application note provides a detailed framework and step-by-step protocols for determining the binding affinity of this compound for the human GnRH receptor using a competitive radioligand binding assay, the gold-standard method for such evaluations.[12][13]

Scientific Principles of the Assay

The GnRH Receptor Signaling Pathway and Antagonism

The GnRH receptor, upon binding to GnRH, activates the Gαq/11 G-protein subunit. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key event in gonadotropin secretion. This compound, as a competitive antagonist, physically occupies the GnRH binding pocket on the receptor, preventing GnRH from binding and initiating this downstream signaling cascade.[9][10]

cluster_membrane Cell Membrane GnRH_R GnRH Receptor G_Protein Gαq/11 GnRH_R->G_Protein Activates GnRH GnRH (Agonist) GnRH->GnRH_R Binds & Activates This compound This compound (Antagonist) This compound->GnRH_R Binds & Blocks PLC PLC G_Protein->PLC Activates Ca_Flux Ca²⁺ Mobilization (LH/FSH Release) PLC->Ca_Flux Stimulates

Figure 1: GnRH Receptor signaling and competitive antagonism by this compound.

Competitive Binding Assay Theory

This assay quantifies the ability of an unlabeled compound ("competitor," e.g., this compound) to displace a radiolabeled ligand ("tracer") from the GnRH receptor.[14][15] The core principle is the competition between the tracer and the competitor for a finite number of receptor binding sites.[16][17]

The assay is performed by incubating the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it occupies more receptors, resulting in less radioligand being bound. This inverse relationship is measured and plotted to generate a competition curve.[14]

From this curve, two key parameters are derived:

  • IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

  • Kᵢ (Inhibition Constant): A measure of the binding affinity of the competitor. It is independent of the radioligand concentration and its affinity, making it a true constant for the drug-receptor interaction. It is calculated from the IC₅₀ using the Cheng-Prusoff equation.[14][18]

Experimental Protocols

Protocol 1: Preparation of GnRH Receptor Membranes

A high-quality receptor source is critical for a robust binding assay. This protocol describes the preparation of crude cell membranes from a stable cell line overexpressing the human GnRH receptor (e.g., CHO-hGnRHR or HEK293-hGnRHR).[19][20]

Materials:

  • Cultured cells expressing the human GnRH receptor.

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (at 4°C).

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).

  • Resuspension Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • High-speed refrigerated centrifuge and homogenizer (e.g., Dounce or Polytron).

Procedure:

  • Cell Harvest: Grow cells to confluency. Scrape cells into ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer with freshly added protease inhibitors. Homogenize the cells on ice until >95% cell lysis is observed (check under a microscope).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[21]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Resuspension Buffer and centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of Resuspension Buffer.

  • Quantification & Storage: Determine the total protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.[21]

Protocol 2: Competitive Radioligand Binding Assay for this compound

This protocol details the steps to determine the IC₅₀ and Kᵢ of this compound at the human GnRH receptor.

Materials:

  • Receptor Source: Prepared GnRH receptor membranes (from Protocol 1).

  • Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-Buserelin or [³H]-Histrelin. The final concentration should be at or near its Kₔ value for the receptor.[13]

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.

  • Non-Specific Binding (NSB) Determinand: A high concentration (e.g., 1 µM) of a known unlabeled GnRH antagonist (e.g., Cetrorelix) or agonist (e.g., Buserelin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter, and scintillation fluid.

Procedure:

  • Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.

    • Total Binding (TB): Add Assay Buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Add Assay Buffer, radioligand, NSB determinand, and receptor membranes.

    • Competition: Add Assay Buffer, radioligand, serially diluted this compound, and receptor membranes.

  • Reagent Addition Sequence (per well):

    • 50 µL of Assay Buffer (or NSB determinand or this compound dilution).

    • 50 µL of radioligand (diluted in Assay Buffer to 2x the final concentration).

    • 100 µL of receptor membranes (diluted in Assay Buffer to provide 10-20 µg of protein per well).

  • Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the free radioligand (filtrate).

  • Washing: Quickly wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

Figure 2: Workflow for GnRH receptor binding assay data analysis.

  • Calculate Specific Binding: For each data point, determine the specific binding.

    • Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)

  • Normalize Data: Convert the specific binding at each this compound concentration to a percentage of the maximum specific binding (where no competitor is present).

    • % Specific Binding = (Specific Binding at [this compound] / Mean Specific Binding of TB) x 100

  • Generate Competition Curve: Plot the % Specific Binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the log(IC₅₀), from which the IC₅₀ value is derived.[15]

  • Calculate Kᵢ (Cheng-Prusoff Equation): Convert the experimentally determined IC₅₀ value to the inhibition constant (Kᵢ).[18]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).[11][22]

Expected Data Presentation

Quantitative results should be summarized in a clear, tabular format. The Kᵢ value is the ultimate measure of this compound's binding affinity. Potent non-peptide GnRH antagonists typically exhibit affinities in the low nanomolar to picomolar range.[23][24]

CompoundRadioligand UsedIC₅₀ (nM)Kᵢ (nM)
This compound[¹²⁵I]-Busereline.g., 1.2e.g., 0.58
Control Antagonist[¹²⁵I]-Busereline.g., 0.9e.g., 0.43

Table 1: Example data summary for this compound binding to the human GnRH receptor. Values are hypothetical and for illustrative purposes.

Advanced and High-Throughput Methodologies

While filtration-based radioligand binding is the gold standard, it can be labor-intensive. For higher throughput screening, homogeneous (no-wash) assay formats are often employed.[22]

  • Scintillation Proximity Assay (SPA): This technology uses microspheres (beads) that contain a scintillant and are coated to capture the receptor membranes. When a radioligand binds to the receptor on the bead, it is brought into close enough proximity to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to generate a signal, eliminating the need for filtration.[25][26][27][28][29]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This non-radioactive method involves a tagged receptor (e.g., SNAP-tag) and a fluorescently labeled GnRH analog. Binding of a donor fluorophore (e.g., Europium cryptate) to the receptor tag and the acceptor fluorophore (on the GnRH analog) to the binding site brings them into proximity, generating a FRET signal. An unlabeled competitor like this compound will displace the fluorescent ligand, causing a decrease in the FRET signal.[18][30][31]

These methods are highly amenable to automation and are frequently used in drug discovery campaigns to screen large compound libraries.

References

Measuring Opigolix Activity: A Detailed Application Note and Protocol for Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a calcium flux assay to characterize the pharmacological activity of Opigolix, a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] This application note delves into the underlying scientific principles, provides a detailed, field-proven protocol, and offers insights into data interpretation and validation.

Introduction: The GnRH Receptor and the Rationale for Calcium Flux Assays

The gonadotropin-releasing hormone receptor (GnRHR) is a pivotal component of the hypothalamic-pituitary-gonadal axis, playing a crucial role in reproductive health.[3][4] As a member of the G-protein coupled receptor (GPCR) superfamily, the GnRHR primarily couples to the Gq/11 family of heterotrimeric G proteins.[3]

Upon binding of its endogenous ligand, GnRH, the receptor undergoes a conformational change that activates phospholipase C (PLC).[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] This transient increase in intracellular calcium concentration, known as calcium flux, is a hallmark of GnRHR activation and initiates a cascade of downstream signaling events that ultimately lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]

This compound, and other non-peptide GnRH antagonists, function by competitively blocking the GnRH receptor, thereby preventing the binding of endogenous GnRH and the subsequent signaling cascade.[6][7][8] This inhibitory action makes the measurement of intracellular calcium flux an ideal, direct, and high-throughput method to quantify the antagonist activity of compounds like this compound.

Visualizing the Mechanism: GnRH Receptor Signaling

The following diagram illustrates the canonical signaling pathway of the GnRH receptor leading to calcium mobilization, and the point of inhibition by this compound.

GnRH_Signaling_Pathway cluster_intracellular Intracellular Space GnRH GnRH (Agonist) GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Binds & Inhibits Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Releases Ca_ER Ca2+ Downstream Downstream Signaling Ca_cyto->Downstream Initiates

Caption: GnRH receptor signaling pathway and this compound's mechanism of action.

Experimental Protocol: Calcium Flux Assay for this compound

This protocol is designed for a 96-well or 384-well plate format and utilizes a no-wash fluorescent calcium indicator, such as Fluo-4 AM. This approach simplifies the workflow and is amenable to high-throughput screening.

Materials and Reagents
ReagentSupplier (Example)Notes
Human GnRH Receptor expressing cellsMillipore (Cat# HTS027RTA) or Eurofins DiscoveryReady-to-use frozen cells are recommended for consistency.
Cell Culture MediumAs recommended by cell supplier
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Black-walled, clear-bottom 96-well or 384-well platesCorningTissue-culture treated.
Fluo-4 No Wash Calcium Assay KitSigma-Aldrich (Cat# MAK552) or AAT Bioquest (Cat# 36325)Contains Fluo-4 AM, a quencher for extracellular dye, and assay buffer.
GnRH (agonist)TocrisPrepare a concentrated stock solution in sterile water or appropriate buffer.
This compound (antagonist)MedchemExpress or other chemical supplierPrepare a concentrated stock solution in DMSO.
Ionomycin (positive control)Sigma-AldrichCalcium ionophore.
EGTA (negative control)Sigma-AldrichCalcium chelator.
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESGibco

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Performance cluster_analysis Data Analysis A1 Thaw & Culture GnRHR-expressing cells A2 Seed cells into 96/384-well plates A1->A2 A3 Incubate overnight (37°C, 5% CO2) A2->A3 B2 Add Dye Loading Solution to cells A3->B2 B1 Prepare Dye Loading Solution (Fluo-4 No Wash Kit) B1->B2 B3 Incubate (1 hr at 37°C, then 30 min at RT) B2->B3 B5 Place cell plate in fluorescence plate reader B3->B5 B4 Prepare Compound Plates: - this compound dilutions - GnRH (agonist) - Controls B6 Measure baseline fluorescence B5->B6 B7 Add this compound dilutions and incubate B6->B7 B8 Add GnRH (agonist) to stimulate B7->B8 B9 Measure fluorescence kinetically B8->B9 C1 Calculate Relative Fluorescence Units (RFU) B9->C1 C2 Plot Dose-Response Curve (% Inhibition vs. [this compound]) C1->C2 C3 Determine IC50 value C2->C3

Caption: Step-by-step workflow for the this compound calcium flux assay.

Step-by-Step Protocol

1. Cell Plating (Day 1)

a. Thaw and culture the human GnRH receptor-expressing cells according to the supplier's instructions. b. On the day before the assay, harvest the cells and resuspend them in fresh culture medium. c. Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 40,000-80,000 cells/well for a 96-well plate).[9][10] d. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading (Day 2)

a. Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.[9][10] This typically involves diluting the dye stock and a pluronic acid solution into an assay buffer like HBSS with HEPES. b. Carefully remove the culture medium from the cell plate. c. Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plate for 1 hour at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[9]

3. Compound Preparation

a. Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range for an antagonist is 10 µM down to 1 pM. b. Prepare a working solution of the GnRH agonist at a concentration that elicits a robust, sub-maximal (EC80) calcium response. This concentration needs to be predetermined by running a dose-response curve for the agonist alone (typically in the range of 0.1-100 nM).[11][12] c. Prepare control solutions:

  • Positive Control: A high concentration of a calcium ionophore like Ionomycin (e.g., 1-5 µM) to determine the maximum calcium influx.
  • Negative Control (agonist): Assay buffer alone to measure baseline fluorescence.
  • Negative Control (antagonist): Assay buffer with the highest concentration of DMSO used for this compound dilutions to account for any vehicle effects.

4. Assay Measurement

a. Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9] b. Place the dye-loaded cell plate into the reader. c. Record a baseline fluorescence reading for 10-20 seconds. d. Add the this compound serial dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors. e. After the pre-incubation, add the GnRH agonist solution to all wells (except the negative controls) to stimulate the calcium flux. f. Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the peak calcium response.

Data Analysis and Interpretation
  • Calculate the response: The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data: Express the data as a percentage of the control response (wells with GnRH agonist but no this compound).

  • Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the GnRH-stimulated calcium response.

A successful assay will show a clear, dose-dependent inhibition of the GnRH-induced calcium signal by this compound. The resulting IC50 value provides a quantitative measure of the compound's potency at the GnRH receptor.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, each assay plate should include a set of controls:

  • Vehicle Control: To assess the effect of the solvent (e.g., DMSO) on the cells.

  • Untreated Control: To establish the baseline fluorescence of the cells.

  • Agonist Control (ECmax): A maximal concentration of GnRH to confirm the responsiveness of the cells.

  • Agonist Control (EC80): The concentration of GnRH used to stimulate the cells in the antagonist assay.

  • Positive Control (Ionomycin): To confirm the viability of the cells and the functionality of the calcium dye.

The Z'-factor is a statistical parameter that can be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay.

Conclusion

The calcium flux assay is a robust, reliable, and high-throughput method for characterizing the antagonist activity of this compound at the GnRH receptor. By following the detailed protocol and incorporating proper controls, researchers can obtain high-quality, reproducible data to advance our understanding of this important class of therapeutic agents.

References

Measuring the Impact of Opigolix on Gonadotropin Secretion: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for measuring the effects of Opigolix (ASP-1707), an oral non-peptide gonadotropin-releasing hormone (GnRH) antagonist, on the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). While the clinical development of this compound was discontinued, the methodologies outlined herein are foundational for the preclinical and clinical assessment of any GnRH antagonist. This document delves into the intricate mechanisms of the hypothalamic-pituitary-gonadal (HPG) axis, the rationale behind experimental designs, and provides step-by-step protocols for both in vitro and in vivo studies. Furthermore, it offers guidance on data analysis and presentation, ensuring scientific rigor and reproducibility.

Introduction: The Role of GnRH Antagonists in Gonadotropin Suppression

Gonadotropin-releasing hormone (GnRH) antagonists, such as this compound, represent a significant therapeutic class for managing hormone-dependent conditions like endometriosis and uterine fibroids.[1][2] Unlike GnRH agonists that initially cause a surge in gonadotropin release before downregulating the pituitary receptors, GnRH antagonists competitively and reversibly bind to GnRH receptors in the anterior pituitary gland.[3][4] This direct blockade leads to a rapid, dose-dependent suppression of LH and FSH secretion, thereby reducing the production of ovarian sex hormones, including estrogen and progesterone.[5][6] This immediate onset of action without a "flare effect" is a key clinical advantage of this drug class.[3]

Understanding the precise pharmacodynamic effects of a novel GnRH antagonist on LH and FSH is a critical component of its preclinical and clinical development. These measurements are essential for establishing dose-response relationships, determining the optimal therapeutic window, and monitoring treatment efficacy and safety.

Mechanistic Framework: The Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound's Mechanism of Action

The secretion of LH and FSH is meticulously regulated by the HPG axis. The hypothalamus releases GnRH in a pulsatile manner, which then stimulates the gonadotroph cells of the anterior pituitary to synthesize and release LH and FSH.[7] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[7]

This compound exerts its effect by disrupting this signaling cascade at the level of the pituitary. By competitively inhibiting the binding of endogenous GnRH to its receptors, this compound prevents the downstream signaling events that lead to LH and FSH release.[3]

HPG_Axis_and_Opigolix_MoA cluster_brain Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Gonadotroph Cells Hypothalamus->Pituitary GnRH (+) Gonads Ovaries / Testes Pituitary->Gonads LH & FSH (+) Gonads->Hypothalamus Gonads->Pituitary Estrogen / Progesterone (-) This compound This compound This compound->Pituitary Antagonism (-)

Figure 1: Mechanism of Action of this compound on the HPG Axis.

Preclinical Assessment of this compound's Effects on LH and FSH

A thorough preclinical evaluation is fundamental to characterizing the pharmacodynamic profile of a GnRH antagonist. This typically involves a combination of in vitro and in vivo studies.

In Vitro Assessment: Pituitary Cell-Based Assays

In vitro assays using immortalized pituitary gonadotroph cell lines, such as αT3-1 or LβT2 cells, are invaluable for determining the direct effect of this compound on GnRH-stimulated LH and FSH secretion. These cell lines endogenously express the GnRH receptor and provide a controlled environment to assess antagonist potency.

Protocol 3.1.1: In Vitro GnRH Antagonist Activity in LβT2 Cells

  • Cell Culture:

    • Culture LβT2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 48 hours.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute this compound in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Aspirate the culture medium and replace it with the this compound-containing medium. Include a vehicle control (DMSO).

    • Incubate the cells with this compound for 1 hour at 37°C.

  • GnRH Stimulation:

    • Prepare a solution of a GnRH agonist (e.g., buserelin) at a concentration known to elicit a submaximal response (e.g., 10 nM) in serum-free DMEM.

    • Add the GnRH agonist to the wells containing this compound and the vehicle control.

    • Incubate for 4 hours at 37°C.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

    • Store the supernatant at -80°C until analysis for LH concentration.

  • LH Quantification:

    • Measure the concentration of LH in the collected supernatant using a validated immunoassay (e.g., ELISA or chemiluminescence immunoassay, as detailed in Section 4.0).

  • Data Analysis:

    • Calculate the percentage inhibition of GnRH-stimulated LH release for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[8]

In Vivo Assessment: Animal Models

In vivo studies are crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of orally administered this compound. Rodent models, particularly rats, are commonly used for initial efficacy testing, while non-human primate models offer a closer physiological parallel to humans.[9][10]

Protocol 3.2.1: Pharmacodynamic Study of Oral this compound in Ovariectomized Female Rats

  • Animal Model:

    • Use adult female Sprague-Dawley rats, ovariectomized at least two weeks prior to the study to ensure elevated baseline LH and FSH levels.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow for a one-week acclimation period.

  • Dosing:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) via a tail vein or saphenous vein at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours). This time course allows for the characterization of the onset and duration of LH and FSH suppression.

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the serum and store it at -80°C until analysis.

  • LH and FSH Quantification:

    • Measure serum LH and FSH concentrations using a validated immunoassay specific for rat gonadotropins (as detailed in Section 4.0).

  • Data Analysis:

    • Calculate the mean LH and FSH concentrations at each time point for each dose group.

    • Plot the mean hormone concentrations versus time for each dose group.

    • Determine the maximum percentage suppression of LH and FSH and the duration of suppression for each dose.

    • Generate dose-response curves by plotting the maximum percentage suppression against the log dose of this compound.

Quantitative Measurement of LH and FSH: Immunoassay Protocols

The accurate quantification of LH and FSH is paramount. Chemiluminescence immunoassays (CLIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are the most common methods, offering high sensitivity and specificity.

Specimen Collection and Handling
  • Serum: Collect whole blood in a serum separator tube (SST). Allow the blood to clot for 30-60 minutes at room temperature before centrifugation at 1000-2000 x g for 15 minutes. Separate the serum and store it at -20°C or -80°C for long-term stability.[11][12][13][14][15] Avoid repeated freeze-thaw cycles.[14]

  • Plasma: Collect whole blood in tubes containing EDTA or heparin. Centrifuge at 1000-2000 x g for 15 minutes and collect the plasma. Store as described for serum.[12]

Protocol for LH and FSH Measurement by Chemiluminescence Immunoassay (CLIA)

This protocol provides a general workflow for a sandwich CLIA. Specific details may vary based on the commercial kit manufacturer.

  • Reagent Preparation:

    • Bring all reagents, including calibrators, controls, and samples, to room temperature.

    • Prepare the wash buffer and substrate solutions according to the kit instructions.

  • Assay Procedure:

    • Pipette 50 µL of calibrators, controls, and samples into the appropriate wells of the microplate.

    • Add 100 µL of the enzyme-conjugated anti-LH or anti-FSH antibody to each well.

    • Incubate for 45-60 minutes at room temperature on a microplate shaker.

    • Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer.

    • Add 100 µL of the chemiluminescent substrate to each well.

    • Incubate for 5-10 minutes in the dark.

    • Measure the relative light units (RLU) using a chemiluminescence microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the RLU of the calibrators against their known concentrations.

    • Determine the concentration of LH or FSH in the samples by interpolating their RLU values from the standard curve.

Data Presentation and Interpretation

The results of these studies should be presented clearly and concisely to allow for straightforward interpretation of this compound's effects on LH and FSH secretion.

In Vitro Data

The primary output of the in vitro studies is the IC50 value, which represents the concentration of this compound required to inhibit 50% of the GnRH-stimulated LH release.

Table 1: Expected In Vitro Efficacy of this compound on GnRH-Stimulated LH Secretion in LβT2 Cells

This compound Concentration (nM)% Inhibition of LH Secretion (Mean ± SD)
0 (Vehicle)0 ± 5
0.115 ± 7
145 ± 10
1085 ± 8
10095 ± 5
100098 ± 3
IC50 (nM) ~1.5

Note: The data presented are hypothetical and representative of a potent GnRH antagonist. Actual results may vary.

In Vivo Data

The in vivo data should demonstrate the dose-dependent suppression of LH and FSH over time.

Table 2: Expected Pharmacodynamic Effects of a Single Oral Dose of this compound on Serum LH Levels in Ovariectomized Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)Maximum LH Suppression (%)Duration of >50% Suppression (hr)
150140< 8
315017512
10500295> 24
3015002>98> 24

Note: The data presented are hypothetical and based on the profiles of similar oral GnRH antagonists. Actual results will depend on the specific pharmacokinetic and pharmacodynamic properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A LβT2 Cell Culture B This compound Treatment (Dose-Response) A->B C GnRH Stimulation B->C D Supernatant Collection C->D E LH Immunoassay D->E F IC50 Determination E->F G Ovariectomized Rat Model H Oral Dosing of this compound (Dose-Response) G->H I Serial Blood Sampling (Time Course) H->I J Serum Preparation I->J K LH & FSH Immunoassay J->K L PK/PD Analysis K->L

Figure 2: Experimental Workflow for Assessing this compound's Effects.

Conclusion

The protocols and application notes provided in this document offer a robust framework for the comprehensive evaluation of this compound's effects on LH and FSH secretion. By employing a combination of in vitro and in vivo models and utilizing sensitive and specific immunoassays, researchers can accurately characterize the pharmacodynamic profile of this and other GnRH antagonists. This information is critical for guiding further drug development and for understanding the therapeutic potential of this important class of molecules.

References

Application Notes & Protocols: Evaluating Opigolix in Xenograft Models of Human Endometriosis

Author: BenchChem Technical Support Team. Date: January 2026

Here are your detailed Application Notes and Protocols for evaluating Opigolix treatment in xenograft models of endometriosis.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease defined by the presence of endometrial-like tissue outside the uterine cavity, affecting up to 10% of women of reproductive age.[1][2] It is a primary cause of debilitating pelvic pain and infertility, significantly impacting quality of life. The pathophysiology of endometriosis is intrinsically linked to estrogen, which promotes the implantation, growth, and survival of ectopic lesions.[3][4] Consequently, suppressing systemic estrogen levels is a cornerstone of medical management.[5]

This compound (also known as ASP-1707) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[6][7] Unlike GnRH agonists that cause an initial "flare" effect, GnRH antagonists like this compound work by competitively binding to and blocking GnRH receptors in the pituitary gland.[8][9] This provides immediate suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to a rapid, dose-dependent reduction in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, critically, ovarian estradiol production.[8][10]

Because rodents do not spontaneously develop endometriosis, preclinical evaluation of novel therapeutics requires robust and clinically relevant animal models.[11][12] The human endometrial xenograft model, which involves implanting human endometriotic tissue into immunodeficient mice, provides an invaluable in vivo platform to study disease mechanisms and test the efficacy of new treatments in a hormone-responsive environment.[1][13]

This guide provides a comprehensive framework for utilizing a human endometriosis xenograft model to evaluate the therapeutic potential of this compound. It integrates detailed, field-proven protocols with the scientific rationale behind key experimental decisions, ensuring a robust and reproducible study design.

Part 1: The Scientific Rationale - Mechanism of Action

To effectively design a study for an anti-endometriosis compound, one must first understand its mechanism of action. This compound targets the very source of hormonal stimulation for endometriotic lesions. The HPO axis is a tightly regulated endocrine feedback loop:

  • The hypothalamus secretes GnRH in a pulsatile manner.

  • GnRH stimulates GnRH receptors on the anterior pituitary gland.

  • The pituitary , in response, secretes gonadotropins (LH and FSH).

  • LH and FSH act on the ovaries to stimulate follicular development and the production of sex steroids, primarily estradiol (E2).

  • Estradiol, in turn, stimulates the growth and maintenance of both the normal endometrium and ectopic endometriotic implants.[3]

This compound disrupts this cascade at Step 2. By competitively blocking the GnRH receptor, it prevents the pituitary from receiving the hypothalamic signal, leading to a rapid and sustained decrease in circulating estradiol. This induced state of hypoestrogenism effectively starves the estrogen-dependent lesions, leading to their regression.

G Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovaries Ovaries Pituitary->Ovaries  LH / FSH (+) Lesions Endometriotic Lesions Ovaries->Lesions  Estradiol (+) This compound This compound This compound->Pituitary

Caption: this compound competitively antagonizes GnRH receptors on the pituitary.

Part 2: Establishment of the Endometriosis Xenograft Model

This protocol describes the establishment of a subcutaneous human endometriosis xenograft model, which is ideal for tracking lesion growth non-invasively over time.

Principle & Rationale

To successfully model an estrogen-dependent human disease in a rodent, three conditions must be met:

  • A Viable Human Tissue Source: Freshly collected endometriotic tissue from patients or well-characterized immortalized human endometrial cell lines can be used. Using patient tissue offers high biological relevance, while cell lines provide consistency and scalability.[1][14]

  • An Immunodeficient Host: To prevent rejection of the human tissue xenograft, severely immunodeficient mice, such as the Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) strain, are required.[13]

  • A Controlled Hormonal Environment: Endogenous murine ovarian function is removed via ovariectomy, and a stable, human-relevant level of estrogen is supplied by a slow-release estradiol pellet. This ensures that any observed lesion growth is dependent on the provided estrogen and not confounding endogenous cycles.[13][14]

Critical Reagents & Materials
ItemDescription / Recommended Source
Animals 6-8 week old female NOD/SCID mice
Hormones 17β-Estradiol slow-release pellets (e.g., 0.1 mg, 60-day release)
Endometrial Tissue Human endometrioma tissue from consenting patients (IRB-approved) OR immortalized human endometrial epithelial and stromal cells.[14]
Surgical Suite Anesthetic machine (isoflurane), sterile surgical tools, sutures, wound clips
Consumables Sterile PBS, DMEM/F-12 media, Matrigel (optional, for cell injection)
Detailed Protocol: Step-by-Step

Step 1: Animal Preparation (Day -3)

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.

  • Place the mouse in a prone position. Make a small transverse incision (~5 mm) on the dorsal midline, posterior to the scapulae.

  • Using blunt forceps, create a subcutaneous pocket. Insert one 17β-Estradiol pellet into the pocket.

  • Close the incision with a sterile wound clip or suture.

  • Perform bilateral ovariectomy via a dorsal midline incision.

  • Administer post-operative analgesia as per institutional guidelines and allow the animal to recover for 72 hours.

    • Expert Insight: Performing the ovariectomy and pellet implantation a few days before tissue grafting allows the animal to recover from the initial surgery and ensures stable circulating estradiol levels at the time of implantation, which is critical for successful engraftment.[13]

Step 2: Endometrial Tissue Preparation (Day 0)

  • If using patient tissue: Under sterile conditions, wash the fresh endometriotic biopsy tissue in cold PBS. Mince the tissue into small fragments (~2x2x2 mm).[2] Keep fragments in cold media on ice until implantation.

  • If using cell lines: Culture human immortalized endometrial epithelial and stromal cells to ~80% confluency. Harvest cells via trypsinization and wash with PBS. Resuspend the cells as a 1:1 mixture in sterile PBS or a PBS/Matrigel solution at a concentration of 2-5 x 10^6 total cells per 100 µL.[14] Keep on ice.

    • Expert Insight: Co-transplantation of both epithelial and stromal cells is essential, as neither cell type alone can reliably form the glandular and stromal structures characteristic of endometriosis.[14]

Step 3: Surgical Implantation of Endometrial Tissue (Day 0)

  • Anesthetize the prepared mouse as described in Step 1.

  • Shave and sterilize a small area on the right dorsal flank.

  • Make a small subcutaneous incision (~5 mm).

  • If using tissue fragments: Insert one tissue fragment into the subcutaneous pocket created.

  • If using cell suspension: Inject 100 µL of the cell suspension into the subcutaneous space.

  • Close the incision with a wound clip. Administer analgesia and monitor the animal during recovery.

Step 4: Lesion Establishment (Day 0 to Day 28)

  • House the animals under standard pathogen-free conditions.

  • Monitor animal health and body weight weekly.

  • Beginning at Day 14 post-implantation, begin measuring the resulting subcutaneous lesions twice weekly using digital calipers.

  • Calculate lesion volume using the formula: Volume = (Length x Width²) / 2 .

  • The study is ready to begin once lesions reach a palpable, measurable volume (e.g., 100-150 mm³), typically within 3-4 weeks.[15]

Caption: Workflow for establishing the endometriosis xenograft model.

Part 3: this compound Treatment Protocol

Principle & Rationale

With established, estrogen-dependent lesions, this protocol aims to assess the efficacy of oral this compound in halting or reversing lesion growth compared to a vehicle control. A positive control group treated with a known effective agent (e.g., a GnRH agonist like leuprolide) can also be included to validate the model's responsiveness.[12]

Detailed Protocol: Step-by-Step

Step 1: Animal Randomization (Study Day 0)

  • Once lesions have reached the target volume (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group is recommended).

  • Ensure that the average starting lesion volume and body weight are not significantly different between groups.

  • Example Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water, administered orally daily)

    • Group 2: this compound - Low Dose (e.g., 10 mg/kg, oral daily)

    • Group 3: this compound - High Dose (e.g., 30 mg/kg, oral daily)

    • Group 4 (Optional): Positive Control (e.g., Leuprolide acetate, 1 mg/kg, subcutaneous, every 4 weeks)[12]

Step 2: this compound Formulation and Administration

  • Prepare this compound fresh daily or weekly (confirm stability) by suspending the compound in the vehicle solution to the desired concentration.

  • Administer the formulation to the mice daily via oral gavage at a volume of 10 mL/kg.

  • Treat animals for a predefined period, typically 28 days.[15]

Step 3: In-Life Monitoring

  • Continue to monitor animal health and body weight twice weekly.

  • Measure lesion volume with digital calipers twice weekly.

  • Plot the mean lesion volume for each group over time to visualize treatment effects.

Part 4: Evaluating Treatment Efficacy - Endpoints and Data Analysis

G cluster_0 In-Life Phase cluster_1 Endpoint Analysis Randomization Randomize Mice (Lesions ~100 mm³) Treatment 28-Day Treatment (this compound / Vehicle) Randomization->Treatment Monitoring Monitor Lesion Volume & Body Weight Treatment->Monitoring Necropsy Necropsy: Excise Lesion & Collect Blood Monitoring->Necropsy Gross Gross Analysis: Final Weight & Volume Necropsy->Gross Histo Histology (H&E) & IHC (Ki67) Necropsy->Histo Biomarker Serum Analysis (Estradiol) Necropsy->Biomarker

Caption: Overall experimental logic from treatment to endpoint analysis.

Methodologies at Study Endpoint

A. Gross Lesion Analysis

  • At the end of the treatment period, humanely euthanize the mice.

  • Carefully excise the entire subcutaneous lesion.

  • Record the final lesion weight (in mg) and calculate the final volume using calipers.

B. Histological and Immunohistochemical (IHC) Analysis

  • Fix half of each lesion in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol.

  • Process the tissue for paraffin embedding, sectioning (5 µm), and staining.

  • H&E Staining: Stain sections with Hematoxylin and Eosin to confirm the presence of endometrial glands and stroma and to assess overall tissue morphology, necrosis, and fibrosis.[16][17]

  • IHC for Proliferation (Ki67): Perform IHC using an anti-Ki67 antibody to quantify the percentage of proliferating cells within the glandular epithelium and stroma. A reduction in the Ki67 index indicates an anti-proliferative effect of the treatment.[18]

    • Trustworthiness: A self-validating protocol includes positive and negative tissue controls for every IHC run to ensure antibody specificity and staining consistency.

C. Biomarker Analysis

  • At necropsy, collect blood via cardiac puncture.

  • Process the blood to separate serum and store at -80°C.

  • Use a commercially available ELISA kit to measure serum estradiol levels. This is a critical pharmacodynamic endpoint to confirm that this compound is effectively suppressing systemic estrogen as per its mechanism of action.

Data Presentation

Table 1: Lesion Volume Over Time Data presented as Mean ± SEM (n=10/group).

DayVehicle Control (mm³)This compound 10 mg/kg (mm³)This compound 30 mg/kg (mm³)
0125.4 ± 8.2126.1 ± 7.9124.9 ± 8.5
7188.2 ± 11.5140.5 ± 9.1131.3 ± 8.8
14295.6 ± 19.8135.1 ± 10.2110.7 ± 9.3
21450.3 ± 35.1120.7 ± 11.588.4 ± 7.6
28610.9 ± 51.7105.3 ± 12.170.1 ± 6.9
*p < 0.001 vs. Vehicle Control

Table 2: Endpoint Analysis Summary (Day 28) Data presented as Mean ± SEM (n=10/group).

ParameterVehicle ControlThis compound 10 mg/kgThis compound 30 mg/kg
Final Lesion Weight (mg) 605.2 ± 49.8101.7 ± 11.868.9 ± 7.1
Ki67 Index (% positive) 45.6 ± 4.18.2 ± 1.53.1 ± 0.9
Serum Estradiol (pg/mL) 48.3 ± 5.515.1 ± 2.3< 5.0
*p < 0.001 vs. Vehicle Control

Discussion and Field-Proven Insights

  • Model Selection Rationale: The subcutaneous model is chosen for its simplicity and ease of tracking tumor growth. For studies investigating adhesion or invasion, an intraperitoneal model would be more appropriate, although monitoring lesion growth requires imaging (ultrasound) or terminal assessment.[15]

  • Pain Modeling: This model is primarily for assessing lesion growth. To evaluate endometriosis-associated pain, a separate model involving surgical induction of lesions on the peritoneum would be necessary, with pain assessed via methods like the Von Frey test for abdominal sensitivity.[12]

  • Limitations: The primary limitation of any xenograft model is the use of immunodeficient animals, which precludes the study of the complex interplay between endometriotic lesions and the immune system.[1] Furthermore, these models do not fully recapitulate all aspects of human endometriosis, such as infertility or menstrual cyclicity.[19]

  • Translational Relevance: Despite its limitations, this model is highly valuable for demonstrating target engagement and in vivo efficacy for hormone-modulating therapies. A positive result, showing dose-dependent lesion regression correlated with estradiol suppression, provides a strong rationale for advancing a compound like this compound into clinical development.[12]

Conclusion

The human endometriosis xenograft model is a robust and indispensable tool for the preclinical evaluation of novel therapeutics. The protocols outlined here provide a validated, step-by-step methodology to rigorously assess the in vivo efficacy of the GnRH antagonist this compound. By demonstrating a dose-dependent reduction in lesion volume, inhibition of cell proliferation, and suppression of systemic estradiol, researchers can build a compelling data package to support the therapeutic potential of this compound for the treatment of endometriosis.

References

Protocol for the Preparation and Use of Linzagolix (formerly Opigolix) in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Linzagolix is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively binding to GnRH receptors in the anterior pituitary gland, Linzagolix inhibits the signaling pathway that leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, leads to a dose-dependent suppression of estrogen production.[3] This mechanism of action makes Linzagolix a valuable tool for in vitro studies of estrogen-dependent diseases such as endometriosis and uterine fibroids, as well as for research into the GnRH signaling pathway itself.[2][4]

This application note provides a detailed protocol for the dissolution of Linzagolix for use in cell culture experiments. It includes recommendations for the preparation of stock and working solutions, as well as important considerations for experimental design to ensure accurate and reproducible results.

Chemical and Physical Properties of Linzagolix

A clear understanding of the physicochemical properties of Linzagolix is essential for its effective use in a research setting.

PropertyValueSource
Molecular Formula C₂₂H₁₅F₃N₂O₇S[2][5]
Molecular Weight 508.42 g/mol [2][5][6]
Appearance White to light brown solid[2]
Solubility Soluble in DMSO (up to 125 mg/mL) and acetonitrile[2][7][8]
Purity ≥98%[7]
Storage (Powder) -20°C for up to 4 years[2][7]

Mechanism of Action: GnRH Receptor Antagonism

Linzagolix exerts its effects by competitively inhibiting the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[3][9] In the canonical pathway, the binding of GnRH to its receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10] These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the synthesis and secretion of LH and FSH.[11] By blocking the initial binding of GnRH, Linzagolix prevents this entire downstream cascade.[3]

GnRH_Signaling_Pathway Simplified GnRH Receptor Signaling Pathway and Linzagolix Inhibition cluster_membrane Cell Membrane GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates Linzagolix Linzagolix Linzagolix->GnRHR Binds & Inhibits G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK_cascade MAPK Cascade (e.g., ERK) PKC->MAPK_cascade Activates Transcription_factors Transcription Factors MAPK_cascade->Transcription_factors Activates LH_FSH_synthesis LH & FSH Synthesis & Secretion Transcription_factors->LH_FSH_synthesis Promotes

Caption: Linzagolix competitively blocks the GnRH receptor, preventing downstream signaling.

Protocol for Preparation of Linzagolix Stock and Working Solutions

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of Linzagolix in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials
  • Linzagolix powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol 1: Preparation of a 10 mM Linzagolix Stock Solution in DMSO

The high solubility of Linzagolix in DMSO allows for the preparation of a concentrated stock solution, which can then be diluted to the desired working concentration for cell culture experiments.[7][8]

  • Calculate the required mass of Linzagolix:

    • Molecular Weight (MW) of Linzagolix = 508.42 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 508.42 g/mol = 5.08 mg

  • Weigh the Linzagolix powder:

    • Carefully weigh out 5.08 mg of Linzagolix powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the Linzagolix powder.

    • Vortex the tube until the powder is completely dissolved. Sonication in a water bath for a few minutes can aid in dissolution.[12]

  • Aliquot and Store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for at least 6 months.[13]

Protocol 2: Preparation of a Linzagolix Working Solution

The working solution should be prepared fresh for each experiment by diluting the stock solution in pre-warmed cell culture medium.

  • Determine the desired final concentration of Linzagolix:

    • The IC₅₀ of Linzagolix for the human GnRH receptor is 36.7 nM.[14] A good starting point for a dose-response experiment would be a range of concentrations from 1 nM to 1 µM.

  • Calculate the dilution factor:

    • For example, to prepare a 1 µM working solution from a 10 mM stock solution:

      • Dilution factor = [Stock concentration] / [Final concentration] = 10,000 µM / 1 µM = 10,000

  • Dilute the stock solution:

    • To minimize the final DMSO concentration, a serial dilution is recommended.

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to obtain a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

    • Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:100 in pre-warmed cell culture medium to obtain the final 1 µM working solution. (e.g., add 10 µL of 100 µM intermediate solution to 990 µL of medium).

    • This two-step dilution results in a final DMSO concentration of 0.01%, which is well below the cytotoxic level for most cell lines.

Experimental Design Considerations

Vehicle Control

Due to the potential for DMSO to have biological effects on cells, it is crucial to include a vehicle control in all experiments.[13] The vehicle control should contain the same final concentration of DMSO as the experimental conditions. For example, if the final DMSO concentration in the Linzagolix-treated wells is 0.1%, the vehicle control wells should also contain 0.1% DMSO in the cell culture medium.

Determining the Optimal Working Concentration

The optimal working concentration of Linzagolix will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. Based on the IC₅₀ of 36.7 nM, a concentration range of 1 nM to 1 µM is a reasonable starting point.

Stability in Cell Culture Media

The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and media components.[15] While specific stability data for Linzagolix in cell culture media at 37°C is not available, it is recommended to prepare fresh working solutions for each experiment. For long-term experiments (e.g., >24 hours), it may be necessary to replenish the media with freshly prepared Linzagolix to maintain a consistent concentration. If the stability of Linzagolix is a critical parameter for your experiment, it is advisable to perform a stability study by incubating Linzagolix in your cell culture medium at 37°C over a time course and measuring its concentration by HPLC or LC-MS.[16][17]

Conclusion

This application note provides a comprehensive protocol for the dissolution and use of Linzagolix in cell culture applications. By following these guidelines, researchers can confidently prepare and use Linzagolix in their in vitro experiments to investigate its effects on the GnRH signaling pathway and in models of estrogen-dependent diseases. Adherence to best practices for the use of DMSO and the inclusion of appropriate controls will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: Immunohistochemical Detection of GnRH Receptors in Endometriosis Lesions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of GnRH Receptors in Endometriosis

Endometriosis is a chronic, inflammatory gynecological disorder characterized by the presence of endometrial-like tissue outside the uterine cavity.[1] This condition affects an estimated 10-15% of women of reproductive age, often causing debilitating pelvic pain and contributing to infertility.[2] The growth and maintenance of these ectopic lesions are primarily estrogen-dependent. Consequently, a cornerstone of medical management involves suppressing ovarian estrogen production.[1][3]

This is achieved by targeting the hypothalamic-pituitary-gonadal (HPG) axis through the use of Gonadotropin-Releasing Hormone (GnRH) analogues (both agonists and antagonists).[4] These drugs act on the GnRH receptor (GnRHR) in the anterior pituitary, leading to a down-regulation of gonadotropin (LH and FSH) secretion and a subsequent hypoestrogenic state.[3][5]

However, the therapeutic efficacy of GnRH analogues may not be solely due to their systemic endocrine effects. A growing body of evidence demonstrates that GnRH receptors are expressed directly on endometrial and endometriotic cells.[6][7][8] This local expression suggests that GnRH analogues can exert direct anti-proliferative and pro-apoptotic effects on the lesions themselves, independent of pituitary down-regulation.[6][9] Studies have shown a positive correlation between the expression of GnRH receptor type-II (GnRHR-II) and the proliferation marker Ki-67 in endometriotic tissue, highlighting the receptor's role in disease progression.[2]

Therefore, visualizing and quantifying GnRH receptor expression in endometriosis lesions via immunohistochemistry (IHC) is a critical tool for:

  • Basic Research: Elucidating the pathophysiology of endometriosis and the direct mechanisms of GnRH analogue action.

  • Translational Science: Investigating GnRHR as a biomarker for disease severity or predicting therapeutic response.

  • Drug Development: Validating the engagement of novel GnRH-targeted therapies at the lesion site.

These application notes provide a comprehensive, field-proven protocol for the robust and reproducible immunohistochemical detection of GnRH receptors in formalin-fixed, paraffin-embedded (FFPE) endometriosis tissue.

The GnRH Receptor Signaling Axis

The classical action of GnRH occurs at the pituitary gonadotrophs. Binding of GnRH to its G-protein coupled receptor initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[5] However, in peripheral tissues like endometriosis lesions, GnRH analogues can directly trigger signaling pathways that inhibit cell growth.[9]

GnRH_Signaling cluster_Systemic Systemic Action (Pituitary) cluster_Local Direct Action (Endometriosis Lesion) GnRHa GnRH Agonist/ Antagonist Pit_GnRHR Pituitary GnRH Receptor GnRHa->Pit_GnRHR Binds to G_Protein Gq/11 Activation Pit_GnRHR->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Gonadotropins LH / FSH Synthesis & Secretion Ca_PKC->Gonadotropins Ovary Ovary Gonadotropins->Ovary Estrogen Estrogen Production Ovary->Estrogen Suppressed by prolonged GnRHa use Endo_Lesion_Systemic Endometriosis Lesion (Systemic Effect) Estrogen->Endo_Lesion_Systemic Reduced stimulation (↓ Proliferation) GnRHa_Local GnRH Agonist/ Antagonist Lesion_GnRHR Lesion GnRH Receptor GnRHa_Local->Lesion_GnRHR Binds directly to Antiproliferative Anti-proliferative & Pro-apoptotic Pathways Lesion_GnRHR->Antiproliferative Activates

Caption: GnRH Receptor Signaling in Systemic and Local Contexts.

Detailed Immunohistochemistry Protocol

This protocol is optimized for the detection of GnRH receptors in human FFPE endometriosis tissue sections.

I. Required Materials

Reagents:

  • Xylene (Histology Grade)

  • Ethanol (100%, 95%, 70%)

  • Deionized Water (dH₂O)

  • Antigen Retrieval Buffer: 10mM Sodium Citrate Buffer, pH 6.0 or 1mM EDTA Buffer, pH 8.0/9.0.[10][11] The optimal buffer should be determined empirically.

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST, pH 7.4)

  • Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in Methanol or dH₂O.[12]

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in TBST.[13]

  • Primary Antibody: A validated anti-GnRH Receptor (GnRHR) antibody. The choice of a monoclonal or polyclonal antibody depends on the specific research goals. Ensure the antibody is validated for IHC applications.[14]

  • Detection System: HRP-conjugated secondary antibody (e.g., Goat anti-Mouse/Rabbit IgG HRP).

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Harris' Hematoxylin.

  • Differentiating Solution: 0.5% Acid Alcohol (0.5% HCl in 70% Ethanol).

  • Bluing Reagent: Scott's Tap Water Substitute or 0.2% Ammonia Water.

  • Mounting Medium: Permanent, xylene-based mounting medium.

Equipment:

  • Microscope slides (positively charged)

  • Coplin jars or staining dishes

  • Water bath, steamer, or pressure cooker for HIER.

  • Humidified staining chamber

  • Light microscope

II. Experimental Workflow

IHC_Workflow Start FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H₂O₂) AntigenRetrieval->PeroxidaseBlock Blocking Non-specific Blocking (Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (Anti-GnRHR) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugate) PrimaryAb->SecondaryAb Wash Detection Chromogen Detection (DAB) SecondaryAb->Detection Wash Counterstain Counterstain (Hematoxylin) Detection->Counterstain Wash Dehydration Dehydration & Mounting Counterstain->Dehydration End Microscopy & Analysis Dehydration->End

Caption: Step-by-step workflow for GnRHR immunohistochemistry.

III. Step-by-Step Protocol

1. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes, 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

  • Immerse in 95% Ethanol: 1 change, 3 minutes.

  • Immerse in 70% Ethanol: 1 change, 3 minutes.

  • Rinse thoroughly in running dH₂O for 5 minutes.

2. Antigen Retrieval (Heat-Induced, HIER)

  • Causality: Formalin fixation creates protein cross-links that mask the antigenic epitope of the GnRH receptor. HIER uses heat and a specific pH buffer to break these cross-links, restoring the epitope's accessibility to the primary antibody.[10] This step is arguably the most critical for successful staining.

  • Pre-heat your chosen antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) in a staining dish within a water bath or steamer to 95-100°C.[10]

  • Immerse the slides in the pre-heated buffer.

  • Incubate for 20-40 minutes. The optimal time should be determined for your specific antibody and tissue.

  • Remove the staining dish from the heat source and allow the slides to cool to room temperature in the buffer for at least 20 minutes. This gradual cooling is crucial for proper protein refolding.

  • Rinse slides in dH₂O, then place in TBST wash buffer.

3. Immunostaining

  • Peroxidase Block: Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity, which can otherwise cause non-specific background staining.[12]

  • Wash slides in TBST: 3 changes, 5 minutes each.

  • Non-Specific Binding Block: Apply blocking buffer (e.g., 5% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber. Do NOT wash after this step.

  • Primary Antibody Incubation:

    • Drain the blocking serum from the slides.

    • Apply the anti-GnRHR primary antibody, diluted to its optimal concentration in the blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber. This longer, colder incubation often enhances signal specificity and reduces background.

  • Wash slides in TBST: 3 changes, 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Wash slides in TBST: 3 changes, 5 minutes each.

  • Chromogen Detection:

    • Prepare the DAB substrate solution immediately before use.

    • Apply DAB solution to the slides and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope. Monitor this step closely to avoid over-staining.

    • Immediately stop the reaction by immersing the slides in dH₂O.

4. Counterstaining, Dehydration, and Mounting

  • Immerse slides in Harris' Hematoxylin for 30-60 seconds to stain cell nuclei blue.

  • Rinse in running tap water.

  • Differentiate briefly (1-3 dips) in 0.5% Acid Alcohol to remove excess hematoxylin.

  • Rinse in running tap water.

  • "Blue" the hematoxylin by immersing in Bluing Reagent for 30-60 seconds.

  • Rinse in running tap water for 5 minutes.

  • Dehydrate the slides through graded ethanols (70%, 95%, 100%) and xylene.

  • Apply a coverslip using a permanent mounting medium.

IV. Protocol Validation: Essential Controls

To ensure the trustworthiness of your results, the following controls must be included in every experiment.

Control TypePurposeProcedureExpected Result
Positive Control To validate that the protocol and reagents are working correctly.Use a tissue known to express GnRH receptor, such as the anterior pituitary gland or a confirmed positive endometriosis sample.[15]Strong, specific staining in the expected cellular location.
Negative Control To check for non-specific binding of the secondary antibody or detection reagents.Substitute the primary antibody with antibody diluent (blocking buffer) alone.Complete absence of brown (DAB) staining.
Isotype Control To ensure the observed staining is due to specific antigen binding and not non-specific interaction of the primary antibody's Fc region.Use a non-immune antibody of the same isotype, concentration, and clonality as the primary antibody.No or negligible staining.

Data Interpretation and Analysis

Positive GnRH receptor staining will appear as a brown precipitate (from DAB) at the site of the antigen. For GnRHR, which is a transmembrane protein, staining is expected primarily on the cell membrane and/or in the cytoplasm .[16] The hematoxylin counterstain will color the nuclei blue, providing morphological context.

Semi-Quantitative Analysis (H-Score)

A histological score (H-Score) can be calculated to provide semi-quantitative data, allowing for comparison between samples.[2] This score incorporates both the intensity of the staining and the percentage of positive cells.

Staining IntensityScore (I)Description
No Staining0No brown color is observed.
Weak1Faint brown color.
Moderate2Distinct brown color.
Strong3Dark brown color.

H-Score Calculation: The percentage of cells at each intensity level is determined, and the H-Score is calculated using the formula: H-Score = [1 x (% cells at 1+)] + [2 x (% cells at 2+)] + [3 x (% cells at 3+)] The final score ranges from 0 to 300.

Troubleshooting Common IHC Problems

ProblemPossible Cause(s)Recommended Solution(s)
No Staining / Weak Signal Antibody: Incorrect dilution; inactive antibody.Titrate the primary antibody to find the optimal concentration. Use a new vial of antibody.
Antigen Retrieval: Suboptimal method, buffer, or incubation time.Test different HIER buffers (e.g., Citrate pH 6.0 vs. EDTA pH 9.0). Optimize heating time.[17]
Tissue: Low/no protein expression in the sample; over-fixation.Confirm protein presence with another method like Western Blot if possible. Ensure proper fixation times were used.
High Background Blocking: Insufficient or incorrect blocking step.Increase blocking time to 60 minutes. Ensure the blocking serum matches the species of the secondary antibody.[18]
Antibody Concentration: Primary or secondary antibody concentration is too high.Further dilute the primary and/or secondary antibody.
Washing: Inadequate washing between steps.Increase the duration and number of washes. Ensure fresh wash buffer is used.
Endogenous Peroxidase: Incomplete quenching of endogenous peroxidase.Ensure the 3% H₂O₂ step is performed correctly and for the full duration.[12]
Non-Specific Staining Deparaffinization: Incomplete removal of paraffin.Use fresh xylene and ensure adequate time for deparaffinization.[12]
Tissue Drying: Sections dried out during the procedure.Perform all incubations in a humidified chamber. Do not let slides dry.
Antigen Retrieval: Overly harsh retrieval can damage tissue morphology and expose non-specific epitopes.Reduce the heating time or temperature for HIER. Consider a less harsh PIER method if HIER is consistently problematic.[18]

References

Application Notes and Protocols for the Long-Term Use of Opigolix in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Opigolix is a small-molecule, non-peptide, and orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] It was developed for the treatment of sex hormone-dependent diseases such as endometriosis and rheumatoid arthritis.[1][2] The GnRH receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the reproductive system by controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] Consequently, this compound presents a valuable tool for in vitro studies aimed at understanding the long-term effects of GnRH receptor blockade on various cellular processes.

This guide provides a comprehensive framework for designing and executing long-term cell culture experiments using this compound. It is intended for researchers, scientists, and drug development professionals seeking to investigate the sustained impact of GnRH receptor antagonism in a controlled in vitro environment. We will delve into the underlying scientific principles, provide detailed step-by-step protocols, and offer insights into data interpretation and troubleshooting.

Understanding the Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the GnRH receptor, thereby preventing the binding of the endogenous GnRH ligand.[1][5] This blockade inhibits the downstream signaling cascade that is typically initiated by GnRH. The GnRH receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6][7] These events culminate in a cascade of intracellular signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK and JNK, which ultimately regulate the transcription of gonadotropin subunit genes.[3][8]

By antagonizing the GnRH receptor, this compound effectively dampens this entire signaling pathway, leading to a reduction in the synthesis and secretion of LH and FSH.[5] In a long-term cell culture setting, this sustained inhibition can be used to model the chronic effects of reduced gonadotropin signaling on various cell types.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Inhibits G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK, JNK) Ca_release->MAPK_cascade Modulates PKC->MAPK_cascade Activates Transcription Gonadotropin Gene Transcription MAPK_cascade->Transcription Regulates LH_FSH LH & FSH Synthesis & Secretion Transcription->LH_FSH

Figure 1: Simplified GnRH Receptor Signaling Pathway and the Point of Inhibition by this compound. This diagram illustrates the canonical Gαq/11-mediated signaling cascade initiated by GnRH binding to its receptor, leading to the synthesis and secretion of LH and FSH. This compound acts as a competitive antagonist at the GnRH receptor, blocking this pathway.

Pre-Experimental Considerations: Setting the Stage for Success

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible long-term studies. While specific, publicly available data on this compound is limited, the following parameters are critical and should be empirically determined or obtained from the supplier.

PropertyImportance in Cell CultureRecommended Action
Solubility Essential for preparing concentrated stock solutions. The choice of solvent is critical to avoid cellular toxicity.Determine the solubility of this compound in common, cell-culture compatible solvents such as Dimethyl Sulfoxide (DMSO). Aim for a high concentration stock solution to minimize the final solvent concentration in the culture medium (typically ≤0.1%).
Stability in Solution Crucial for ensuring the integrity of the stock solution over time. Degradation can lead to a decrease in the effective concentration of the compound.Assess the stability of the stock solution when stored at the recommended temperature (e.g., -20°C or -80°C). This can be done by comparing the activity of a freshly prepared solution with an aged solution using a functional assay.
Stability in Culture Media The compound's stability in the complex environment of cell culture media at 37°C will dictate the frequency of media changes required to maintain a consistent concentration.The stability of a drug in cell culture media can be influenced by various components.[9][10] It is advisable to determine the half-life of this compound in your specific cell culture medium at 37°C. This can be achieved through analytical methods such as HPLC if available, or functionally by assessing its inhibitory activity over time.
Cell Line Selection

The choice of cell line is fundamental to the biological question being addressed. The selected cell line must express the GnRH receptor, either endogenously or through genetic engineering.

Cell Line TypeExamplesAdvantagesConsiderations
Endogenous Expression Pituitary Gonadotrope-derived: αT3-1, LβT2[1]More physiologically relevant for studying gonadotropin regulation.May have lower receptor expression levels compared to engineered lines. May not be suitable for studying extra-pituitary effects of GnRH receptor antagonism.
Other Cancer Cell Lines: Some breast, ovarian, and prostate cancer cell lines express GnRH receptors.[11]Useful for investigating the direct anti-proliferative effects of GnRH antagonists on cancer cells.Receptor expression levels can be variable.
Engineered Expression HEK293, CHO, COS7, SKOV3-4 [12]High and stable expression of the GnRH receptor can be achieved. Allows for the study of GnRH receptor signaling in a non-gonadotrope context.Overexpression may lead to non-physiological signaling. The cellular context may differ significantly from endogenous systems.

Before initiating long-term experiments, it is crucial to validate GnRH receptor expression in your chosen cell line using techniques such as RT-qPCR, Western blotting, or flow cytometry.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions or empirically determined solubility, calculate the amount of this compound powder and DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM).

  • In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Determination of Working Concentration (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in your chosen cell line. This will inform the selection of appropriate concentrations for long-term studies.

Rationale: Starting long-term experiments with a concentration significantly below the IC50 (e.g., IC10 or IC20) can minimize immediate, widespread cell death and allow for the observation of more subtle, long-term effects.[12]

Protocol (Example using a Luciferase Reporter Assay):

  • Cell Seeding: Seed your GnRH receptor-expressing cells in a 96-well plate at a density that will allow for optimal growth over the course of the assay.

  • Transfection (if necessary): If using a reporter gene assay, transfect the cells with a suitable reporter plasmid (e.g., a plasmid containing a luciferase gene under the control of a GnRH-responsive promoter element like CRE) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • This compound Treatment: After allowing the cells to adhere and recover (typically 24 hours), replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • GnRH Agonist Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with a fixed concentration of a GnRH agonist (e.g., leuprolide) that is known to elicit a sub-maximal response.

  • Incubation: Incubate the plate for a suitable duration (e.g., 6-24 hours) to allow for reporter gene expression.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the percentage of inhibition of the GnRH agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for Determining the IC50 of this compound using a Luciferase Reporter Gene Assay. This workflow outlines the key steps involved in assessing the inhibitory potency of this compound.

Long-Term Cell Culture with this compound

Objective: To maintain a stable cell culture in the continuous presence of this compound over an extended period (days to weeks).

Materials:

  • GnRH receptor-expressing cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed cells at a low density in appropriate culture vessels to accommodate long-term growth.[12]

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (e.g., a sub-IC50 concentration). Include a vehicle control group treated with the same final concentration of DMSO.

  • Continuous Exposure and Media Changes: Maintain the cells in the this compound-containing medium. The frequency of media changes will depend on the stability of this compound in the culture medium and the metabolic rate of the cells. A general recommendation is to replace the medium every 2-3 days to replenish both the drug and essential nutrients.[12][13] Some researchers advocate for replacing only a portion of the medium (e.g., 50% or 90%) to retain secreted growth factors.[13]

  • Monitoring and Passaging: Regularly monitor the cells for changes in morphology, confluency, and signs of toxicity. When the cells reach 70-80% confluency, passage them as usual. Re-seed the cells in fresh medium containing the same concentration of this compound.[12]

  • Cryopreservation: It is highly recommended to cryopreserve vials of cells at different time points during the long-term treatment.[12] This serves as a backup and allows for future analysis of cells at various stages of adaptation.

Assessing the Long-Term Effects of this compound

A variety of assays can be employed to evaluate the long-term consequences of GnRH receptor antagonism. The choice of assays will be dictated by the specific research question.

Assay CategorySpecific AssaysPurpose
Cell Viability and Proliferation MTT, WST-1, or CellTiter-Glo Assays: Measure metabolic activity as an indicator of cell viability.[14][15] Trypan Blue Exclusion Assay: Measures membrane integrity to distinguish live from dead cells. Crystal Violet Staining: Assesses total cell biomass. Direct Cell Counting: Provides a direct measure of cell number.To determine if long-term this compound treatment affects cell survival and growth rate.
Cell Cycle Analysis Flow Cytometry with Propidium Iodide (PI) Staining: Quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]To investigate if this compound induces cell cycle arrest.
Apoptosis Assays Annexin V/PI Staining by Flow Cytometry: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells. Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7).To determine if long-term GnRH receptor blockade induces programmed cell death.
Hormone Secretion Assays Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of LH and FSH in the cell culture supernatant.[9][16]To directly measure the primary downstream effect of GnRH receptor antagonism on gonadotropin secretion in appropriate cell lines (e.g., LβT2).
Downstream Signaling Analysis Western Blotting: To assess the phosphorylation status and total protein levels of key signaling molecules in the GnRH pathway (e.g., p-ERK, p-JNK).To confirm the sustained inhibition of downstream signaling pathways.
Gene Expression Analysis RT-qPCR: To measure the mRNA levels of gonadotropin subunits (LHβ, FSHβ, αGSU) and other target genes.To investigate the transcriptional consequences of long-term GnRH receptor blockade.

Data Interpretation and Troubleshooting

Data Interpretation:

  • Controls are Key: The vehicle control group is the primary comparator for all assays. Any observed effects in the this compound-treated groups should be relative to this control.

  • Time-Dependent Effects: In long-term studies, it is crucial to analyze data at multiple time points to capture the dynamics of the cellular response.

  • Potential for Adaptation: Cells may adapt to the continuous presence of this compound. This could manifest as a gradual return of signaling or a change in the expression of the GnRH receptor.

Troubleshooting Common Issues:

  • High Cell Death: If significant cell death is observed even at low concentrations, consider the possibility of solvent toxicity or off-target effects of this compound.[10] Ensure the final DMSO concentration is non-toxic for your cell line and consider screening for off-target activities if the problem persists.

  • Loss of Drug Effect Over Time: This could be due to the degradation of this compound in the culture medium or cellular adaptation mechanisms such as receptor upregulation. Increase the frequency of media changes or re-evaluate the stability of this compound.

  • High Variability Between Replicates: This can be caused by inconsistent cell seeding, edge effects in multi-well plates, or fluctuations in incubator conditions.[17] Ensure a homogenous cell suspension during plating and consider not using the outer wells of plates for experimental samples.

Conclusion

The use of this compound in long-term cell culture experiments provides a powerful in vitro system for dissecting the sustained consequences of GnRH receptor antagonism. By carefully considering the principles of drug stability, cell line selection, and appropriate assay design, researchers can generate robust and reproducible data. This guide offers a comprehensive framework to facilitate the successful implementation of such studies, ultimately contributing to a deeper understanding of the role of GnRH signaling in both physiological and pathological contexts.

References

Application Note & Protocols: Investigating the Therapeutic Potential of Opigolix in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rheumatoid Arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, leading to synovial inflammation and progressive joint destruction.[1] While current therapies have improved outcomes, a significant number of patients fail to achieve sustained remission, highlighting the need for novel therapeutic targets. Emerging evidence implicates the neuroendocrine system, specifically the Gonadotropin-Releasing Hormone (GnRH), in the modulation of immune responses.[2][3] GnRH can exert pro-inflammatory, cytokine-like effects, and its antagonism has shown potential anti-inflammatory benefits in RA.[4][5] This document provides a comprehensive guide for researchers on the application of Opigolix (ASP-1707), an oral, non-peptide GnRH antagonist, as a tool compound to investigate the therapeutic potential of GnRH modulation in preclinical research models of RA.[6][7] We present the scientific rationale, detailed protocols for in-vivo efficacy studies using the Collagen-Induced Arthritis (CIA) model, and key endpoint analysis methodologies.

Part 1: Scientific Rationale & Proposed Mechanism of Action

The interplay between the neuroendocrine and immune systems is a critical area of research for understanding autoimmune diseases. The Hypothalamic-Pituitary-Gonadal (HPG) axis, governed by GnRH, is a key pathway in this interaction.

The Role of GnRH in Immune Modulation

Traditionally known as the master regulator of the reproductive system, GnRH also possesses significant immunomodulatory properties.[2] The GnRH receptor is expressed not only in the pituitary but also on immune cells, including T-lymphocytes.[3][8] This allows GnRH to directly influence immune function, independent of its effects on gonadal steroids.[3] Studies suggest that GnRH can act as a pro-inflammatory signal; GnRH agonists have been associated with flares of autoimmune diseases, while GnRH antagonists have demonstrated anti-inflammatory effects, including the reduction of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in RA pathogenesis.[4][5] In fact, T-cells themselves can secrete GnRH, suggesting a potential autocrine or paracrine loop that could perpetuate inflammation within the joint.[5]

Proposed Mechanism of this compound in Rheumatoid Arthritis

This compound is a small-molecule, orally active antagonist of the GnRH receptor.[7] Its mechanism of action in the context of RA is hypothesized to be twofold:

  • Systemic HPG Axis Suppression: By blocking GnRH receptors in the pituitary gland, this compound inhibits the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9][10] This leads to reduced production of gonadal steroids, which themselves have complex immunomodulatory effects.

  • Direct Immunomodulation: By blocking GnRH receptors present on peripheral immune cells (e.g., T-cells, macrophages), this compound may directly inhibit pro-inflammatory signaling pathways, such as NF-κB, and reduce the production of inflammatory cytokines within the synovium.[5][11]

This dual mechanism provides a strong rationale for investigating this compound in RA models to dissect the contribution of the GnRH pathway to autoimmune inflammation.

G cluster_cns Central Nervous System cluster_immune Immune System / Joint Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Immune_Cells Immune Cells (T-Cells, Macrophages) Hypothalamus->Immune_Cells GnRH (Direct) Pituitary->Immune_Cells LH/FSH (Indirect) GnRH_R GnRH Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Immune_Cells->Cytokines Activation RA_Pathology Joint Inflammation & Damage Cytokines->RA_Pathology Drives This compound This compound (GnRH Antagonist) This compound->GnRH_R Blocks

Caption: Proposed mechanism of this compound in RA.

Part 2: Selection of a Preclinical Research Model

Several animal models are available to study the pathology of RA, each with distinct advantages and limitations.[12][13] The choice of model is critical and should be aligned with the specific research question.

ModelInduction MethodKey Pathological FeaturesAdvantagesDisadvantages
Collagen-Induced Arthritis (CIA) Immunization with type II collagen in adjuvant.[12]T-cell and B-cell dependent autoimmunity, synovitis, pannus formation, bone and cartilage erosion.Closely mimics human RA pathology and immunology.[12] Well-established for testing efficacy of new drugs.Genetically restricted to specific mouse strains (e.g., DBA/1). Variable onset and severity.
Adjuvant-Induced Arthritis (AIA) Immunization with heat-killed Mycobacterium tuberculosis in oil.[1]T-cell mediated, severe bone resorption and new bone formation.Robust, highly synchronized onset. Good for anti-inflammatory compound screening.Less specific to RA; more of a general model of inflammation. Lacks autoantibodies.
Collagen Antibody-Induced Arthritis (CAIA) Passive transfer of anti-collagen antibodies.[12]Bypasses T-cell dependent induction. Rapid onset of inflammatory arthritis.Rapid and highly synchronous. Useful for studying the efferent phase of inflammation.Does not model the initial autoimmune induction phase. T-cell independent.

For investigating a compound like this compound, which is hypothesized to modulate the underlying autoimmune response, the Collagen-Induced Arthritis (CIA) model is the most appropriate choice. Its dependence on both T-cell and B-cell responses mirrors the complexity of human RA, providing a relevant system to test the immunomodulatory effects of GnRH antagonism.[12]

Part 3: Experimental Design & Protocols

This section provides detailed protocols for conducting an in vivo efficacy study of this compound using the murine CIA model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation and Administration of this compound
  • Rationale: this compound is a small molecule with poor water solubility. A suspension formulation is suitable for oral administration in preclinical studies to achieve consistent dosing.[14] A vehicle containing a suspending agent (e.g., methylcellulose) and a surfactant (e.g., Tween 80) is commonly used.[15]

  • Materials:

    • This compound (ASP-1707) powder

    • Vehicle solution: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile, purified water.

    • Glass mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Oral gavage needles (20-22 gauge, curved)

  • Procedure:

    • Calculate the required amount of this compound powder based on the desired dose (e.g., 10, 30 mg/kg) and the number of animals. Assume a dosing volume of 10 mL/kg body weight.

    • Weigh the this compound powder accurately.

    • Levigate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle solution while continuously stirring or homogenizing.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes before the first dose.

    • Crucially, maintain continuous stirring of the suspension throughout the dosing procedure to ensure homogeneity and accurate dosing for each animal.

    • Administer the formulation via oral gavage. The vehicle solution alone is used for the control group.

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Mice
  • Rationale: The CIA model is induced by an autoimmune reaction to type II collagen, the primary protein component of articular cartilage. An initial immunization primes the immune system, and a subsequent booster shot elicits a strong arthritic response.[1][12] DBA/1 mice are a commonly used susceptible strain.

  • Materials:

    • Male DBA/1J mice, 8-10 weeks old

    • Bovine Type II Collagen (CII) solution (e.g., 2 mg/mL in 0.05 M acetic acid)

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis

    • Incomplete Freund's Adjuvant (IFA)

    • Two glass Luer-lock syringes and a Luer-to-Luer emulsifying connector

    • Insulin syringes with 27-gauge needles

  • Procedure:

    • Emulsion Preparation (Day 0): a. Prepare the emulsion on ice to maintain its stability. b. Draw equal volumes of CII solution and CFA into separate glass syringes. For a 1:1 emulsion, use 1 mL of CII (2 mg) and 1 mL of CFA. c. Connect the syringes with the emulsifying connector. d. Vigorously and repeatedly pass the mixture between the syringes for at least 10-15 minutes until a thick, white emulsion is formed. e. Test the emulsion by dropping a small amount into cold water. A stable emulsion will not disperse.

    • Primary Immunization (Day 0): a. Anesthetize the mice according to approved protocols. b. Administer 100 µL of the CII/CFA emulsion intradermally (i.d.) at the base of the tail. This delivers 100 µg of collagen.

    • Booster Immunization (Day 21): a. Prepare a fresh emulsion of CII and Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio, as described above. b. Administer 100 µL of the CII/IFA emulsion i.d. at a site near the primary injection.

Protocol 3: this compound Efficacy Study Workflow
  • Rationale: A therapeutic dosing regimen, where treatment begins after the clinical signs of arthritis appear, is more representative of the clinical scenario in human RA. A positive control group (e.g., Methotrexate) is essential to validate the model's response to a standard-of-care agent.

  • Experimental Groups (n=8-10 mice per group):

    • Healthy Control: No CIA induction, receives vehicle.

    • CIA Vehicle Control: CIA induction, receives vehicle.

    • This compound (Low Dose): CIA induction, receives this compound (e.g., 10 mg/kg/day).

    • This compound (High Dose): CIA induction, receives this compound (e.g., 30 mg/kg/day).

    • Positive Control: CIA induction, receives Methotrexate (e.g., 1 mg/kg, 3x/week, intraperitoneally).

G Day_Neg7 Acclimatization (Day -7 to 0) Day_0 Primary Immunization CII in CFA (Day 0) Day_Neg7->Day_0 Day_21 Booster Immunization CII in IFA (Day 21) Day_0->Day_21 Day_25_30 Onset of Arthritis (Clinical Score > 1) (Day ~25-30) Day_21->Day_25_30 Treatment Treatment Initiation Daily Oral Gavage (this compound or Vehicle) Day_25_30->Treatment Monitoring Daily Monitoring - Clinical Score - Body Weight Treatment->Monitoring Termination Study Termination (e.g., Day 42) Monitoring->Termination Analysis Endpoint Analysis - Histology - Biomarkers - PD Markers Termination->Analysis

Caption: Experimental workflow for a therapeutic CIA study.

Part 4: Endpoint Analysis & Data Interpretation

Comprehensive endpoint analysis is crucial for evaluating the efficacy of this compound.

Clinical Assessment of Arthritis
  • Procedure: Starting from Day 21, score mice daily for signs of arthritis in each paw. Body weight should also be recorded as an indicator of general health.

  • Scoring System:

ScoreDescription of Paw Condition
0 No evidence of erythema or swelling.
1 Subtle erythema or mild swelling confined to the tarsals or ankle joint.
2 Mild erythema and swelling extending from the ankle to the tarsals.
3 Moderate erythema and swelling extending from the ankle to the metatarsal joints.
4 Severe erythema and swelling encompassing the ankle, foot, and digits, with loss of function.
  • Data Analysis: The scores for all four paws are summed for a maximum possible score of 16 per mouse. Plot the mean clinical score ± SEM for each group over time.

Histopathological Analysis
  • Rationale: Histology provides direct visual evidence of the drug's effect on joint inflammation and destruction.

  • Procedure:

    • At termination, collect hind paws and fix them in 10% neutral buffered formalin for 48 hours.

    • Decalcify tissues in a suitable agent (e.g., 10% EDTA, pH 7.4) for 2-3 weeks, changing the solution regularly.

    • Process, embed in paraffin, and section the joints (5 µm thickness).

    • Stain with Hematoxylin and Eosin (H&E).

  • Scoring System:

ParameterScoreDescription
Inflammation 0-30=None, 1=Mild, 2=Moderate, 3=Severe cellular infiltration in synovium.
Pannus Formation 0-30=None, 1=Mild, 2=Moderate, 3=Severe pannus extending into joint space.
Cartilage Damage 0-30=None, 1=Mild loss of proteoglycan, 2=Moderate loss, 3=Severe loss with chondrocyte death.
Bone Erosion 0-30=None, 1=Small areas of resorption, 2=Moderate resorption, 3=Extensive transmural resorption.
Biomarker and Pharmacodynamic Analysis
  • Procedure: Collect blood via cardiac puncture at termination. Separate serum and store at -80°C.

  • Key Analytes:

    • Anti-CII Antibodies (IgG1, IgG2a): Measure by ELISA to assess the effect on the specific autoimmune B-cell response.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Measure in serum using a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the systemic anti-inflammatory effect.

    • Luteinizing Hormone (LH): Measure by ELISA as a crucial pharmacodynamic (PD) marker to confirm that this compound engaged its target and suppressed the HPG axis.[16] A significant reduction in LH levels in this compound-treated groups compared to the vehicle group validates the drug's mechanism of action.

Part 5: References

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  • MedchemExpress.com. (n.d.). This compound (ASP-1707) | GnRH Receptor Antagonist. --INVALID-LINK--

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  • Lakshmi, J. N., et al. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • Álvarez-Nemegyei, J., et al. (2011). Short-term treatment with a gonadotropin-releasing hormone antagonist, cetrorelix, in rheumatoid arthritis (AGRA): a randomized, double-blind, placebo-controlled study. PubMed Central. --INVALID-LINK--

  • Jacobson, J. D. (n.d.). Gonadotropin-Releasing Hormone and Autoimmunity. Grantome. --INVALID-LINK--

  • Kim, E. K., & Kim, H. Y. (2018). The use of animal models in rheumatoid arthritis research. PMC - NIH. --INVALID-LINK--

  • Anderson, A. E., et al. (2020). Preclinical models of arthritis for studying immunotherapy and immune tolerance. Annals of the Rheumatic Diseases. --INVALID-LINK--

  • Anderson, A. E., et al. (2020). Preclinical models of arthritis for studying immunotherapy and immune tolerance. PMC. --INVALID-LINK--

  • Jorgensen, C., et al. (2013). Rapid Anti-Inflammatory Effects of Gonadotropin-Releasing Hormone Antagonism in Rheumatoid Arthritis Patients with High Gonadotropin Levels in the AGRA Trial. PubMed Central. --INVALID-LINK--

  • Li, J., et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. --INVALID-LINK--

  • Jorgensen, C., et al. (2012). The Association of Gonadotropin-Releasing Hormone and Cytokines in Rheumatoid Arthritis. Annals of the Rheumatic Diseases. --INVALID-LINK--

  • Wu, T. J., et al. (2009). Gonadotropin-releasing hormone modulates immune system function via the nuclear factor-kappaB pathway in murine Raw264.7 macrophages. PubMed. --INVALID-LINK--

  • Pan, F., et al. (2023). Effect of GnRH immunocastration on immune function in male rats. Frontiers in Immunology. --INVALID-LINK--

  • Grachev, V. I., et al. (2021). Gonadotropin-releasing hormone and organs of the immune system. ResearchGate. --INVALID-LINK--

  • Takeuchi, T., et al. (2021). A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate. PubMed. --INVALID-LINK--

  • Jorgensen, C., et al. (2018). Efficacy and Safety of Gonadotropin-Releasing Hormone Antagonism in Severe Biologic Refractory Rheumatoid Arthritis. ACR Meeting Abstracts. --INVALID-LINK--

  • AbbVie Inc. (n.d.). ORILISSA® (elagolix) Mechanism of Action (MOA). --INVALID-LINK--

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. --INVALID-LINK--

  • AdooQ BioScience. (n.d.). This compound. --INVALID-LINK--

  • Patel, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. --INVALID-LINK--

  • Synapse. (2024). What is the mechanism of Elagolix Sodium?. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Opigolix

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Solubility Challenges in DMSO

Welcome to the technical support center for Opigolix (ASP-1707). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this compound, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO). This resource combines troubleshooting protocols with fundamental scientific principles to ensure the accuracy and reproducibility of your experiments.

This compound is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for conditions such as endometriosis and rheumatoid arthritis.[1][2] Like many small-molecule inhibitors, achieving a stable, soluble solution is the critical first step for any successful in vitro assay. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding this compound and its handling.

Q1: What are the essential chemical properties of this compound I need to know before starting my experiment?

A1: Understanding the fundamental properties of this compound is crucial for accurate stock solution preparation and experimental design. Key details are summarized in the table below.

PropertyValueSignificance for Experimental Work
Compound Name This compound (ASP-1707)Use consistent nomenclature in all documentation.
CAS Number 912587-25-8The unique identifier for ensuring you have the correct compound.[3][4]
Molecular Formula C₂₅H₁₉F₃N₄O₅SProvides the elemental composition.[3]
Molecular Weight 544.50 g/mol Essential for calculating mass needed for molar stock solutions.[3][4]
Target GnRH Receptor AntagonistDefines its mechanism of action for assay design.[2][3]

Q2: Why is DMSO the recommended solvent for preparing this compound stock solutions?

A2: DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of otherwise poorly soluble compounds, including many nonpolar small molecules.[5][6] For compounds like this compound, which have complex structures, DMSO's solubilizing capacity makes it the default choice for creating high-concentration stock solutions necessary for in vitro screening and cell-based assays.[6]

Q3: I've added DMSO to my this compound powder, but it's not dissolving completely. What are the immediate signs of a solubility problem?

A3: Visual inspection is the first line of defense. Key indicators of incomplete dissolution include:

  • Visible Particulates: Undissolved powder remains suspended in the solvent.

  • Cloudy or Hazy Solution: The solution is not crystal clear, suggesting the presence of fine, undissolved particles.

  • A Film on the Vial: A thin layer of the compound coats the surface of the vial instead of entering the solution.

If you observe any of these, do not proceed with your experiment, as the actual concentration of your solution will be lower than calculated, leading to inaccurate results.

Q4: My this compound-DMSO stock precipitated when I diluted it into my aqueous cell culture medium. What happened?

A4: This common phenomenon is known as "crashing out" or precipitation upon dilution.[7] While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when introduced into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[6] This occurs because the solvent environment changes from a favorable organic one to an unfavorable aqueous one too quickly, causing the compound to fall out of solution. This is a critical issue that can be mitigated with proper dilution techniques, which are detailed in Part 2.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step solutions to specific solubility problems.

Problem 1: this compound powder is not fully dissolving in the initial DMSO stock.

This is one of the most common hurdles. The cause often lies in either the quality of the solvent or the dissolution technique.

  • Underlying Cause A: Solvent Purity. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[8][9] Absorbed water significantly alters DMSO's solvent properties, reducing its ability to dissolve lipophilic compounds and increasing the likelihood of crystallization.[8]

  • Underlying Cause B: Insufficient Energy Input. Simple mixing or vortexing may not provide enough energy to break the crystal lattice of the powdered compound.

This protocol is a self-validating system designed to ensure complete dissolution.

Materials:

  • This compound powder (MW: 544.50 g/mol )

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer and bath sonicator

Step-by-Step Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need to calculate the required mass.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × (1 mL / 1000 mL/L) × 544.50 g/mol × 1000 mg/g = 5.445 mg

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh out 5.445 mg of this compound powder into the tube. It is critical to use a balance with sufficient precision.[10]

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube. Ensure you are using a fresh bottle of DMSO or one that has been properly stored to prevent water absorption.[5]

  • Initial Dissolution: Cap the tube securely and vortex for 30-60 seconds. Visually inspect for undissolved particles.

  • Energy Input (If Needed): If particulates remain, proceed with the following:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes. The ultrasonic waves provide the energy needed to break up compound aggregates.[6][11]

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes.[6] Caution: Do not overheat, as excessive heat can degrade some compounds. Always check the compound's data sheet for thermal stability information.

  • Final Verification: The solution should be completely clear. If solubility issues persist even with these steps, a lower stock concentration may be necessary.

cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_troubleshoot Step 3: Troubleshooting cluster_final Step 4: Finalization calc Calculate Mass (e.g., 5.445 mg for 10 mM) weigh Weigh this compound Powder calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Vortex for 60s add_dmso->vortex inspect Visually Inspect Solution vortex->inspect sonicate Sonicate 5-10 min inspect->sonicate Particulates Remain final_inspect Confirm Clear Solution inspect->final_inspect Clear warm Gentle Warming (37°C) sonicate->warm warm->final_inspect final_inspect->sonicate aliquot Aliquot & Store at -80°C final_inspect->aliquot Success

Caption: Workflow for preparing this compound stock solution in DMSO.

Problem 2: The this compound-DMSO stock precipitates upon dilution into aqueous media.

This occurs when a high concentration of a DMSO-solubilized compound is rapidly introduced to an aqueous buffer, causing it to "crash out."

  • Underlying Cause: Supersaturation and Solvent Exchange. The compound is kinetically trapped in a supersaturated state in the aqueous buffer. The rapid shift from a favorable organic solvent (DMSO) to an unfavorable aqueous one does not allow for proper solvation, leading to aggregation and precipitation.[7][8]

The key is to perform serial dilutions in 100% DMSO first, before making the final dilution into the aqueous medium. This ensures that the volume of DMSO stock added to the final assay is very small, minimizing the solvent exchange shock.[12]

Step-by-Step Methodology:

  • Prepare DMSO Dilution Series: Start with your 10 mM this compound stock in 100% DMSO. Perform a serial dilution in 100% DMSO to create a range of intermediate concentrations. For example, to get 1 mM, 100 µM, and 10 µM stocks, dilute your 10 mM stock 1:10 in DMSO at each step.

  • Calculate Final Dilution: Determine the final concentration needed in your assay. For example, if you want a final concentration of 10 µM in a total well volume of 200 µL, and you want the final DMSO concentration to be 0.1%, you need to add 0.2 µL of a 10 mM stock. This is often impractical to pipette accurately.

  • Use an Intermediate Stock for Final Dilution: A better approach is to use a lower-concentration intermediate stock. For a final concentration of 10 µM in 200 µL:

    • Take your 1 mM intermediate stock (in 100% DMSO).

    • Add 2 µL of this 1 mM stock to 198 µL of your cell culture medium.

    • This results in a final concentration of 10 µM this compound and a final DMSO concentration of 1%. Note: Always aim for a final DMSO concentration below 0.5% to avoid cell toxicity, and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6][13]

  • Mixing Technique: When adding the DMSO stock to the aqueous medium, pipette it directly into the liquid and mix immediately and thoroughly to encourage rapid dispersion.

cluster_wrong Incorrect Method (High Risk of Precipitation) cluster_correct Correct Method (Stepwise Dilution) stock_wrong High Conc. Stock (e.g., 10 mM in DMSO) media_wrong Aqueous Assay Medium stock_wrong->media_wrong Direct, large volume dilution result_wrong Precipitation ('Crashing Out') media_wrong->result_wrong stock_correct High Conc. Stock (10 mM in DMSO) serial_dmso Serial Dilution (in 100% DMSO) stock_correct->serial_dmso 1:10 intermediate Intermediate Stock (e.g., 1 mM in DMSO) serial_dmso->intermediate media_correct Aqueous Assay Medium intermediate->media_correct Small volume (e.g., 1:100) dilution with rapid mixing result_correct Clear Solution (Final DMSO <0.5%) media_correct->result_correct

Caption: Comparison of dilution methods for aqueous solutions.

Problem 3: My stock solution was clear, but now I see crystals after storage.

This is often observed after one or more freeze-thaw cycles.

  • Underlying Cause: Metastable Supersaturation. Even a visually clear solution can be supersaturated.[8] During freezing, the solubility of the compound decreases, and the formation of DMSO crystals can seed the crystallization of the compound. Upon thawing, the compound may not fully re-dissolve, especially if water has been absorbed into the DMSO, which further reduces solubility.[8]

Prevention is the most effective strategy.

  • Aliquot Your Stock Solution: After preparing your initial clear stock solution, immediately divide it into small, single-use aliquots in sterile tubes.[5][10] This minimizes the number of freeze-thaw cycles the main stock undergoes.

  • Proper Storage: Store the aliquots at -20°C or -80°C in a desiccated environment to protect them from moisture.[12]

  • Re-dissolving Precipitate: If you find crystals in a thawed aliquot, you can attempt to re-dissolve them by repeating the sonication and gentle warming steps described in Problem 1. However, be aware that repeated heating can increase the risk of compound degradation. If the precipitate does not easily redissolve, it is safer to discard the aliquot and use a fresh one.

ParameterRecommended ConditionRationale
Solvent Anhydrous, high-purity DMSO (≥99.9%)Minimizes water contamination which reduces solubility.[8]
Stock Solution Storage -20°C (short-term) or -80°C (long-term)Low temperatures slow down potential degradation pathways.[12]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles that promote precipitation.[10][12]
Container Sterile, tightly sealed amber vials or tubesProtects from light and moisture contamination.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare stable, accurate solutions of this compound, ensuring the integrity and reproducibility of their experimental data.

References

Technical Support Center: Optimizing Opigolix Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Opigolix in in vitro assays. This guide, structured in a question-and-answer format, is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to ensure the success and reproducibility of your experiments. As Senior Application Scientists, our goal is to explain not just the how, but the why behind each experimental step, empowering you to make informed decisions.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most common initial questions regarding this compound and the preliminary steps required for robust assay design.

Q1: What is this compound and what is its fundamental mechanism of action?

Answer: this compound (also known as ASP-1707) is a non-peptide, orally active, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its primary mechanism involves competitively binding to GnRH receptors on the surface of pituitary gonadotroph cells.[4] This action blocks the endogenous GnRH from binding and initiating its downstream signaling cascade.[4]

Under normal physiological conditions, GnRH binding to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 pathway.[5][6] This triggers a cascade involving phospholipase C (PLC) activation, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7][8] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][9] By blocking this initial binding event, this compound effectively inhibits this entire pathway, leading to a dose-dependent suppression of gonadotropins and, consequently, a reduction in ovarian sex hormones like estradiol.[4]

GNRH_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Activates This compound This compound This compound->GnRHR Inhibits Gq_protein Gq Protein GnRHR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis MAPK MAPK Cascade (ERK, JNK) PKC->MAPK MAPK->Gonadotropin_synthesis

Caption: Simplified GnRH signaling pathway and the inhibitory action of this compound.
Q2: How should I prepare stock solutions of this compound? It seems to have poor water solubility.

Answer: You are correct; poor aqueous solubility is a common characteristic of many small molecule inhibitors and a primary reason for lack of in vitro activity if not handled correctly.[10] this compound is soluble in dimethyl sulfoxide (DMSO).[11] Therefore, all high-concentration stock solutions should be prepared in anhydrous, high-purity DMSO.

Stock Solution Preparation Protocol:

  • Solvent: Use only new, anhydrous, high-purity DMSO. Older DMSO can absorb water, which will compromise the solubility of hydrophobic compounds.

  • Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM. This minimizes the final percentage of DMSO in your assay medium.

  • Procedure: Weigh the this compound powder and add the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[10]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store these aliquots at -20°C or -80°C, protected from light and moisture, as recommended by the supplier.[10][11]

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSOMaximizes solubility and stability of this compound.
Stock Concentration 10-20 mMAllows for significant dilution into aqueous assay buffer while keeping final DMSO concentration low.
Storage -20°C or -80°C in single-use aliquotsPrevents compound degradation from freeze-thaw cycles and moisture.[10]
Final DMSO % in Assay < 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be toxic to cells and interfere with assay components.[10]
Q3: What cell lines are suitable for testing this compound activity?

Answer: The primary requirement for a suitable cell line is the expression of the GnRH receptor (GnRHR). The choice of cell line can significantly impact the observed potency (IC50) of the compound.[12]

  • Pituitary Gonadotroph Models:

    • αT3-1 and LβT2 cells: These are widely used murine pituitary-derived cell lines that endogenously express the GnRHR and are considered standard models for studying GnRH action.[5][6] They are ideal for assays measuring downstream effects like gonadotropin subunit gene expression or signaling molecule phosphorylation (e.g., ERK).

  • Recombinant Expression Systems:

    • HEK293, CHO, or COS-7 cells: These cell lines do not endogenously express the GnRHR but can be transiently or stably transfected to express the human GnRHR.[5] These systems are excellent for specific receptor binding assays or for isolating the GnRHR signaling pathway from other pituitary-specific pathways.

  • Endometriosis-Relevant Cell Lines:

    • While this compound was developed for endometriosis, finding appropriate in vitro cell models that fully recapitulate the disease is challenging.[13] Primary stromal cells from endometriotic lesions or immortalized endometrial cell lines could be used, but you must first validate GnRHR expression and functional response in these cells.

Key Consideration: Always confirm GnRHR expression in your chosen cell line via methods like qPCR, Western blot, or flow cytometry before initiating large-scale experiments.

Section 2: Experimental Design & Optimization

This section provides step-by-step guidance on designing and executing a dose-response experiment to determine the optimal concentration of this compound.

Q4: I am ready to run my first experiment. What is a good starting concentration range for a dose-response curve?

Answer: A well-designed dose-response experiment should span a wide concentration range to capture the full sigmoidal curve, from no inhibition to complete inhibition.[14] For a novel compound in a new assay, a logarithmic or semi-logarithmic dilution series is standard.

Recommended Approach:

  • Highest Concentration: Start with a high concentration, such as 1 µM or 10 µM. This is to ensure you see a maximal inhibitory effect. The key is to ensure this concentration does not cause solubility issues in the final assay medium.

  • Dilution Series: Perform a serial dilution, typically in half-log (e.g., 10, 3, 1, 0.3...) or full-log (10, 1, 0.1...) steps. A 7 to 10-point dilution series is usually sufficient to define the curve.

  • Controls: Always include two critical controls:

    • Vehicle Control (0% Inhibition): Cells treated with the same final concentration of DMSO as the highest drug concentration. This establishes the baseline for a 100% response.[12]

    • Positive Control (100% Inhibition): Cells treated with a known, potent GnRH antagonist or, if the assay measures a stimulated response, cells left unstimulated. This defines the maximal inhibition.

Example 7-Point Half-Log Dilution Series:

Concentration (nM)
1000
300
100
30
10
3
1
0 (Vehicle)
Q5: How do I perform the experiment to determine the IC50 of this compound?

Answer: The IC50 (Inhibitory Concentration 50) is the concentration of this compound required to inhibit 50% of the GnRH-stimulated biological response.[12] The following is a generalized protocol for a cell-based assay measuring a downstream signaling event (e.g., calcium flux, IP1 accumulation, or reporter gene expression).

IC50_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 2: Readout & Analysis A Seed GnRHR-expressing cells in 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Prepare this compound serial dilutions in assay medium D Pre-incubate cells with This compound dilutions or Vehicle (e.g., 15-30 min) C->D E Stimulate cells with GnRH agonist (at its EC80 concentration) D->E F Incubate for defined period (minutes to hours) E->F G Add detection reagents (e.g., for Ca²⁺, cAMP, Luciferase) H Measure signal (Luminometer/Fluorometer) G->H I Normalize data to controls (% Inhibition) H->I J Plot Dose-Response Curve (Non-linear regression) I->J K Calculate IC50 Value J->K

Caption: General experimental workflow for determining the IC50 of this compound.

Detailed Protocol: IC50 Determination

  • Cell Plating (Day 1): Seed your GnRHR-expressing cells into a 96-well assay plate at a predetermined optimal density. Allow cells to adhere and recover by incubating overnight.[15]

  • Compound Preparation (Day 2): Prepare fresh serial dilutions of this compound from a stock solution in your assay buffer or medium. Also prepare a vehicle control (DMSO in medium).

  • Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions and vehicle control. Pre-incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Stimulation: Add a GnRH agonist (like buserelin) to all wells except for a "no stimulation" control. The agonist should be used at a concentration that produces about 80% of its maximal effect (the EC80). This ensures there is a sufficiently large signal window for the antagonist to inhibit.

  • Incubation: Incubate the plate for the time required for the biological response to develop. This can range from minutes (for calcium flux) to hours (for gene expression).

  • Detection: Lyse the cells (if required) and add the appropriate detection reagents for your assay endpoint (e.g., a calcium-sensitive dye, a luciferase substrate, or an ELISA reagent).

  • Data Acquisition: Read the plate on the appropriate instrument (e.g., fluorometer, luminometer).

  • Data Analysis:

    • Normalization: Convert your raw data to percent inhibition.[12]

      • The average signal from the Vehicle Control + GnRH Agonist wells represents 0% inhibition.

      • The average signal from the No Stimulation or Maximal Inhibition wells represents 100% inhibition.

      • Formula:% Inhibition = 100 * (1 - [Signal_Sample - Signal_100%_Inhibition] / [Signal_0%_Inhibition - Signal_100%_Inhibition])

    • Curve Fitting: Plot % Inhibition versus the log of this compound concentration. Use a non-linear regression model (four-parameter logistic equation) to fit a sigmoidal dose-response curve.[12][16]

    • IC50 Value: The IC50 is the concentration that corresponds to 50% on the y-axis of the fitted curve.[12] Software like GraphPad Prism or R is highly recommended for this analysis.[12][14]

Section 3: Troubleshooting Guide

Even with a well-designed protocol, unexpected results can occur. This section addresses common problems and provides a logical framework for troubleshooting.

Q6: My this compound treatment shows no inhibitory effect, even at high concentrations. What should I do?

Answer: This is a frequent issue with small molecule assays. A systematic approach is the key to identifying the root cause.[17]

Troubleshooting_No_Effect cluster_compound Step 1: Check the Compound cluster_assay Step 2: Check the Assay System cluster_hypothesis Step 3: Re-evaluate Hypothesis Start No Inhibitory Effect Observed A1 Is the stock solution fresh? Old stocks can degrade. Start->A1 A2 Was it stored correctly? (-20°C, protected from light/moisture) A1->A2 A3 Perform a solubility check. Did it precipitate in the assay medium? A2->A3 B1 Did the positive control work? (e.g., another known antagonist) A3->B1 If compound is OK B2 Is the GnRH agonist stimulation working? (Check the 0% inhibition control) B1->B2 B3 Are the cells healthy and at the correct passage number? B2->B3 C1 Does the cell line truly express functional GnRH receptors? B3->C1 If assay system is OK C2 Is the chosen assay endpoint (e.g., cAMP) actually modulated by GnRH in this specific cell line? C1->C2

Caption: Troubleshooting decision tree for lack of this compound activity.

Troubleshooting Table: No Observed Inhibition

Potential IssueRoot Cause Analysis & Recommended Action
Compound Integrity & Solubility 1. Degradation: Prepare a fresh stock solution from the powder. Avoid using stocks that have undergone multiple freeze-thaw cycles.[10][17]2. Purity: Ensure the compound is from a reputable source with purity data.[10]3. Precipitation: This is a very common cause.[10] The effective concentration in the assay is much lower than intended. Action: Perform a simple solubility test. Prepare the highest concentration of this compound in the final assay medium, incubate under assay conditions (37°C) for 1-2 hours, and visually inspect for precipitates or cloudiness against a dark background.[10] If it precipitates, you must lower the top concentration or add a solubilizing agent like Pluronic F-68 (at low, cell-tolerated concentrations).[10]
Assay Protocol & Reagents 1. Incubation Time: The pre-incubation time with this compound may be too short for it to bind effectively, or the stimulation time with the agonist may be too long/short. Review literature for similar assays.2. Agonist Concentration: If the GnRH agonist concentration is too high (saturating), it can be difficult for a competitive antagonist to show an effect. Try reducing the agonist concentration to its EC50 or EC80.3. Reagent Failure: Ensure the GnRH agonist and all detection reagents are active and within their expiry dates.
Biological System (Cells) 1. Cell Health: Unhealthy cells or cells plated at the wrong density will not respond robustly. Ensure cells are in the logarithmic growth phase and have good morphology.[17]2. Receptor Expression: GnRHR expression can decrease with high cell passage numbers. Use cells with a consistent and low passage number.[17] If possible, re-verify receptor expression.3. Cell Line Insensitivity: The chosen cell line may have a very low number of receptors or a signaling pathway that is resistant to GnRH modulation.[17] Test a different, validated cell line (e.g., LβT2).
Q7: I'm seeing high variability between my replicate wells. What are the likely causes?

Answer: High variability undermines the statistical power of your results and can lead to inaccurate IC50 calculations. The cause is almost always related to technical execution or inconsistent cell culture practices.[17]

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques (e.g., reverse pipetting for viscous cell suspensions).

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to faster evaporation, leading to changes in media concentration. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[15]

  • Pipetting Errors: Small errors in pipetting serial dilutions or adding reagents can lead to large concentration inaccuracies. Use calibrated pipettes and prepare master mixes of reagents whenever possible to add the same mix to multiple wells.

  • Inconsistent Cell Health: Ensure all cells used in an experiment are from the same passage and were handled identically. Differences in confluency or health at the time of treatment can drastically alter the response.[17]

By systematically addressing these foundational, experimental, and troubleshooting points, you will be well-equipped to optimize the concentration of this compound for your specific in vitro assay, leading to reliable and reproducible data.

References

Troubleshooting GnRH antagonist calcium flux assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting Gonadotropin-Releasing Hormone (GnRH) antagonist calcium flux assays. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common experimental challenges. This guide is structured to empower you with the scientific rationale needed to diagnose issues, optimize your protocols, and generate reliable, high-quality data.

Understanding the GnRH Signaling Cascade

At its core, a GnRH antagonist assay is a functional measurement of receptor blockade. The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) that, upon binding its native ligand GnRH, primarily signals through the Gαq pathway. This initiates a cascade resulting in the release of calcium from intracellular stores, a signal that can be readily detected with fluorescent indicators. An effective antagonist will bind to the GnRHR and prevent this agonist-induced calcium mobilization.[1][2]

The signaling pathway is a critical concept to grasp for effective troubleshooting:

GnRH_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GnRH GnRH (Agonist) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist Antagonist->GnRHR Binds & Blocks PLC Phospholipase C (PLC) GnRHR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_ion Ca²⁺ IP3R->Ca_ion Releases Ca_store Stored Ca²⁺ Ca_store->IP3R

Caption: GnRH Receptor Gαq Signaling Pathway.

Frequently Asked Questions & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Category 1: Poor Signal Quality & No Response

Q: I'm not getting any signal, even with my GnRH agonist positive control. Where do I start?

A: This is a critical failure that points to a fundamental problem with the assay components. A systematic check is required.

  • Confirm Cell Health & Viability: This is the most common culprit. Unhealthy or dead cells will not respond. Always perform a quick viability check (e.g., with Trypan Blue) before plating. Ensure cells are within a low passage number and were not allowed to become over-confluent in the culture flask.[3][4]

  • Validate Dye Loading with an Ionophore: Your primary positive control is the GnRH agonist, but a crucial system control is a calcium ionophore (e.g., Ionomycin).[3][5] Add a saturating concentration of an ionophore at the end of your experiment. If you see a robust signal, it confirms:

    • The cells were successfully loaded with the calcium indicator dye.

    • The dye is functional.

    • The cells are viable and capable of producing a calcium signal.

    • Your instrument is detecting the signal correctly. If the ionophore gives no signal, the problem lies with your cells or dye loading, not the receptor.

  • Check Agonist Potency: Ensure your GnRH agonist stock is not degraded. Prepare it fresh from a reliable source. If possible, test it on a different, validated cell line expressing the GnRHR.

  • Verify Instrument Settings: Confirm that the correct excitation/emission wavelengths for your dye (e.g., ~490 nm Ex / ~525 nm Em for Fluo-4) are set. Ensure the baseline fluorescence is within the instrument's recommended range (e.g., 6000-12000 RFU for a FLIPR).[3][6]

Q: My agonist response is very weak or the signal-to-noise ratio is poor. How can I improve it?

A: A weak signal makes it difficult to resolve true antagonist effects. Optimization of several parameters is key.

ParameterCommon IssueRecommended SolutionRationale
Cell Seeding Density Too few cells result in a low total fluorescence signal.Optimize cell number to achieve a 90-100% confluent monolayer on the day of the assay.[7][8]A higher cell density ensures a larger population of responding cells, amplifying the overall signal.
Agonist Concentration Concentration is too low (on the foot of the dose-response curve) or too high (causing rapid desensitization).Perform a full agonist dose-response curve to determine the EC₅₀. For antagonist screening, use a concentration that gives ~80% of the maximal response (EC₈₀).[9]The EC₈₀ provides a robust, sub-maximal signal, creating a large window for antagonists to demonstrate inhibition.
Dye Loading Conditions Inefficient loading due to suboptimal temperature, time, or dye concentration.Empirically test dye concentrations (e.g., 1-10 µM) and incubation times (30-60 min) at 37°C.[10][11] Some cell types load better at room temperature to prevent dye compartmentalization into organelles.[8][12]Each cell line has unique characteristics for dye uptake and hydrolysis. Optimization is essential.
Receptor Expression The cell line may have low or variable expression of the GnRH receptor.Use a cell line known for stable, high-level GnRHR expression. Check expression levels via qPCR or Western blot if passage numbers are high.The magnitude of the calcium signal is directly proportional to the number of activated receptors.
Category 2: High Background & Assay Variability

Q: My baseline fluorescence is very high, reducing my assay window. What causes this?

A: High background fluorescence can mask the specific signal from your agonist.

  • Incomplete Dye De-esterification: The AM ester form of the dye is fluorescent. After loading, a 15-30 minute "rest" period at room temperature allows intracellular esterases to fully cleave the AM groups, converting the dye to its calcium-sensitive, less fluorescent basal state.[8][12]

  • Dye Leakage: Some cell types actively pump the dye out. Including an organic anion transport inhibitor, like probenecid (typically 2.5 mM), in the loading and assay buffer can prevent this leakage and reduce extracellular background.[6][12][13]

  • Serum Interference: Serum contains esterases that can cleave the dye extracellularly. Always use serum-free medium for dye loading and the final assay buffer.[14] If cells are sensitive, you can wash them once with serum-free buffer before dye loading.[6]

  • Autofluorescent Compounds/Media: Phenol red in culture media is a known source of autofluorescence. Use phenol red-free media for the assay. Test your compounds for intrinsic fluorescence by adding them to wells with unloaded cells.

Q: I'm seeing significant well-to-well or plate-to-plate variability. What are the common culprits?

A: Reproducibility is paramount. Variability often stems from technical inconsistencies.

Troubleshooting_Variability cluster_plating Cell Plating cluster_liquid Liquid Handling cluster_conditions Assay Conditions Variability High Well-to-Well or Plate-to-Plate Variability Plating_Issue Inconsistent Cell Seeding Variability->Plating_Issue Edge_Effect Edge Effects (Evaporation/Temp) Variability->Edge_Effect Pipetting_Error Inaccurate Pipetting Variability->Pipetting_Error Mixing_Issue Poor Compound Mixing Variability->Mixing_Issue Temp_Grad Temperature Gradients Variability->Temp_Grad Incubation_Time Inconsistent Incubation Times Variability->Incubation_Time Sol_Plating Sol_Plating Plating_Issue->Sol_Plating Solution: Ensure uniform cell suspension. Plate quickly. Sol_Edge Sol_Edge Edge_Effect->Sol_Edge Solution: Use hydration cassettes or leave outer wells empty. Sol_Pipetting Sol_Pipetting Pipetting_Error->Sol_Pipetting Solution: Calibrate pipettes. Use reverse pipetting for viscous liquids. Sol_Mixing Sol_Mixing Mixing_Issue->Sol_Mixing Solution: Optimize FLIPR dispense speed/height. Mix compound plates thoroughly. Sol_Temp Sol_Temp Temp_Grad->Sol_Temp Solution: Equilibrate all plates and reagents to assay temperature. Sol_Incubation Sol_Incubation Incubation_Time->Sol_Incubation Solution: Standardize all incubation steps using timers.

Caption: Common Sources of Assay Variability.

Category 3: Compound-Specific Artifacts

Q: My antagonist dose-response curve is shallow and doesn't reach full inhibition. What could be wrong?

A: This can be due to compound properties or assay kinetics.

  • Compound Solubility: This is a frequent issue. If a compound precipitates in your aqueous assay buffer, its effective concentration will be much lower than intended.[3] Visually inspect your compound plate for precipitation. Always prepare fresh dilutions and keep the final DMSO concentration consistent and low (e.g., <0.5%).[3][15]

  • Insufficient Pre-incubation: Antagonist binding is time-dependent. A short pre-incubation may not be enough for the antagonist to reach equilibrium at the receptor. Test different pre-incubation times (e.g., 15, 30, 60 minutes) to see if inhibition improves.

  • Non-Equilibrium Conditions: Calcium flux is a rapid, transient event. The data is captured under non-equilibrium conditions, which can affect the apparent potency and maximal inhibition of antagonists.[16] This is an inherent feature of the assay that must be considered when interpreting data.

Q: How do I test if my compound is interfering with the assay itself?

A: Compounds can interfere by being autofluorescent or by quenching the signal.

  • Autofluorescence Check: Prepare a plate with cells that have not been loaded with the calcium dye. Add your test compounds at the highest concentration used in the assay and read the plate on the FLIPR. A significant signal indicates compound autofluorescence.

  • Quench Check: Prepare a plate of dye-loaded cells. Instead of adding an agonist, add the calcium ionophore Ionomycin to all wells to generate a maximal, sustained signal. Then, add your test compounds. A decrease in the stable signal indicates that your compound is quenching the Fluo-4 fluorescence.

Detailed Experimental Protocols

Protocol 1: General Workflow for a GnRH Antagonist Calcium Flux Assay

This protocol outlines the key steps for a typical no-wash assay performed on a fluorometric imaging plate reader (FLIPR).

Assay_Workflow Start Start Plate_Cells Day 1: Plate GnRHR-expressing cells in 96/384-well plates Start->Plate_Cells Incubate_Overnight Incubate 18-24h at 37°C Plate_Cells->Incubate_Overnight Prepare_Dye Day 2: Prepare Fluo-4 AM Dye Loading Buffer Incubate_Overnight->Prepare_Dye Load_Dye Add Dye Loading Buffer to cells Prepare_Dye->Load_Dye Incubate_Load Incubate 60 min at 37°C, then 30 min at RT Load_Dye->Incubate_Load FLIPR_Run Place cell and compound plates in FLIPR instrument Incubate_Load->FLIPR_Run Prepare_Compounds Prepare Antagonist (Test Compound) and Agonist (GnRH) plates Prepare_Compounds->FLIPR_Run Read_Baseline Read Baseline Fluorescence (10-20s) FLIPR_Run->Read_Baseline Add_Antagonist Addition 1: Add Antagonist (Pre-incubation) Read_Baseline->Add_Antagonist Add_Agonist Addition 2: Add GnRH Agonist (Stimulation) Add_Antagonist->Add_Agonist Read_Signal Read Kinetic Calcium Response Add_Agonist->Read_Signal Analyze Analyze Data (Peak Response, IC₅₀ Calculation) Read_Signal->Analyze End End Analyze->End

Caption: GnRH Antagonist Calcium Flux Assay Workflow.

Protocol 2: Fluo-4 AM No-Wash Dye Loading
  • Prepare Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. If needed, add 2.5 mM Probenecid. Warm to 37°C.

  • Prepare Dye Solution: Reconstitute Fluo-4 AM in high-quality, anhydrous DMSO to make a 1-5 mM stock solution. For the loading buffer, dilute the Fluo-4 AM stock into the Assay Buffer to the final optimized concentration (typically 2-4 µM). A dispersing agent like Pluronic F-127 (at 0.02-0.04%) can be added to the stock to aid solubilization.[8]

  • Load Cells: The day after plating, gently remove the culture medium from the cell plate.

  • Add an equal volume of the Dye Loading Buffer to each well (e.g., 100 µL for a 96-well plate, 25 µL for a 384-well plate).[6]

  • Incubate: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification.[6] Do not wash the cells after this step. The plate is now ready for the assay.

References

Technical Support Center: Stabilizing Elagolix (Obigolix) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the stability of the oral gonadotropin-releasing hormone (GnRH) antagonist, Elagolix. The query for "Obigolix" likely refers to Elagolix, a well-documented compound used for managing endometriosis-associated pain.[1][2] This document will proceed under that assumption, offering in-depth troubleshooting advice and frequently asked questions based on published stability and formulation data for Elagolix. The principles and methodologies discussed are broadly applicable to other small molecule drugs facing similar stability challenges in solution.

Elagolix sodium is a non-peptide, small-molecule GnRH antagonist that is freely soluble in water.[1][3] Its structure contains several functional groups, including a carboxyl group, a secondary amine, and a 2,4-dioxo pyrimidinyl core, which are susceptible to degradation under various experimental conditions.[4][5] Understanding these liabilities is critical for generating reliable experimental data and developing stable formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of Elagolix in solution.

Q1: What are the primary causes of Elagolix degradation in solution?

A1: Elagolix is primarily susceptible to three main degradation pathways in solution: hydrolysis, oxidation, and photodegradation.[4][6][7] The most significant degradation is linked to the 3-carboxyl propylamine side chain, which contains both a carboxyl group and a secondary amine.[4][5]

  • Hydrolysis: Under acidic and neutral conditions, the carboxyl and secondary amine groups can undergo intramolecular cyclization to form δ-lactam analogs.[4][5]

  • Oxidation: The secondary amine is vulnerable to oxidation, which can lead to the formation of N-hydrogen amine degradants and other carbonyl analogs, especially in the presence of oxidizing agents like hydrogen peroxide.[4][7]

  • Photodegradation: Exposure to light can induce degradation, forming specific photo-induced degradants.[5][6]

Q2: My Elagolix solution precipitated after I diluted my DMSO stock into an aqueous buffer. What happened?

A2: While Elagolix sodium is freely soluble in water, this issue is common for many small molecules prepared as high-concentration DMSO stocks. The problem is likely related to exceeding the aqueous solubility limit of Elagolix at the final concentration and pH of your buffer. Consider the following:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of Elagolix in your aqueous medium.

  • Optimize Solvent Composition: Minimize the percentage of DMSO in the final solution. While necessary for initial solubilization, high concentrations can promote precipitation when diluted into a buffer system where the compound is less soluble.

  • Adjust pH: Elagolix's stability is pH-dependent. Ensure your buffer's pH is in a range that favors stability and solubility. Forced degradation studies have shown Elagolix to be relatively stable under alkaline conditions, while degradation occurs in acidic and neutral environments.[4]

Q3: What is the optimal pH range for storing an aqueous Elagolix solution?

A3: Based on forced degradation studies, Elagolix demonstrates greater stability in alkaline conditions compared to acidic or neutral conditions.[4] One study noted significant degradation during alkali hydrolysis, while another found it to be stable.[4][7] This suggests that stability is highly dependent on the specific conditions (e.g., temperature, concentration, presence of other ions). Therefore, for short-term storage, a slightly alkaline pH (e.g., pH 7.5-8.5) may be preferable. However, for any critical or long-term experiments, it is imperative to perform a preliminary stability study within your specific buffer system to determine the optimal pH.

Q4: Can I autoclave my buffer after adding Elagolix?

A4: No. Elagolix is susceptible to thermal degradation.[5][6] Autoclaving involves high temperatures (typically 121°C), which will accelerate degradation reactions. Prepare your buffers and autoclave them before adding Elagolix. The drug substance should be added to the cooled, sterile buffer, ideally after filtration through a 0.22 µm filter for sterilization if required.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, scenario-based troubleshooting for specific experimental issues.

Scenario 1: "My HPLC analysis shows new, unexpected peaks over time."

Question: I prepared a fresh Elagolix stock solution in a phosphate buffer (pH 7.0) for my cell culture experiment. After 24 hours at 37°C, my HPLC-UV analysis shows several new peaks that weren't in the initial sample. What are these peaks and how can I prevent them?

Analysis & Solution:

The appearance of new peaks indicates chemical degradation. Given the neutral pH and physiological temperature, the most likely culprits are hydrolysis and potentially oxidation.

  • Probable Cause 1: Hydrolytic Degradation. At neutral pH, the carboxyl and secondary amine groups of Elagolix can cyclize to form δ-lactam analogs.[4][5] This is a common intramolecular degradation pathway for compounds with similar structures.

  • Probable Cause 2: Oxidative Degradation. Standard cell culture media and buffers, when exposed to light and air, can generate reactive oxygen species (ROS). The secondary amine in Elagolix is a prime target for oxidation.[4]

dot

Caption: Primary degradation pathways for Elagolix in solution.

Preventative Measures & Protocol:

  • pH Optimization: As Elagolix is more stable in alkaline conditions, consider if your experimental system can tolerate a slightly higher pH, such as 7.8.[4] Test the stability of Elagolix in your specific medium at various pH levels before committing to a large-scale experiment.

  • Use Antioxidants: If oxidation is suspected, consider adding low concentrations of antioxidants like N-acetylcysteine or ascorbic acid to your media, provided they do not interfere with your assay.

  • Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Light Protection: Always protect Elagolix solutions from light by using amber vials or wrapping containers in aluminum foil.[6]

  • Temperature Control: Prepare stock solutions at room temperature but store them at 2-8°C or frozen at -20°C or -80°C for longer-term storage. Minimize freeze-thaw cycles.

Scenario 2: "My formulation is forming a gel upon reconstitution."

Question: I'm trying to develop a high-concentration oral formulation of Elagolix sodium. When I add water, it forms a viscous gel, which is affecting dissolution. How can I prevent this?

Analysis & Solution:

This is a known issue with Elagolix sodium, particularly at concentrations above 10% by weight.[8] The gelling phenomenon can trap the active pharmaceutical ingredient (API), leading to poor and variable dissolution and bioavailability. This is a physical stability issue rather than a chemical one.

Mitigation Strategies:

The key is to disrupt the intermolecular interactions that lead to gel formation. Pharmaceutical patents suggest the use of specific excipients to act as "anti-gelling agents" and stabilizers.[9][10]

  • Use of Alkalinizing Agents: Weak bases can act as effective anti-gelling agents. Magnesium oxide (MgO) and sodium carbonate are specifically cited in patent literature for improving dissolution and reducing the formation of a lactam degradation product.[9][10]

  • Inclusion of Disintegrants: High-performance disintegrants help to rapidly break apart the solid dosage form upon contact with water, facilitating faster dissolution before gelling can occur. Crospovidone, sodium starch glycolate, and pregelatinized starch are effective options.[9]

Table 1: Excipients for Improving Elagolix Stability & Dissolution

Excipient ClassExampleFunctionReference
Anti-gelling Agent / StabilizerMagnesium Oxide (MgO)Prevents gelling, reduces lactam formation[9][10]
Anti-gelling Agent / StabilizerSodium CarbonatePrevents gelling, reduces lactam formation[9][10]
SuperdisintegrantCrospovidonePromotes rapid tablet disintegration[9]
SuperdisintegrantSodium Starch GlycolatePromotes rapid tablet disintegration[9]

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for common laboratory procedures involving Elagolix.

Protocol 1: Preparation and Storage of a Stable Aqueous Stock Solution

This protocol is designed to minimize degradation for in vitro experimental use.

  • Materials: Elagolix sodium powder, sterile amber glass vials, appropriate sterile buffer (e.g., Tris-HCl, pH 8.0), 0.22 µm sterile syringe filter.

  • Preparation (Aseptic Technique): a. Weigh the required amount of Elagolix sodium powder in a sterile environment. b. Add the sterile, room-temperature buffer to the desired final concentration (e.g., 10 mM). c. Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction. d. If further sterilization is needed, filter the solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Storage: a. Short-Term (≤ 1 week): Store the solution at 2-8°C. b. Long-Term (> 1 week): Aliquot the solution into single-use volumes in cryovials and store at -80°C. This prevents degradation from repeated freeze-thaw cycles.

  • Quality Control: Before use in a critical experiment, especially after long-term storage, it is best practice to verify the concentration and purity of the solution via HPLC-UV.

Protocol 2: Workflow for a Forced Degradation Study

This workflow helps identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][11]

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Elagolix Solution (e.g., 1 mg/mL in Water/Acetonitrile) Acid Acid Hydrolysis (e.g., 5N HCl, 60°C) Prep->Acid Expose Base Alkaline Hydrolysis (e.g., 1N NaOH, RT) Prep->Base Expose Oxidative Oxidation (e.g., 3-6% H₂O₂, RT) Prep->Oxidative Expose Thermal Thermal (e.g., 60°C, Solid & Solution) Prep->Thermal Expose Photo Photolytic (UV/Vis Light Exposure) Prep->Photo Expose Analyze Analyze via Stability-Indicating LC-MS/MS Method Acid->Analyze Sample at Time Points Base->Analyze Sample at Time Points Oxidative->Analyze Sample at Time Points Thermal->Analyze Sample at Time Points Photo->Analyze Sample at Time Points Identify Identify Degradants (Mass Spectrometry, NMR) Analyze->Identify

Caption: Workflow for conducting a forced degradation study.

Table 2: Summary of Forced Degradation Conditions and Major Products

Stress ConditionTypical Reagents & ConditionsMajor Degradation Products IdentifiedReference
Acidic Hydrolysis 5 N HCl, 60°C, 3 hoursδ-Lactam analogs[4][7]
Alkaline Hydrolysis 1 N NaOH, Room Temp, time-dependentImpurity-A, Impurity-C (unspecified)[7][11]
Oxidative 3-6% H₂O₂, Room Temp, time-dependentN-hydrogen amine, amine and carbonyl analogs[4][5]
Photolytic UV Chamber (e.g., 254 nm)Photo-induced degradants[5][6]
Thermal 60°C, Solid state and solutionThermal degradants[5]

References

Technical Support Center: Troubleshooting High Background in Obigolix Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Obigolix binding assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to high background signals in their experiments. By understanding the underlying principles and implementing the robust protocols outlined here, you can enhance the accuracy and reproducibility of your binding data.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common problems encountered during Obigolix binding assays.

Q1: My negative control shows a strong signal. What is the likely cause?

A high signal in your negative control is a clear indicator of non-specific binding.[1] This means your labeled ligand (e.g., radiolabeled or fluorescently tagged Obigolix) is binding to components other than the target GnRH receptor. Several factors can contribute to this, including interactions with the assay plate, filter membranes, or other proteins in your sample preparation.[2] To diagnose the source, systematically evaluate your blocking and washing steps.[1]

Q2: How can I quickly determine if my high background is due to the ligand or the receptor preparation?

To pinpoint the source of non-specific binding, run a simple control experiment. Incubate your labeled Obigolix in the assay buffer and with your membrane or cell preparation, but in the absence of the GnRH receptor. If you still observe a high signal, the issue likely lies with the ligand's interaction with the assay components (e.g., sticking to the plate or filter). If the background is low in the absence of the receptor preparation, then the non-specific binding is likely occurring with other components within your cell or membrane lysate.

Q3: What is the optimal concentration of blocking agent to use?

The optimal concentration of a blocking agent like Bovine Serum Albumin (BSA) or casein is experiment-dependent.[3] A good starting point for BSA is typically 1%, but this may need to be optimized.[2] It is crucial to perform a titration experiment to determine the concentration that provides the lowest background without significantly affecting specific binding.

Q4: Can the choice of radiolabel or fluorescent dye affect non-specific binding?

Yes, the properties of the tag can influence non-specific binding. For instance, some fluorescent dyes are inherently "sticky" due to their hydrophobicity and can contribute to high background.[4] When selecting a labeled ligand, consider its physicochemical properties. If you suspect the label is the issue, it may be beneficial to test ligands with different tags.

Part 2: In-Depth Troubleshooting Guides

This section delves deeper into the root causes of high background and provides comprehensive strategies to mitigate them.

Understanding the Mechanisms of Non-Specific Binding

Non-specific binding is a common challenge in ligand binding assays and can arise from several types of molecular interactions:[2]

  • Hydrophobic Interactions: The ligand may non-specifically associate with hydrophobic surfaces of the assay plate or other proteins.[3]

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[2]

  • Binding to Filters: In filtration-based assays, the ligand can bind directly to the filter material.[5]

Obigolix, as a small molecule GnRH receptor antagonist, may have inherent properties that contribute to these interactions.[6][7][8] Therefore, a systematic approach to assay optimization is crucial.

Systematic Guide to Reducing High Background

The following steps provide a logical workflow for identifying and eliminating sources of high background noise.

Step 1: Optimizing the Assay Buffer

The composition of your assay buffer plays a critical role in controlling non-specific interactions.[9]

  • pH: The pH of the buffer can influence the charge of both your ligand and interacting surfaces.[2][3] It's essential to maintain a stable pH, typically around 7.4, to mimic physiological conditions and ensure the stability of your target receptor.[9]

  • Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffer can help to shield electrostatic interactions, thereby reducing charge-based non-specific binding.[2][3]

  • Detergents: Including a low concentration of a non-ionic detergent, such as Tween-20 (typically 0.05% to 0.1%), can disrupt hydrophobic interactions and prevent the ligand from sticking to surfaces.[1][3]

Buffer Component Recommended Starting Concentration Mechanism of Action Reference
pH7.2 - 7.6 (e.g., using HEPES or Tris)Maintains protein stability and optimal charge.[9]
Salt (NaCl)100 - 150 mMShields electrostatic interactions.[2][3]
Non-ionic Detergent (Tween-20)0.05% - 0.1% (v/v)Reduces hydrophobic interactions.[3]

Step 2: Effective Blocking Strategies

Blocking agents are proteins or other molecules used to saturate non-specific binding sites on assay surfaces, preventing the labeled ligand from adhering to them.[10][11]

  • Choice of Blocking Agent:

    • Bovine Serum Albumin (BSA): A commonly used protein blocker that is effective in many applications.[12][13]

    • Casein (from non-fat dry milk): A cost-effective alternative to BSA. However, it should be avoided in assays involving phosphoproteins or biotin-avidin systems due to the presence of phosphoproteins and biotin in milk.[12][14]

  • Optimizing Blocking Conditions:

    • Concentration: Titrate the concentration of your blocking agent (e.g., 0.1% to 5% BSA) to find the optimal balance between reducing background and not interfering with specific binding.

    • Incubation Time and Temperature: A typical blocking step involves incubating for at least 1 hour at room temperature or overnight at 4°C.[1]

Step 3: Stringent Washing Procedures

Thorough washing is essential to remove unbound and non-specifically bound ligands.[15]

  • Increase the Number and Duration of Washes: Insufficient washing is a common cause of high background.[15] Increase the number of wash steps and the duration of each wash.

  • Include Detergent in Wash Buffer: Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash buffer can help to dislodge non-specifically bound ligands.[1]

Visualizing the Troubleshooting Workflow

Caption: General workflow for a ligand binding assay.

By following these troubleshooting guides and protocols, you will be well-equipped to overcome the challenges of high background in your Obigolix binding assays, leading to more reliable and insightful data in your research and drug development efforts.

References

Technical Support Center: Opigolix In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Experimental Variability and Ensuring Reproducibility

Welcome to the technical support resource for Opigolix (Yselty®) in vivo research. This guide is designed for research, preclinical, and drug development scientists. It provides in-depth troubleshooting advice and best-practice protocols to help you achieve consistent and reliable results in your animal studies. While this compound has a well-defined mechanism of action, like any experimental therapeutic, its application in in vivo models can present challenges. This document aims to address these potential issues proactively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a selective, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Unlike GnRH agonists that cause an initial flare-up of the hypothalamic-pituitary-gonadal (HPG) axis, this compound acts as a competitive antagonist at the GnRH receptors in the anterior pituitary gland. This immediate blockade prevents the downstream signaling cascade, leading to a rapid, dose-dependent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in these gonadotropins subsequently suppresses the production of gonadal steroids, such as estradiol and progesterone in females, which is the therapeutic goal in conditions like uterine fibroids and endometriosis.

Q2: What are the expected primary physiological effects following this compound administration in animal models?

The primary and expected effect is the suppression of the HPG axis. Within hours to days of administration, you should observe a significant decrease in circulating LH, FSH, and, consequently, gonadal steroids (e.g., estradiol, testosterone). The magnitude and duration of this suppression will be dose-dependent. This hormonal suppression is expected to lead to downstream effects relevant to your disease model, such as the regression of endometrial-like lesions in a model of endometriosis.

Q3: Are there any special considerations for the formulation and administration of this compound in preclinical models?

Yes. As an orally administered small molecule, the formulation can significantly impact its bioavailability and, therefore, its efficacy and consistency. Key factors to consider are the vehicle used for suspension or solution, the stability of the formulation, and the dosing volume appropriate for the animal model. Inconsistent formulation preparation is a common source of variability in in vivo studies.

Troubleshooting Guide: Inconsistent In Vivo Results

This section addresses potential inconsistencies you might observe during your experiments with this compound.

Issue 1: High Variability in Hormone Suppression Between Animals

You've administered the same dose of this compound to a cohort of animals, but the degree of estradiol or testosterone suppression varies significantly between individuals.

Potential Cause Scientific Rationale Recommended Solution
Inconsistent Oral Gavage Technique Improper gavage can lead to incomplete dose delivery (e.g., reflux) or accidental tracheal administration, which drastically alters drug absorption. Stress from poor handling can also affect hormonal baselines.Refine and Standardize Gavage Protocol: Ensure all personnel are thoroughly trained. Use appropriate gavage needle sizes for the animal. Administer the dose slowly and confirm proper placement. Acclimatize animals to handling and the procedure to minimize stress-induced hormonal fluctuations.
Formulation Instability or Inhomogeneity If this compound is not fully dissolved or the suspension is not uniformly mixed before each administration, the actual dose received by each animal can vary significantly.Optimize Formulation Protocol: Prepare the formulation fresh daily if stability is a concern. If using a suspension, ensure it is vigorously and consistently vortexed immediately before drawing each dose. Consider including a surfactant or viscosity-modifying agent in the vehicle to improve suspension stability, but first validate the vehicle alone to ensure it has no biological effects.
Variability in Food Intake (Fasted vs. Fed State) The presence of food in the gastrointestinal tract can alter the absorption kinetics of orally administered drugs. This can lead to differences in peak plasma concentration (Cmax) and overall exposure (AUC).Standardize Feeding Schedule: For maximal consistency, standardize the feeding schedule relative to dosing. Often, a brief fasting period (e.g., 2-4 hours) before dosing can reduce variability in absorption. Ensure this fasting period does not unduly stress the animals.
Issue 2: Lack of Efficacy or Weaker-Than-Expected Phenotypic Effect

Despite observing some hormone suppression, the expected downstream therapeutic effect in your disease model (e.g., reduction in lesion size) is minimal or absent.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Duration of Suppression Many disease-related phenotypes require sustained hormone suppression over a prolonged period to show significant change. Intermittent or partial suppression may not be sufficient to drive the desired biological outcome.Verify PK/PD Relationship: Ensure your dosing frequency is adequate to maintain hormone suppression throughout the dosing interval. You may need to perform a pilot pharmacokinetic (PK) study to determine the half-life of this compound in your specific animal model and adjust the dosing regimen from once daily (q.d.) to twice daily (b.i.d.) if necessary.
Hormone Levels Not Suppressed to Therapeutic Threshold The level of hormone suppression required to elicit a therapeutic effect may be lower than what is being achieved with the current dose.Conduct a Dose-Response Study: Perform a dose-ranging study to establish a clear relationship between the this compound dose, the degree of hormone suppression, and the desired phenotypic endpoint. This will help you identify the optimal therapeutic dose for your model.
Model-Specific Biological Factors The animal model may have compensatory mechanisms or biological differences that reduce its sensitivity to GnRH-mediated hormone suppression.Re-evaluate the Animal Model: Review the literature to confirm that your chosen model is responsive to HPG axis modulation. Consider alternative models if necessary.

Experimental Protocols and Workflows

Protocol 1: Preparation of this compound for Oral Gavage

This protocol provides a general guideline. The specific vehicle should be optimized for solubility and stability.

  • Vehicle Selection: A common vehicle for preclinical oral dosing is 0.5% (w/v) methylcellulose in sterile water. This helps to create a uniform suspension.

  • Calculation: Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 5 mL/kg).

  • Preparation: a. Weigh the required amount of this compound powder. b. In a sterile container, gradually add the this compound powder to the vehicle while continuously vortexing or stirring to prevent clumping. c. Continue mixing for at least 15-20 minutes to ensure a homogenous suspension.

  • Pre-Dosing: a. Before drawing each dose, vortex the suspension vigorously for at least 30 seconds to ensure uniformity. b. Visually inspect the suspension to ensure there is no significant precipitation.

Workflow for a Typical In Vivo Study

The following diagram outlines a robust workflow for an in vivo study using this compound, incorporating critical quality control and decision points.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (7-14 days) Baseline Baseline Measurements (e.g., hormonal levels, imaging) Acclimatization->Baseline Randomization Randomization & Grouping Baseline->Randomization Dosing Daily Dosing: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Randomization->Dosing Monitoring Regular Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring Sampling Interim Sampling (Optional): - Blood for PK/Hormone Analysis Dosing->Sampling Termination Study Termination Monitoring->Termination Sampling->Termination Endpoint Endpoint Analysis: - Final Hormone Levels - Tissue Collection - Phenotypic Assessment Termination->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: Standard workflow for an in vivo this compound study.

Visualizing the Mechanism of Action

The diagram below illustrates the Hypothalamic-Pituitary-Gonadal (HPG) axis and the specific point of intervention for this compound.

HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Gonads Gonads (Ovaries/Testes) Pituitary->Gonads LH/FSH (+) Gonads->Hypothalamus (-) Gonads->Pituitary (-) EndOrgans End-Organ Tissues (e.g., Uterus, Endometrium) Gonads->EndOrgans Estrogen/ Testosterone (+) This compound This compound This compound->Pituitary Blocks GnRH Receptor

Caption: this compound blocks the GnRH receptor at the pituitary.

Technical Support Center: Proactive Control of Obigolix Cytotoxicity in In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Obigolix is a potent, orally administered, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This leads to a dose-dependent reduction in downstream sex hormone production. While this targeted pharmacological effect is the basis of its therapeutic potential, researchers utilizing Obigolix in in vitro settings must rigorously control for potential cytotoxicity to ensure that observed cellular responses are a direct result of on-target pathway modulation, not unintended cell death or stress.

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating cytotoxic effects during your experiments. It is designed to empower you with the expertise to generate reliable, reproducible, and accurately interpreted data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Obigolix's on-target pharmacological effect and cytotoxicity?

A1: The on-target pharmacological effect is the intended biological consequence of Obigolix binding to the GnRH receptor, namely the suppression of the HPG axis. In contrast, cytotoxicity is a broader term for cell damage or death that can be triggered through various mechanisms. It is critical to distinguish between the two. For example, in a cancer cell line where GnRH signaling is proliferative, pathway inhibition by Obigolix could lead to a desired anti-proliferative effect or apoptosis (a specific form of cell death), which would be considered an on-target effect. However, if Obigolix induces necrosis at similar concentrations in a cell line lacking the GnRH receptor, this would strongly suggest cytotoxicity due to an off-target mechanism.[3][4]

Q2: What are the common visual or quantitative signs of cytotoxicity in my Obigolix-treated cell cultures?

A2: You should be vigilant for both morphological and quantitative indicators:

  • Morphological Changes: Look for rounding of cells, detachment from the culture plate, membrane blebbing, or an increase in floating dead cells and debris.

  • Quantitative Indicators: A significant decrease in cell viability or proliferation as measured by assays like MTT, MTS, CellTiter-Glo®, or LDH release assays. A sharp, dose-dependent drop-off in viability that does not plateau may indicate acute cytotoxicity.

Q3: I'm observing high levels of cell death even at low concentrations of Obigolix. What is the most common culprit?

A3: Before suspecting inherent compound toxicity, the most frequent cause is poor compound solubility. If Obigolix precipitates out of your culture medium, these micro-precipitates can cause mechanical damage to cells or lead to inaccurate, non-homogenous concentrations in your wells, resulting in artifacts that mimic cytotoxicity. Always confirm the solubility of Obigolix in your specific cell culture medium.

Q4: How do I establish a safe and effective concentration range for my experiments?

A4: The key is to determine the compound's "therapeutic window" in your specific in vitro model. This involves running two parallel dose-response curves:

  • A cytotoxicity assay (e.g., MTT or LDH) to determine the concentration at which Obigolix becomes toxic to your cells (the CC50 value).

  • A functional assay to measure the intended pharmacological effect (e.g., inhibition of a downstream marker) to determine the effective concentration (the EC50 or IC50 value).

Your ideal experimental concentration range lies well below the CC50 while still being at or above the EC50/IC50.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: High Cell Death is Observed Across All Tested Concentrations

If you observe widespread cytotoxicity that prevents any meaningful analysis, work through these potential causes systematically.

  • Potential Cause: Vehicle Toxicity

    • Rationale: Small molecule inhibitors like Obigolix are often dissolved in solvents like DMSO. At certain concentrations, the vehicle itself can be toxic to cells, confounding your results. Many cell lines are sensitive to DMSO concentrations above 0.5%.

    • Troubleshooting Action: Run a vehicle-only control experiment where you treat your cells with the same concentrations of DMSO (or other vehicle) used in your Obigolix dilution series, but without the compound. This will establish the maximum non-toxic concentration of the vehicle for your specific cell line.

  • Potential Cause: Poor Compound Solubility

    • Rationale: As mentioned in the FAQs, compound precipitation is a major source of experimental artifacts. The solubility of a compound can be highly dependent on the pH, protein content (e.g., FBS percentage), and other components of your specific cell culture medium.

    • Troubleshooting Action: Prepare the highest concentration of your Obigolix stock in your complete cell culture medium. Visually inspect it under a microscope for any signs of precipitation (crystals, cloudiness). If precipitation is observed, you must lower the top concentration of your dose-response curve to a level that remains fully soluble.

  • Potential Cause: Cell Line Hypersensitivity or Poor Health

    • Rationale: The health and state of your cells are paramount for reproducible results. Cells that are unhealthy, contaminated (e.g., with mycoplasma), or at a very high passage number can be overly sensitive to any experimental manipulation.[5][6]

    • Troubleshooting Action:

      • Verify Cell Health: Ensure cells are in the logarithmic growth phase and exhibit healthy morphology before starting the experiment.[5]

      • Use Low Passage Numbers: Always use cells within a consistent and validated passage number range.[7][8]

      • Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses.

      • Consider an Alternative Cell Line: If the issue persists and is unique to one cell line, it may be intrinsically sensitive to Obigolix or its off-target effects. Testing in a different, relevant cell line can help determine if the cytotoxicity is cell-type specific.[5]

Issue 2: Results are Inconsistent and Not Reproducible

Variability between experiments is a common challenge that can often be traced back to subtle inconsistencies in protocol execution.

  • Potential Cause: Inconsistent Cell Seeding and Culture Conditions

    • Rationale: The number of cells seeded and their metabolic state can significantly impact the outcome of a cytotoxicity assay. Fluctuations in incubator conditions like temperature or CO2 can also introduce variability.[5]

    • Troubleshooting Action:

      • Standardize Seeding Density: Perform a cell titration experiment to find the optimal seeding density for your assay duration.

      • Ensure Homogenous Seeding: Mix your cell suspension thoroughly before and during plating to avoid uneven cell distribution.

      • Monitor Incubator Conditions: Regularly check and calibrate your incubator's temperature and CO2 levels.

  • Potential Cause: Compound Degradation or Adsorption

    • Rationale: Small molecules can be unstable in aqueous solutions or may adsorb to plastics, reducing the effective concentration delivered to the cells.[5]

    • Troubleshooting Action:

      • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of Obigolix from a concentrated stock for each experiment. Do not reuse diluted compound plates.

      • Use Low-Binding Plates: For highly sensitive assays, consider using low-protein-binding microplates to minimize compound loss.[5]

Logical Workflow for Troubleshooting Unexpected Cytotoxicity

The following diagram outlines a systematic approach to diagnosing the root cause of unexpected cytotoxicity in your experiments.

G start High Cytotoxicity Observed with Obigolix solubility Check Compound Solubility in Culture Medium start->solubility vehicle Run Vehicle-Only Toxicity Control solubility->vehicle Precipitate Observed? YES solubility->vehicle NO precipitate_action Action: Reduce Max Concentration to Soluble Range solubility->precipitate_action Precipitate Observed? YES cell_health Assess Cell Health: - Passage Number - Mycoplasma Test - Morphology vehicle->cell_health Vehicle Toxic? YES vehicle->cell_health NO vehicle_action Action: Reduce Max Vehicle Concentration (e.g., DMSO < 0.5%) vehicle->vehicle_action Vehicle Toxic? YES off_target Investigate Off-Target vs. On-Target Cytotoxicity cell_health->off_target Cells Unhealthy? YES cell_health->off_target NO cell_health_action Action: Use New, Low Passage, Healthy Cells. Retest. cell_health->cell_health_action Cells Unhealthy? YES final_conclusion Cytotoxicity is Likely Compound-Specific off_target->final_conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Part 3: Core Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality data.

Protocol 1: Establishing the Therapeutic Window

Objective: To simultaneously determine the effective concentration (IC50) for pharmacological activity and the cytotoxic concentration (CC50) of Obigolix.

Materials:

  • Cells of interest

  • Obigolix

  • Appropriate vehicle (e.g., sterile DMSO)

  • 96-well clear-bottom plates (for cytotoxicity assay) and plates suitable for your functional assay

  • Cytotoxicity assay kit (e.g., MTT, LDH)

  • Reagents for your specific functional assay

Procedure:

  • Cell Seeding: Seed cells in two identical 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Obigolix in culture medium. Also prepare a vehicle control series.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of Obigolix or vehicle to the cells.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • Plate 1 (Cytotoxicity): At the end of the incubation, perform the cytotoxicity assay (e.g., LDH or MTT) according to the manufacturer's instructions.[5]

    • Plate 2 (Functional Assay): Process this plate according to your specific functional assay protocol (e.g., measure protein levels, gene expression, or hormone secretion).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each Obigolix concentration relative to a "max kill" control. Plot this against the log of the Obigolix concentration to determine the CC50.

    • Calculate the percentage of inhibition for your functional marker relative to the vehicle control. Plot this against the log of the Obigolix concentration to determine the IC50.

Data Presentation: Example Therapeutic Window Analysis

The goal is to find a concentration range where the blue curve (Efficacy) is high and the red curve (Toxicity) is low.

Obigolix (nM)% Inhibition of Target (Efficacy)% Cytotoxicity
0.15%1%
125%2%
10 55% (IC50) 4%
10095%8%
1000 (1 µM)99%15%
10000 (10 µM)100%52% (CC50)
Obigolix On-Target Mechanism of Action

This diagram illustrates the intended pharmacological pathway of Obigolix.

cluster_pituitary Pituitary Gland GnRH GnRH Receptor GnRH Receptor GnRH->Receptor Binds & Activates lh_fsh LH & FSH Release Receptor->lh_fsh Stimulates Obigolix Obigolix Obigolix->Receptor Binds & Blocks Pituitary Pituitary Gland Hormones Sex Hormone Production lh_fsh->Hormones Stimulates

Caption: On-target mechanism of Obigolix action.

References

Technical Support Center: Optimizing Opigolix Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Opigolix, a selective, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing in vitro experiments with this compound, with a specific focus on determining the optimal incubation time.

Understanding the Mechanism: The "Why" Behind the Protocol

This compound functions as a competitive antagonist at the GnRH receptor.[4] This means it reversibly binds to the receptor, preventing the endogenous ligand, GnRH, from binding and initiating downstream signaling.[4] The primary consequence of this action in vivo is the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland, leading to a decrease in sex hormone production.[4] In an in vitro setting, the goal is to ensure that this compound has sufficient time to engage with the GnRH receptors on your target cells to elicit a measurable antagonistic effect.

The binding of a small molecule inhibitor like this compound to its target receptor is a dynamic process governed by association and dissociation rates. The optimal incubation time is therefore a critical parameter that can significantly impact the reproducibility and validity of your experimental results.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It competitively blocks the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the release of gonadotropins (LH and FSH).[4][6]

Q2: What are the key considerations before starting an experiment with this compound?

Before initiating your experiments, it is crucial to consider the following, as outlined by best practices for using small molecule inhibitors[5]:

  • Chemistry: Ensure the stability and solubility of this compound in your chosen solvent and culture media. Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecules.[7][8]

  • Potency: Be aware of the reported potency (e.g., IC50 or Ki values) of this compound if available from literature or previous experiments. This will guide your concentration selection. In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 μM in cell-based assays.[5]

  • Selectivity: Understand the selectivity profile of this compound to anticipate potential off-target effects.

  • Context of Use: The optimal conditions, including incubation time, will depend on your specific cell type, experimental endpoint, and the concentration of GnRH you are trying to antagonize.[5]

Q3: How do I determine the optimal concentration of this compound to use?

A dose-response experiment is essential to determine the optimal concentration of this compound for your specific cell system. This involves treating your cells with a range of this compound concentrations to identify the concentration that yields the desired level of antagonism without causing cytotoxicity. It is recommended to use the lowest concentration possible to minimize off-target effects.[5]

Troubleshooting Guide: Optimizing Incubation Time

The ideal incubation time for this compound is a balance between allowing sufficient time for receptor binding and avoiding potential confounding factors like cytotoxicity or degradation of the compound.

Initial Time-Course Experiment: A Step-by-Step Protocol

To empirically determine the optimal incubation time, a time-course experiment is the most rigorous approach.

Objective: To identify the shortest incubation time that results in maximal or stable antagonism of GnRH receptor activity.

Materials:

  • GnRH receptor-expressing cells (e.g., pituitary gonadotrope cell lines like LβT2 or αT3-1)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., in DMSO)

  • GnRH agonist (e.g., leuprolide acetate)

  • Assay reagents for measuring downstream signaling (e.g., calcium influx assay, IP1 accumulation assay, or a reporter gene assay for LH or FSH subunit expression)

Methodology:

  • Cell Plating: Seed your cells in an appropriate multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.

  • Pre-incubation with this compound:

    • Prepare a series of wells for each time point you wish to test (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

    • Add your predetermined optimal concentration of this compound to the designated wells. Include a vehicle control (e.g., DMSO) for each time point.

  • GnRH Stimulation:

    • At the end of each respective incubation period, add a concentration of a GnRH agonist that is known to elicit a sub-maximal response (e.g., EC80). This will allow you to observe a clear antagonistic effect.

    • The duration of the GnRH stimulation will depend on the specific downstream signaling event you are measuring. For rapid events like calcium flux, this may be on the order of seconds to minutes. For gene expression changes, it could be several hours.

  • Assay Endpoint Measurement: Following GnRH stimulation, perform your chosen assay to quantify the level of receptor activation.

  • Data Analysis: Plot the percentage of inhibition of the GnRH response against the incubation time with this compound. The optimal incubation time is typically the point at which the inhibitory effect reaches a plateau.

Visualizing the Experimental Workflow

Caption: Workflow for determining optimal this compound incubation time.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
No inhibitory effect observed at any incubation time. 1. This compound concentration is too low. 2. The GnRH agonist concentration is too high, outcompeting this compound. 3. The cells do not express functional GnRH receptors.1. Perform a dose-response curve to find an effective concentration. 2. Reduce the concentration of the GnRH agonist. 3. Verify GnRH receptor expression via qPCR, Western blot, or a functional assay with a known ligand.
Inhibitory effect decreases at longer incubation times. 1. This compound may be unstable in the culture medium over time. 2. The cells may be metabolizing the compound.1. Test the stability of this compound in your media using analytical methods (e.g., HPLC). 2. Consider a medium change with fresh this compound for longer incubation periods.
High variability between replicate wells. 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension and careful plating technique. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media.
Signaling Pathway Considerations

The choice of assay endpoint can influence the apparent optimal incubation time. Rapid signaling events may require shorter incubation times, while effects on gene transcription will necessitate longer exposures.

signaling_pathway This compound This compound GnRHR GnRH Receptor This compound->GnRHR Blocks GnRH GnRH GnRH->GnRHR Activates Gq_11 Gαq/11 GnRHR->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., LH/FSH gene expression) Ca_PKC->Downstream

Caption: this compound competitively antagonizes the GnRH receptor signaling pathway.

References

Mitigating batch-to-batch variability of Opigolix

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Opigolix. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on mitigating batch-to-batch variability of this compound. As a non-peptide, small-molecule GnRH antagonist, consistent performance of this compound is paramount for reliable experimental outcomes and successful clinical development.[1] This resource, structured in a flexible question-and-answer format, offers expert insights and detailed protocols to help you identify, characterize, and control sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound (also known as ASP-1707) is an orally active, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] Unlike peptide-based antagonists, its non-peptide structure offers the advantage of oral administration.[1] Understanding its fundamental properties is the first step in controlling its variability.

Property Value Source
IUPAC Name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[1]
Molecular Formula C₂₅H₁₉F₃N₄O₅S[1][3]
Molar Mass 544.50 g·mol⁻¹[1][3]
Class GnRH Antagonist; Antigonadotropin[1]
CAS Number 912587-25-8[1][2][3][4]

Note: The development of this compound (ASP-1707) was discontinued in 2018.[1] However, the principles discussed here are broadly applicable to other small-molecule GnRH antagonists like Linzagolix (OBE2109), which has a similar mechanism of action.[5][6]

Q2: What are the most common sources of batch-to-batch variability in small-molecule drugs like this compound?

Batch-to-batch variability in active pharmaceutical ingredients (APIs) is a persistent challenge that can arise from multiple sources throughout the manufacturing lifecycle.[7][8][9] For this compound, these can be broadly categorized into three areas:

  • Raw Materials & Synthesis:

    • Starting Material Heterogeneity: Variations in the purity, isomeric composition, or physical properties of starting materials can propagate through the synthesis.[10]

    • Process Deviations: Minor shifts in reaction conditions (e.g., temperature, pressure, reaction time) can alter the impurity profile or yield.[9]

    • Residual Solvents: The type and amount of residual solvents can affect the API's physical properties and stability.[11]

  • Purification & Finishing:

    • Crystallization Inconsistencies: The final crystallization step is critical. Variations can lead to different polymorphic forms, particle sizes, or surface areas, all of which can impact dissolution rates and bioavailability.[9][12]

    • Drying Parameters: Inconsistent drying can result in variable levels of residual moisture, potentially leading to hydrolytic degradation.

  • Storage & Handling:

    • Degradation: Exposure to light, heat, humidity, or oxygen can lead to the formation of degradation products over time.[11][13] Similar GnRH antagonists have shown susceptibility to hydrolysis and oxidation.[14][15]

    • Packaging Interactions: Interactions between the API and the container closure system can introduce impurities.[16]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays or formulation studies.

You observe that different batches of this compound yield significantly different results in your experiments (e.g., variable IC₅₀ in a receptor binding assay, or inconsistent dissolution profiles). This is a classic sign of underlying physicochemical variability between batches.

The first step is to systematically investigate the potential causes. A structured approach ensures that you efficiently identify the source of the variability without wasting resources.

RootCauseWorkflow start Observation: Inconsistent Experimental Results check_purity Step 1: Purity & Impurity Profile (RP-HPLC, LC-MS) start->check_purity Begin Investigation check_physical Step 2: Physical Characterization (XRPD, DSC, PSD) check_purity->check_physical If purity is consistent, or to further investigate root_cause Step 4: Identify Root Cause check_purity->root_cause check_solubility Step 3: Solubility & Dissolution (Kinetic/Equilibrium Solubility) check_physical->check_solubility If physical form is consistent, or to correlate findings check_physical->root_cause check_solubility->root_cause mitigate Step 5: Implement Mitigation Strategy root_cause->mitigate end Consistent Performance Achieved mitigate->end

Caption: Workflow for investigating this compound batch variability.

A: The most reliable method is to perform a comprehensive analysis of each batch using a validated, stability-indicating chromatographic method.

  • Why this is important: A simple purity assay (e.g., by UV-Vis) might not detect subtle but critical differences. A high-resolution technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can separate this compound from process-related impurities and degradation products.[14] Coupling this with Mass Spectrometry (LC-MS) allows for the identification of these unknown peaks.[14][17] Any variation in the number or quantity of impurities between batches is a significant red flag.

  • Actionable Protocol: See Protocol 1: RP-HPLC Method for Purity and Impurity Profiling of this compound below for a detailed, step-by-step guide.

Issue 2: Batches show similar purity by HPLC, but still behave differently.

If impurity profiles are identical, the variability likely stems from differences in the solid-state properties of the API. These properties are not typically revealed by standard chromatographic methods but are critical for formulation performance and bioavailability.[12]

A: The three most critical physical attributes to investigate are polymorphism, particle size distribution, and thermal properties.

  • Polymorphism: This refers to the ability of a compound to exist in multiple crystalline forms. Different polymorphs, while chemically identical, can have vastly different physical properties, including solubility and stability.[12]

    • How to test: X-ray Powder Diffraction (XRPD) is the gold-standard technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.

  • Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) can identify melting points, glass transitions, and detect polymorphic transitions, providing a thermal fingerprint of the batch.

    • How to test: Run a DSC scan on each batch. Differences in the thermal events (e.g., melting endotherms) indicate potential solid-form variability.

  • Particle Size Distribution (PSD): The size and distribution of API particles significantly influence dissolution rate and content uniformity in a final product.

    • How to test: Laser diffraction is a common and effective method for measuring PSD. Significant differences in metrics like D10, D50, and D90 between batches can explain performance inconsistencies.

Technique Parameter Measured Implication of Variability
XRPD Crystalline structure (Polymorphism)Different polymorphs can have different solubility, stability, and bioavailability.
DSC Thermal transitions (melting point, etc.)Indicates potential polymorphic differences or presence of amorphous content.
Laser Diffraction Particle Size Distribution (PSD)Affects dissolution rate, flowability, and content uniformity.
Dynamic Vapor Sorption (DVS) Hygroscopicity (water uptake)Can indicate differences in amorphous content or surface area, affecting stability and handling.[12]

Mitigation Strategies & Best Practices

Q: How can we proactively control and minimize batch-to-batch variability?

A: The most effective approach is to adopt Quality by Design (QbD) principles throughout the development and manufacturing process.[7] QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

QbD_Diagram QTPP 1. Quality Target Product Profile (QTPP) (e.g., Oral tablet, consistent efficacy) CQA 2. Identify Critical Quality Attributes (CQAs) (Purity, Polymorph, PSD, Dissolution) QTPP->CQA Risk 3. Risk Assessment Link material attributes & process parameters to CQAs CQA->Risk DOE 4. Design of Experiments (DoE) Establish relationship between CPPs and CQAs Risk->DOE DesignSpace 5. Define Design Space (e.g., Crystallization Temp: 20-25°C) DOE->DesignSpace Control 6. Implement Control Strategy (PAT, Real-time monitoring) DesignSpace->Control

Caption: Quality by Design (QbD) framework for this compound.

Key Pillars of a QbD Approach for this compound:

  • Raw Material Characterization: Implement stringent specifications for all starting materials and reagents. Understand how variability in these materials impacts the final API.[7]

  • Process Understanding: Use tools like Design of Experiments (DoE) to identify Critical Process Parameters (CPPs)—such as crystallization temperature or stirring rate—that have a significant impact on the Critical Quality Attributes (CQAs) of this compound (e.g., purity, crystal form).[7]

  • Process Analytical Technology (PAT): Implement real-time monitoring of CPPs during manufacturing.[8][18] For example, using in-line probes to monitor crystallization can ensure consistency and detect deviations before a batch is compromised.

  • "Golden Batch" Model: Collect data from successful, high-quality batches to create a "golden batch" profile.[19] Real-time monitoring can then be used to ensure that future production runs stay within the established multivariate control limits of this ideal model.[19]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling of this compound

This protocol describes a general-purpose, stability-indicating RP-HPLC method suitable for quantifying this compound and separating its potential process and degradation impurities.

1. Equipment and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard and batch samples

2. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% Formic acid in Water

  • Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile

    • Rationale: A simple acidic mobile phase is often effective for small molecules like this compound and is compatible with mass spectrometry if LC-MS analysis is required.[14]

3. Standard & Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the batch sample.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or other appropriate wavelength)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 90
    30.0 90
    30.1 20

    | 35.0 | 20 |

5. System Suitability Testing (SST):

  • Why this is critical: SST ensures that the chromatographic system is performing adequately for the analysis.[14] This is a core tenet of creating a self-validating system.

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    Parameter Acceptance Limit
    Tailing Factor (Asymmetry) 0.8 - 1.5
    Theoretical Plates (N) > 2000

    | %RSD of Peak Area | ≤ 2.0% |

6. Data Analysis:

  • Calculate the % Purity of the main peak using area normalization.

  • Identify and quantify any specified or unspecified impurities relative to the main peak area. Report impurities above the reporting threshold (e.g., 0.05%).

References

Technical Support Center: Opigolix Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Opigolix. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in cell culture experiments. Achieving accurate and reproducible results hinges on maintaining the compound's integrity throughout your assays. This guide offers troubleshooting protocols, answers to frequently asked questions, and a deeper look into the factors governing this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound (also known as ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] Like many small molecules, its stability in aqueous, warm, and biologically complex environments like cell culture media can be a critical factor for experimental success.[3] Degradation of this compound during an experiment leads to a decrease in its effective concentration, which can result in an underestimation of its potency (e.g., IC50/EC50 values) and inconsistent data.[4][5]

Q2: What is the recommended solvent for making this compound stock solutions?

This compound is sparingly soluble in aqueous solutions. For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[6] It is crucial to prepare high-concentration stocks in DMSO and then dilute them into your aqueous cell culture medium to achieve the final working concentration. This minimizes the final percentage of DMSO in the culture, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound powder and its stock solutions?

  • Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[6]

  • DMSO Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to 6 months.[6] For short-term use, a stock solution can be kept at -20°C for about a month.[6]

Q4: What are the primary factors that can cause this compound to degrade in my cell culture media?

Several factors can compromise the stability of small molecules like this compound in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can facilitate chemical reactions like hydrolysis for susceptible molecules.[3][4]

  • Temperature: The standard incubation temperature of 37°C accelerates the rate of chemical degradation compared to storage at lower temperatures.[3][4]

  • Media Components: Certain components in the media, such as amino acids or vitamins, can potentially react with the compound.[3]

  • Enzymatic Degradation: If you are using serum (e.g., Fetal Bovine Serum, FBS), it contains enzymes like esterases and proteases that can metabolize the compound.[3] Furthermore, the cells themselves can metabolize this compound.

  • Binding to Plastic and Serum Proteins: Small molecules can adsorb to the surface of plastic labware or bind to proteins like albumin in the serum.[7][8] While binding to albumin can sometimes stabilize a compound, it also reduces its freely available concentration.[9][10]

Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?

Yes, high variability between experiments is a classic sign of compound instability.[4][5] If the rate of degradation is not consistent, the effective dose your cells are exposed to will vary. This can also be caused by issues with stock solution stability, leading to different starting concentrations in your experiments.[4] It is highly recommended to perform a stability test under your specific experimental conditions.

Troubleshooting Guide: Inconsistent Activity or Suspected Degradation

This section provides a systematic approach to identifying and resolving stability issues with this compound.

Problem: You observe a loss of this compound activity over the course of a multi-day experiment, or there is high variability between replicate wells.
  • Hypothesis 1: Chemical Instability. this compound is degrading due to chemical factors (pH, temperature) in the cell culture medium.

  • Hypothesis 2: Metabolic Instability. The cells in your culture are actively metabolizing this compound.

  • Hypothesis 3: Adsorption/Binding. this compound is binding to serum proteins or the plastic of the culture plates, reducing its bioavailable concentration.[8][10]

Workflow for Diagnosing this compound Instability

This workflow provides a logical sequence for testing the stability of this compound in your specific experimental setup.

G cluster_0 Phase 1: Chemical Stability Assessment cluster_1 Phase 2: Cellular Stability Assessment cluster_2 Decision Making A Prepare Complete Medium (with/without serum) B Spike with this compound (Final Concentration) A->B C Aliquot into Tubes for Time Points (e.g., 0, 4, 8, 24, 48h) B->C D Incubate at 37°C, 5% CO2 (Cell-Free Conditions) C->D E Analyze Samples by HPLC-UV or LC-MS D->E F Plot Concentration vs. Time E->F K Compare to Cell-Free Results F->K Compare Degradation Rates L Is Degradation >15%? F->L G Seed Cells and Allow Adherence H Treat Cells with this compound G->H I Collect Media Supernatant at Time Points H->I J Analyze Supernatant by HPLC/LC-MS I->J J->K M Significant difference between cell-free and cellular? K->M N Stable: Proceed with Experiment L->N No O Action: Shorten Assay Duration or Replenish Compound L->O Yes M->O No P Action: Increase Initial Dose or Use Metabolic Inhibitors M->P Yes

Caption: Workflow for assessing this compound stability.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol details how to quantify the stability of this compound under your specific experimental conditions.

Objective: To determine the half-life (t1/2) of this compound in complete cell culture medium at 37°C.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C, 5% CO2 incubator

  • Access to an HPLC-UV or LC-MS/MS system for quantification[8]

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Preparation of Test Medium:

    • Pre-warm your complete cell culture medium to 37°C.[3]

    • Spike the pre-warmed medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).

  • Incubation and Sampling (Cell-Free):

    • Aliquot the this compound-containing medium into sterile, sealed tubes, one for each time point.[4]

    • Immediately take the "Time 0" sample by transferring an aliquot to a new tube and freezing it at -80°C.

    • Place the remaining tubes in a 37°C, 5% CO2 incubator.

    • At subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one tube and freeze it immediately at -80°C.[4]

  • Sample Analysis:

    • Thaw all samples.

    • Process the samples as required for your analytical method. This may involve protein precipitation (e.g., with acetonitrile) if the medium contains serum.

    • Analyze the concentration of the parent this compound compound in each sample using a validated HPLC-UV or LC-MS/MS method.[8]

  • Data Interpretation:

    • Plot the percentage of this compound remaining relative to the Time 0 sample against time.

    • A decrease of more than 15-20% over the course of your planned experiment suggests that stability may be impacting your results.

    • Calculate the half-life (t1/2) to quantify the stability.

Technical Deep Dive: Factors Influencing this compound Stability

Understanding the underlying chemical and biological principles can help you proactively design more robust experiments.

Key Physicochemical and Biological Factors
FactorPotential Impact on this compoundMitigation Strategy
pH (7.2-7.4) The molecular structure of this compound contains functional groups that could be susceptible to pH-dependent hydrolysis.[3][11]Use fresh, properly buffered media. Significant pH shifts during culture often indicate a problem with cell health or CO2 levels.
Temperature (37°C) Elevated temperature accelerates all chemical reactions, including degradation.[3]This is a required condition for cell culture. If degradation is rapid, the primary mitigation is to shorten the experimental duration or replenish the compound.
Serum Proteins This compound may bind non-specifically to albumin and other serum proteins.[9][12] This can act as a "sink," reducing the free concentration, but may also protect the compound from degradation.[10]Be consistent with the lot and concentration of serum used.[4] Consider testing stability in both serum-free and serum-containing media to understand the effect.
Cellular Metabolism As a xenobiotic, this compound can be metabolized by cellular enzymes (e.g., cytochrome P450s).If metabolic instability is confirmed, consider using a higher initial concentration (if non-toxic) or more frequent media changes.[4]
Adsorption Hydrophobic compounds can adsorb to plastic surfaces of plates and tubes, reducing the effective concentration.[8]Using low-binding plates can help. Including a small amount of bovine serum albumin (BSA) in serum-free media can also block non-specific binding sites.[13]

Visualizing Stability Factors

References

Addressing low potency of GnRH antagonists in functional assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: GnRH Antagonist Functional Assays

Introduction: Navigating the Nuances of GnRH Antagonist Potency

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH antagonists are pivotal in therapeutics, offering a direct and rapid suppression of the hypothalamic-pituitary-gonadal axis by competitively blocking GnRH receptors (GnRHR) on pituitary gonadotrope cells.[1][2][3] This mechanism avoids the initial hormonal flare seen with agonists, making them valuable tools in reproductive medicine and oncology.[2][4]

However, quantifying the in vitro potency of these antagonists in functional assays can be challenging. Discrepancies between expected and observed potency can arise from a multitude of factors, ranging from the physicochemical properties of the compound to the specifics of the assay biology. This guide is designed to serve as a first line of defense, providing in-depth, field-proven insights to help you troubleshoot and resolve common issues related to low antagonist potency.

Our approach is rooted in causality. We won't just list steps; we will explain the scientific reasoning behind them, empowering you to make informed decisions and design robust, self-validating experiments.

Core Concepts: The GnRH Receptor Signaling Cascade

Before troubleshooting, a firm grasp of the underlying biology is essential. The GnRH receptor is a classic G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 protein.[1][5][6] Agonist binding initiates a well-defined signaling cascade that is the basis for most functional assays.

The Canonical Gq Pathway:

  • Activation: GnRH binds to the GnRHR.

  • Gq Protein Coupling: The receptor activates the Gαq/11 protein.[5][6][7]

  • PLC Activation: Gαq/11 activates Phospholipase C (PLC).[5][8][9]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8][9]

  • Downstream Events:

    • IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][10]

    • DAG activates Protein Kinase C (PKC), which mediates downstream signaling, including the activation of MAPK cascades.[5][8][9]

Functional assays typically measure the accumulation of these downstream signals (e.g., IP1, the stable metabolite of IP3, or the transient flux of intracellular Ca2+) as a proxy for receptor activation.[11][12] Antagonists block this cascade, and their potency is measured by their ability to inhibit the agonist-induced signal.

GnRH Receptor Signaling Pathway GnRH GnRH (Agonist) GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist Antagonist->GnRHR Binds & Blocks Gq Gαq/11 GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC Activation DAG->PKC Activates

Caption: Canonical Gq signaling pathway of the GnRH receptor.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when functional assays suggest low potency for a GnRH antagonist.

Q1: My GnRH antagonist shows significantly lower potency (higher IC50) than expected. Is my compound inactive?

Not necessarily. An apparent low potency is often a symptom of an underlying experimental issue rather than a true reflection of the molecule's activity at the receptor. Before questioning the compound's intrinsic activity, it is crucial to systematically validate the assay system and the compound's behavior within it.

This can be broken down into two primary areas of investigation:

  • Compound-Related Issues: Problems with the physical and chemical state of your antagonist in the assay.

  • Assay System-Related Issues: Problems with the biological components or the parameters of the assay itself.

Troubleshooting_Workflow Start Low Antagonist Potency Observed CheckCompound Step 1: Investigate Compound Solubility & Stability Start->CheckCompound SolubilityIssue Is compound soluble and stable in assay buffer? CheckCompound->SolubilityIssue CheckAssay Step 2: Scrutinize Assay System AssayValidated Are assay parameters optimal? (Cell health, agonist EC80, etc.) CheckAssay->AssayValidated SolubilityIssue->CheckAssay Yes OptimizeCompound Optimize solvent/formulation. Re-test. SolubilityIssue->OptimizeCompound No OptimizeAssay Re-validate cell line & optimize assay parameters. Re-test. AssayValidated->OptimizeAssay No Reassess Potency still low. Re-evaluate compound's intrinsic activity. AssayValidated->Reassess Yes OptimizeCompound->CheckCompound OptimizeAssay->CheckAssay Success Potency confirmed. Issue Resolved. Reassess->Success If potency matches other data

Caption: A logical workflow for troubleshooting low GnRH antagonist potency.

Q2: How can I confirm my antagonist is soluble and stable in the assay buffer?

This is the most common and critical first step. Poor aqueous solubility is a major issue for many small molecules developed in drug discovery.[13][14][15] If your antagonist precipitates, its effective concentration in the assay is much lower than the nominal concentration, leading to a right-shifted (less potent) IC50 curve.

Causality: Many antagonists are hydrophobic.[4] They are often prepared as high-concentration stock solutions in 100% DMSO. When diluted into an aqueous assay buffer, the compound can crash out of solution if its solubility limit is exceeded.[16][17]

Troubleshooting Protocol: Visual and Analytical Solubility Assessment

  • Visual Inspection (Nephelometry Prep):

    • Prepare dilutions of your antagonist in the final assay buffer, mirroring the highest concentration used in your experiment.

    • Include a "buffer + DMSO vehicle" control.

    • Let the solutions sit at the assay temperature (e.g., 37°C) for the duration of the experiment (e.g., 1 hour).

    • Visually inspect the tubes or plate wells against a dark background. Look for cloudiness, turbidity, or precipitate. This is a quick but non-quantitative check.

  • Quantitative Measurement (Shake-Flask or HPLC-Based):

    • Prepare a supersaturated solution of the antagonist in the assay buffer.

    • Equilibrate the solution at the assay temperature for 24 hours to ensure equilibrium.

    • Centrifuge the solution at high speed to pellet the undissolved compound.

    • Carefully take an aliquot of the supernatant and determine its concentration using a validated HPLC method or UV-Vis spectroscopy. This value represents the thermodynamic solubility limit.

    • Self-Validation: If the highest concentration in your assay exceeds this limit, solubility is a confirmed problem.

Solutions:

ProblemRecommended SolutionRationale & Considerations
Precipitation at High Doses Lower the top concentration of your dose-response curve.You may not capture the top plateau, but you will get an accurate IC50 if the lower concentrations are soluble.
General Poor Solubility Increase the final DMSO concentration (e.g., from 0.1% to 0.5%).Always run a parallel vehicle control to ensure the higher DMSO level does not impact cell health or receptor signaling.[16]
Compound Instability Assess compound stability by incubating it in buffer, sampling over time, and analyzing via HPLC.Some compounds can degrade due to hydrolysis or react with buffer components. If unstable, consider using a fresh stock or a different buffer system.
Use of Serum Avoid or minimize serum in the final incubation step.Serum proteins can bind to hydrophobic compounds, reducing the free concentration available to interact with the receptor. If serum is required for cell health, its concentration must be kept consistent across all experiments.[18]
Q3: My dose-response curve looks shallow or incomplete. Could my cell line be the problem?

Absolutely. The cellular context is paramount. The observed potency of an antagonist is highly dependent on the characteristics of the cell line used.

Causality: The potency of a competitive antagonist is relative to the concentration and potency of the agonist used for stimulation. This interplay is defined by the assay conditions, particularly the health and receptor expression level of the cell line.

Troubleshooting Cell Line and Assay Parameters:

  • Validate GnRH Receptor Expression:

    • Action: Confirm that your cell line (e.g., HEK293, CHO) stably expresses a functional GnRH receptor at sufficient levels.[19][20][21]

    • Method: Use techniques like RT-qPCR to check for GnRHR mRNA, or a binding assay with a radiolabeled GnRH ligand to quantify cell surface receptor density (Bmax).[19][22]

    • Insight: Low receptor expression can lead to a weak signal window, making it difficult to accurately measure inhibition.

  • Confirm Agonist Potency and Re-optimize Concentration:

    • Action: The potency of your reference agonist (e.g., GnRH, Leuprolide) can shift over time due to cell passage number or reagent degradation. You must re-validate it regularly.

    • Protocol: Agonist Dose-Response

      • Plate your cells as you would for the antagonist assay.

      • Create a 10-point serial dilution of your GnRH agonist.

      • Stimulate the cells and measure the response (e.g., calcium flux, IP-One).

      • Plot the dose-response curve and calculate the EC50 (concentration for 50% maximal effect) and EC80 (concentration for 80% maximal effect).

    • Insight: For antagonist mode, you should stimulate with the agonist at a concentration equivalent to its EC80 . Using a saturating concentration (EC100) will require a much higher concentration of antagonist to achieve inhibition, artificially shifting your IC50 to a less potent value.

  • Check Cell Health and Viability:

    • Action: Ensure that neither your antagonist nor the DMSO vehicle is causing cytotoxicity.

    • Method: Perform a standard cell viability assay (e.g., CellTiter-Glo®, Trypan Blue) in parallel with your functional assay, using the same compound concentrations and incubation times.

    • Insight: Compound toxicity can mimic antagonism by killing cells and reducing the overall signal. This is a common source of false positives or misleading potency values.

Q4: I'm using a standard functional assay (Calcium Flux, IP-One). Are there any specific pitfalls for GnRH antagonists?

Yes, each assay format has its own nuances that can impact the results.

Calcium Mobilization Assays [10][11][12][23]

  • The Issue: Calcium flux is a very rapid and transient signal. If your plate reader's injection and measurement timing are not perfectly optimized, you can miss the peak signal, leading to high variability and a poor assay window.

  • Causality: GnRHR activation leads to a rapid release of Ca2+ from the ER, which is then quickly re-sequestered or pumped out of the cell. The peak fluorescence often occurs within 15-30 seconds of agonist addition.

  • Troubleshooting:

    • Optimize Read Time: Ensure your instrument is reading immediately upon or even slightly before agonist injection and continues to read for at least 60-90 seconds to capture the entire signal curve.

    • Check for Dye Loading Issues: In some cell lines like CHO, organic anion transporters can actively pump out calcium-sensitive dyes. The addition of probenecid to the loading buffer is often required to prevent this and ensure a stable baseline signal.[11]

    • Antagonist Pre-incubation Time: Ensure the antagonist has sufficient time to bind to the receptor before adding the agonist. A pre-incubation time of 15-30 minutes is typically adequate, but this should be optimized.

IP-One (Inositol Monophosphate) Assays [24][25]

  • The Issue: The IP-One assay measures the accumulation of IP1, a stable metabolite of IP3. This requires the use of Lithium Chloride (LiCl) to inhibit IP1 degradation.[25][26] Incorrect LiCl concentration or incubation time can lead to a suboptimal signal.

  • Causality: The assay's sensitivity relies on allowing IP1 to accumulate over time. Insufficient incubation time or LiCl concentration will result in a weak signal.

  • Troubleshooting:

    • Verify Incubation Time: Ensure the stimulation period (after agonist addition) is long enough for IP1 to accumulate. Typically, 30-60 minutes at 37°C is recommended, but this should be optimized for your specific cell line.[26][27]

    • Confirm Reagent Preparation: The IP-One assay is a competitive immunoassay.[27] Ensure that all reagents, especially the d2-labeled IP1 and the cryptate-labeled antibody, are reconstituted correctly and are within their expiration dates.

    • Run a Standard Curve: Always run an IP1 standard curve on the same plate as your samples. This validates that the detection reagents are working correctly and allows for the quantification of the IP1 produced.

Detailed Experimental Protocols

Protocol 1: Calcium Mobilization Assay for GnRH Antagonists

This protocol is adapted for a 96-well plate format using a fluorescent plate reader with an injector (e.g., FlexStation®).

Materials:

  • GnRHR-expressing cells (e.g., HEK293-GnRHR).

  • Black-walled, clear-bottom 96-well plates.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit).[11]

  • Probenecid (if required for the cell line).[11]

  • GnRH agonist stock solution.

  • GnRH antagonist stock solution.

Procedure:

  • Cell Plating: Seed cells into the 96-well plate to achieve 90-100% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.[11]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol, adding probenecid if necessary.

    • Aspirate the culture medium from the cells and add 100 µL of dye solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[11]

  • Compound Plate Preparation:

    • In a separate 96-well plate, prepare serial dilutions of your GnRH antagonist at 5x the final desired concentration in Assay Buffer.

    • Include "vehicle only" controls.

  • Agonist Plate Preparation:

    • In a third 96-well plate (the injector plate), prepare the GnRH agonist at 5x the final desired EC80 concentration in Assay Buffer.

  • Assay Execution:

    • Place the cell plate and the agonist plate into the fluorescent plate reader.

    • Set the instrument to add 25 µL from the antagonist compound plate to the cell plate.

    • Pre-incubation: Incubate for 15-30 minutes at room temperature.

    • Set the instrument parameters for kinetic reading (e.g., read every 1.5 seconds for 90 seconds), with the injection of 25 µL of agonist solution occurring at the 20-second mark.

  • Data Analysis:

    • Calculate the maximum peak fluorescence response for each well.

    • Normalize the data to the "agonist only" (0% inhibition) and "no agonist" (100% inhibition) controls.

    • Plot the normalized response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50.

References

Technical Support Center: Cell Line Selection for Studying Opigolix

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Opigolix (also known as ASP-1707) is a non-peptide, orally active, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] The GnRH receptor, a G-protein coupled receptor (GPCR), is a key regulator of the hypothalamic-pituitary-gonadal axis.[4][5] Upon agonist binding, it primarily couples to Gαq/11, activating the phospholipase C (PLC) pathway, leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization.[4][6] This signaling cascade is pivotal in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7]

As a GnRH receptor antagonist, this compound competitively blocks the receptor, thereby preventing endogenous GnRH from binding and initiating downstream signaling.[8][9] This inhibitory action leads to a rapid, dose-dependent suppression of LH and FSH.[10] Given its mechanism, selecting an appropriate in vitro cell-based model is paramount for accurately characterizing the pharmacological properties of this compound and other GnRH receptor modulators. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for cell line selection, experimental design, and troubleshooting when studying this compound.

Recommended Cell Lines for this compound Research

The cornerstone of a successful in vitro study of this compound is a cell line that robustly expresses a functional GnRH receptor and exhibits a clear, measurable response to GnRH stimulation that can be effectively antagonized. The choice between a physiologically relevant pituitary-derived cell line and a more genetically defined recombinant cell line depends on the specific research question.

Physiologically Relevant Pituitary Cell Lines

These cell lines endogenously express the GnRH receptor and offer a model that more closely mimics the native environment of gonadotrope cells.

  • αT3-1 Cells: Derived from a mouse pituitary tumor, the αT3-1 cell line is a well-established model for studying GnRH receptor signaling.[11][12] These cells express high levels of the GnRH receptor and respond to GnRH stimulation with increased inositol phosphate production and calcium mobilization.[12][13] They have been instrumental in the initial cloning and characterization of the GnRH receptor.[6][11]

  • LβT2 Cells: This immortalized mouse pituitary gonadotrope cell line is considered a more mature model than αT3-1 cells.[14][15] LβT2 cells express the GnRH receptor and can synthesize and secrete LH in response to pulsatile GnRH stimulation, making them suitable for studying the effects of this compound on hormone production.[7][14]

Recombinant GnRH Receptor-Expressing Cell Lines

These are host cell lines, such as HEK293 or CHO, that have been genetically engineered to express the GnRH receptor. They offer a controlled system to study receptor-specific signaling without the complexity of other endogenous receptors found in pituitary cells.

  • HEK293-GnRHR Cells: Human Embryonic Kidney 293 (HEK293) cells are a workhorse for studying recombinant GPCRs.[16][17][18] Their high transfection efficiency and well-characterized signaling pathways make them an excellent choice for creating stable cell lines expressing the human GnRH receptor.[17][19] These cells are ideal for high-throughput screening and detailed mechanistic studies of this compound.

  • CHO-GnRHR Cells: Chinese Hamster Ovary (CHO) cells are another popular host for expressing recombinant proteins.[20][21] CHO cells stably expressing the GnRH receptor have been used to investigate receptor signaling and the effects of GnRH analogs.[20]

Comparison of Recommended Cell Lines
Cell LineOriginGnRH Receptor ExpressionKey AdvantagesKey Disadvantages
αT3-1 Mouse Pituitary GonadotropeEndogenous, High Level[12]Physiologically relevant, well-characterized GnRH signaling.[11][22]Mouse receptor, may not perfectly reflect human receptor pharmacology.
LβT2 Mouse Pituitary GonadotropeEndogenous[14]More mature gonadotrope model, capable of LH secretion.[14][15]Mouse receptor, can be more challenging to culture than recombinant lines.
HEK293-GnRHR Human Embryonic Kidney (recombinant)Stable or Transient Transfection[17][18]Human receptor, highly reproducible, suitable for HTS.[23]Lacks the physiological context of a gonadotrope cell.
CHO-GnRHR Chinese Hamster Ovary (recombinant)Stable or Transient Transfection[20]Robust growth, well-suited for stable cell line generation.Non-human host, potential for differences in post-translational modifications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vitro experiments with this compound and other GnRH receptor modulators.

Low or No Response to GnRH Agonist
  • Q: My cells are not responding to the GnRH agonist, even at high concentrations. What could be the problem?

    • A:

      • Cell Line Integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure your cells are from a low passage number, as receptor expression can decrease over time in culture.

      • Receptor Expression: Confirm GnRH receptor expression at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. For recombinant lines, expression levels can vary between clones.

      • Agonist Quality: Ensure the GnRH agonist is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

      • Assay Conditions: Optimize serum starvation time if applicable. Serum components can sometimes interfere with GPCR signaling. Ensure your assay buffer composition is appropriate for the chosen assay.

High Background Signal in Functional Assays
  • Q: I'm observing a high baseline signal in my calcium flux or IP1 assay before adding any agonist. How can I reduce this?

    • A:

      • Cell Density: Plating cells too densely can lead to high background. Optimize cell seeding density to achieve a confluent monolayer without overgrowth.

      • Dye Loading (Calcium Assays): Excessive dye concentration or prolonged loading times can lead to high background fluorescence. Titrate the concentration of your calcium-sensitive dye and optimize the loading time.[24][25]

      • Cell Health: Unhealthy or dying cells can have dysregulated ion homeostasis, leading to elevated basal calcium levels. Ensure your cells are healthy and have high viability.

      • Constitutive Activity: Some recombinant cell lines with very high receptor expression may exhibit constitutive (agonist-independent) activity. If suspected, this can be confirmed by testing the effect of an inverse agonist.

Inconsistent or Variable Results
  • Q: My dose-response curves for this compound are not consistent between experiments. What are the likely causes?

    • A:

      • Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments.

      • Assay Timing: Be consistent with incubation times for drug treatment, dye loading, and signal detection.

      • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and the GnRH agonist.

      • Edge Effects: In multi-well plates, "edge effects" can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

Frequently Asked Questions (FAQs)
  • Q: Which functional assay is best for characterizing this compound's antagonist properties?

    • A: Both calcium flux and IP1 accumulation assays are excellent choices. Calcium flux assays measure a rapid, transient response, while IP1 assays measure a more stable downstream product, which can offer a wider assay window.[23][26][27] Reporter gene assays, such as those using a serum response element (SRE)-luciferase construct, can also be used to measure downstream signaling events.[28][29]

  • Q: Do I need to use a cell line expressing the human GnRH receptor to study this compound?

    • A: While pituitary-derived mouse cell lines like αT3-1 and LβT2 are valuable for understanding physiological responses, using a cell line recombinantly expressing the human GnRH receptor (e.g., HEK293-hGnRHR) is crucial for obtaining pharmacologically relevant data for a drug intended for human use.

  • Q: How can I confirm that the effect of this compound is specific to the GnRH receptor?

    • A: To demonstrate specificity, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of this compound. A competitive antagonist like this compound should cause a parallel rightward shift in the agonist dose-response curve without affecting the maximum response. Additionally, test this compound in the parental cell line (e.g., wild-type HEK293) that does not express the GnRH receptor to ensure it does not have off-target effects on the assay readout.

Visualizing the GnRH Signaling Pathway and Experimental Workflow

GnRH Receptor Signaling Pathway

The following diagram illustrates the canonical Gαq/11 signaling pathway activated by the GnRH receptor, which is inhibited by this compound.

GnRH_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor Gq Gαq/11 GnRHR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream\nEffects Downstream Effects PKC->Downstream\nEffects GnRH GnRH GnRH->GnRHR Agonist This compound This compound This compound->GnRHR Antagonist caption GnRH Receptor Signaling Pathway

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow: Calcium Flux Assay

This diagram outlines a typical workflow for assessing the antagonist activity of this compound using a fluorescent calcium flux assay.

Calcium_Flux_Workflow cluster_prep Plate Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis p1 1. Seed GnRHR-expressing cells in a 96/384-well plate p2 2. Culture overnight p1->p2 a1 3. Load cells with a calcium-sensitive dye p2->a1 a2 4. Incubate with this compound (or vehicle) a1->a2 a3 5. Place plate in a fluorescence plate reader a2->a3 a4 6. Add GnRH agonist and measure fluorescence change a3->a4 d1 7. Calculate the change in fluorescence (ΔRFU) a4->d1 d2 8. Plot dose-response curves d1->d2 d3 9. Determine IC₅₀ for this compound d2->d3 caption Calcium Flux Assay Workflow

Caption: Calcium Flux Assay Workflow.

Detailed Experimental Protocol: Calcium Flux Assay in HEK293-hGnRHR Cells

This protocol provides a step-by-step method for determining the potency of this compound in inhibiting GnRH-induced calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human GnRH receptor (HEK293-hGnRHR)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418)

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive dye kit (e.g., Fluo-8 No Wash)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • GnRH agonist (e.g., Leuprolide)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293-hGnRHR cells into black, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment.

    • Incubate at 37°C, 5% CO₂ overnight.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer at 4x the final desired concentration.

    • Prepare the GnRH agonist at a concentration that will give an EC₈₀ response (previously determined) at 4x the final concentration.

    • Include vehicle controls (e.g., DMSO) and a positive control (GnRH agonist alone).

  • Dye Loading:

    • On the day of the assay, prepare the calcium dye solution according to the manufacturer's instructions.[25]

    • Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Antagonist Incubation:

    • After dye loading, transfer the cell plate to the fluorescence plate reader.

    • Add 50 µL of the 4x this compound dilutions (or vehicle) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Signal Reading:

    • Set the plate reader to measure fluorescence kinetically (e.g., readings every 1.5 seconds for 2 minutes).

    • Establish a stable baseline reading for 15-20 seconds.

    • Using the instrument's liquid handler, add 50 µL of the 4x GnRH agonist solution to all wells.

    • Continue reading the fluorescence for the remainder of the kinetic run.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Normalize the data by setting the response in the vehicle-only wells to 0% inhibition and the response in wells with no agonist to 100% inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Technical Support Center: Opigolix Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing Opigolix in fluorescence-based experimental models. This compound (also known as ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its development has primarily focused on endometriosis and rheumatoid arthritis.[1][3] As with many small molecules, particularly those containing aromatic ring structures, there is a potential for interference with fluorescence-based detection methods.

This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to identify, characterize, and mitigate potential assay artifacts when working with this compound. Our goal is to ensure the integrity of your data and prevent the misinterpretation of results that can arise from compound-specific interference.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a GnRH receptor antagonist.[3] Its chemical structure contains multiple aromatic rings and conjugated systems (C25H19F3N4O5S).[1] Molecules with such features are often optically active and can interfere with fluorescent assays through several mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence, adding to the total signal and potentially causing false-positive results.[4]

  • Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by the fluorophore, leading to a decrease in the detected signal.[4] This can be misinterpreted as a genuine inhibitory effect, resulting in false negatives.

  • Inner-Filter Effect: At higher concentrations, this compound might absorb a significant amount of the excitation or emission light, preventing it from reaching the fluorophore or the detector, respectively. This is a specific type of quenching.[4]

  • Light Scattering: If this compound has poor solubility in your assay buffer, it can form aggregates or precipitates. These particles can scatter light, leading to noisy and unreliable readings.

  • Chemical Reactivity: Though less common, some compounds can directly react with and alter the fluorescent properties of the assay dye or reporter enzyme.[5]

Q2: My assay signal increases when I add this compound, even in my no-enzyme/no-cell control. What's happening?

This is a classic sign of compound autofluorescence .[6] this compound is likely fluorescing at the same emission wavelength as your assay's reporter fluorophore. This intrinsic fluorescence of the compound is being added to your baseline signal, creating an artificially high reading that can be mistaken for biological activity.[7]

Q3: My assay signal decreases as I increase the concentration of this compound. How do I know if this is real inhibition or an artifact?

This observation could be genuine inhibition of your biological target, or it could be an artifact caused by fluorescence quenching .[4] this compound may be absorbing the energy from your fluorophore, thus "quenching" its signal. To differentiate between these possibilities, you must run specific control experiments, as detailed in the troubleshooting section below.

Q4: Can this compound interfere with FRET or TR-FRET assays?

Yes. Homogeneous proximity assays like FRET and TR-FRET are also susceptible to compound interference.[8] this compound could interfere by:

  • Absorbing the excitation light meant for the donor fluorophore.

  • Quenching the emission from the donor or the acceptor.

  • Being autofluorescent and emitting light in the acceptor's emission channel.[8]

Q5: At what concentrations should I be most concerned about these interferences?

Interference is typically concentration-dependent.[9] While issues can arise at any concentration, they are most pronounced at the higher end of your dose-response curve (e.g., >10 µM). Solubility issues leading to aggregation are also more likely at higher concentrations.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Diagnosing the Nature of Interference

This workflow is designed to systematically identify the type of interference this compound may be causing in your specific assay.

G cluster_0 Step 1: Initial Controls cluster_1 Step 2: Read Plate & Analyze cluster_2 Step 3: Interpretation & Next Steps A Prepare Assay Plate: 1. Assay Blank (buffer only) 2. Vehicle Control (e.g., DMSO) 3. This compound-Only Control (at highest concentration) B Read plate at assay's Ex/Em wavelengths A->B C Compare this compound-Only to Vehicle Control B->C D Signal Significantly Higher? C->D E Autofluorescence is Likely. Proceed to Protocol 2.1 D->E Yes F No Significant Increase. Proceed to Quenching Test. D->F No G Run Quenching Assay (Protocol 2.2) F->G

Caption: A step-by-step workflow to diagnose potential assay interference.

Protocol 2.1: Quantifying Autofluorescence

Objective: To determine the contribution of this compound's intrinsic fluorescence to the total assay signal.

Methodology:

  • Plate Setup: Prepare a microplate with your standard assay buffer.

  • Compound Dilution: Create a serial dilution of this compound in the assay buffer, matching the exact concentrations used in your main experiment.

  • Controls: Include wells with assay buffer only (Blank) and buffer with the corresponding concentration of vehicle (e.g., DMSO) as negative controls.

  • Measurement: Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.[10]

  • Data Analysis: Subtract the average signal of the Blank wells from all other wells. Plot the background-subtracted fluorescence of this compound against its concentration.

Interpretation: If you observe a concentration-dependent increase in fluorescence, the compound is autofluorescent under your assay conditions. This data can be used to correct the data from your main experiment by subtracting the fluorescence contribution of the compound at each respective concentration.

Protocol 2.2: Assessing Fluorescence Quenching

Objective: To determine if this compound is quenching the signal from your fluorescent probe.

Methodology:

  • Reagent Preparation: In a cell-free system, prepare a solution of your fluorescent probe (or the fluorescent product of your enzymatic reaction) in assay buffer at a concentration that gives a robust signal.

  • Plate Setup: Dispense the fluorescent probe solution into the wells of a microplate.

  • Compound Addition: Add a serial dilution of this compound to these wells. Include vehicle-only controls.

  • Measurement: Read the plate immediately at the appropriate excitation/emission wavelengths.

  • Data Analysis: Plot the fluorescence signal against the concentration of this compound.

Interpretation: A concentration-dependent decrease in fluorescence compared to the vehicle control indicates that this compound is quenching your fluorophore.[4] This is a strong indicator that any observed "inhibition" in your main assay may be, at least in part, an artifact.

Part 3: Mitigation Strategies

If the troubleshooting experiments confirm interference, the following strategies can help mitigate the issue.

Table 1: Summary of Mitigation Strategies
StrategyPrincipleBest ForConsiderations
Spectral Shift Move to fluorophores with excitation/emission in the far-red spectrum (>650 nm).[4]AutofluorescenceMany interfering compounds are most active in the blue-green spectrum.[11] This is often the most effective solution.
Time-Resolved FRET (TR-FRET) Uses long-lifetime lanthanide donors and measures signal after a delay, allowing short-lived background fluorescence to decay.[12]AutofluorescenceRequires specific TR-FRET compatible reagents and plate readers. Highly effective against compound fluorescence.
Assay Technology Change Switch to a non-fluorescent readout, such as luminescence (e.g., luciferase) or an absorbance-based method.All Interference TypesThis is the most robust solution but requires significant assay redevelopment. It serves as an excellent orthogonal validation method.[9]
Data Correction Mathematically subtract the signal from autofluorescence (determined in Protocol 2.1) from the main assay data.Mild AutofluorescenceOnly viable if the compound fluorescence is low relative to the assay signal. Does not correct for quenching.
Reduce Compound Concentration Test this compound at lower concentrations where interference is minimal.All Interference TypesMay not be possible if the compound's potency is low, as the required concentrations may still cause interference.

Part 4: Advanced Considerations & Best Practices

  • Confirm with Orthogonal Assays: The most reliable way to validate a hit is to reproduce the activity in an assay that uses a different detection technology.[9] If this compound shows activity in both a fluorescence and a luminescence-based assay for the same target, the result is much more likely to be genuine.

  • Check for Aggregation: Compound aggregation can cause non-specific inhibition.[4] This can be tested by including 0.01% Triton X-100 in the assay buffer, which often disperses aggregates. If the apparent activity of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Consult the Assay Guidance Manual: For in-depth information on all forms of assay interference, the NIH's Assay Guidance Manual is an invaluable and authoritative resource.[13][14]

References

Validation & Comparative

A Comparative In Vitro Potency Analysis of Opigolix and Elagolix: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vitro potency of two non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonists: Opigolix and Elagolix. Developed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their activity, outlines the methodologies for potency determination, and contextualizes their mechanism of action within the GnRH signaling pathway.

Introduction: Targeting the GnRH Receptor

Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone in the hypothalamic-pituitary-gonadal axis, regulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Consequently, the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR), has emerged as a key therapeutic target for hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[3][4] Elagolix and the now-discontinued this compound were both developed as competitive antagonists of the GnRH receptor, aiming to suppress downstream hormonal signaling.[3][5][6] Understanding their relative in vitro potency is fundamental to appreciating their pharmacological profiles.

Comparative In Vitro Potency

The in vitro potency of a GnRH receptor antagonist is typically quantified by its binding affinity (Ki or KD) and its functional inhibition of GnRH-induced signaling (IC50). A lower value in these metrics indicates a higher potency.

CompoundTargetAssay TypePotency MetricValue (nM)Source
Elagolix Human GnRH ReceptorRadioligand BindingKD0.054[7]
Human GnRH ReceptorRadioligand BindingKi3.7[7]
Human GnRH ReceptorKinase AssayIC500.25[7]
Human GnRH ReceptorCalcium FluxIC500.86[7]
This compound Human GnRH ReceptorRadioligand BindingIC501.1[8]

Analysis of Potency Data:

The compiled data indicates that both Elagolix and this compound are potent antagonists of the human GnRH receptor. Elagolix, in particular, demonstrates sub-nanomolar to low nanomolar potency across various in vitro assays, with a notably high binding affinity (KD of 54 pM).[7] this compound also exhibits potent binding, with a reported IC50 of 1.1 nM in a radioligand binding assay.[8] While a direct head-to-head comparison in the same assay system is not publicly available, the existing data suggests that both compounds are highly effective at interacting with the GnRH receptor at the molecular level.

Mechanism of Action and Signaling Pathway

Both this compound and Elagolix are competitive antagonists of the GnRH receptor.[5][8] This means they bind to the receptor at the same site as the endogenous GnRH ligand, but without activating the downstream signaling cascade. By occupying the receptor, they prevent GnRH from binding and initiating its physiological effects.

The binding of GnRH to its receptor primarily activates the Gq/11 G-protein pathway.[9] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These signaling events ultimately result in the synthesis and release of LH and FSH from the pituitary gonadotrophs.[2]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist This compound / Elagolix Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin Gonadotropin (LH/FSH) Synthesis & Secretion Ca_release->Gonadotropin MAPK MAPK Cascade PKC->MAPK MAPK->Gonadotropin Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Flux) B1 Prepare GnRH-R Membranes B2 Incubate with Radioligand & Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 F1 Plate GnRH-R Expressing Cells F2 Load with Calcium Dye F1->F2 F3 Add Test Compound F2->F3 F4 Stimulate with GnRH Agonist F3->F4 F5 Measure Fluorescence F4->F5 F6 Calculate IC50 F5->F6

References

A Tale of Two Antagonists: A Comparative Analysis of Opigolix and Relugolix Binding to the GnRH Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of gonadotropin-releasing hormone (GnRH) receptor antagonists, the pursuits of therapeutic innovation are paved with both clinical successes and strategic discontinuations. This guide offers a detailed comparative analysis of two such small molecule, non-peptide GnRH receptor antagonists: Opigolix (formerly ASP-1707) and Relugolix. While both were designed to competitively inhibit the GnRH receptor, their developmental paths have diverged significantly, with Relugolix achieving regulatory approval and this compound development being halted. This comparison delves into their mechanisms of action, available binding characteristics, and the experimental methodologies crucial for their evaluation, providing valuable insights for researchers and drug development professionals in the field of hormone-dependent disease therapeutics.

Introduction: The GnRH Receptor and Its Antagonists

The gonadotropin-releasing hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal regulator of the hypothalamic-pituitary-gonadal axis.[1][2][3] Its activation by the endogenous decapeptide GnRH triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] These gonadotropins, in turn, stimulate the production of sex steroids, such as testosterone and estrogen.

Small molecule, non-peptide antagonists of the GnRH receptor, such as this compound and Relugolix, represent a significant therapeutic advancement over earlier peptide-based antagonists and agonists.[6][7] Their oral bioavailability offers a more convenient administration route compared to the injectables.[6] By competitively blocking the GnRH receptor, these antagonists induce a rapid and reversible suppression of gonadotropins and, consequently, sex hormones, without the initial surge in hormone levels often seen with GnRH agonists.[5][8] This mechanism is highly desirable for the treatment of hormone-sensitive conditions like prostate cancer, endometriosis, and uterine fibroids.[6][8][9]

Comparative Overview: this compound and Relugolix

FeatureThis compound (ASP-1707)Relugolix (TAK-385)
Chemical Class Non-peptide, small moleculeNon-peptide, small molecule
Mechanism of Action Competitive GnRH receptor antagonistCompetitive GnRH receptor antagonist
Developmental Status Development discontinued in 2018 after Phase II trials for endometriosis and rheumatoid arthritis due to lack of efficacy.[2][8]Approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[6][9]
Binding Affinity (IC50) Quantitative data not publicly available.0.33 nM (human GnRH receptor, in the presence of serum) and 0.32 nM (monkey GnRH receptor).[10]

This compound (ASP-1707) was under development by Astellas Pharma for endometriosis and rheumatoid arthritis.[8] Despite showing an ability to suppress the pituitary-gonadal axis, its development was discontinued after Phase II clinical trials failed to demonstrate sufficient clinical efficacy.[2][11] Consequently, detailed public data on its binding kinetics (such as association and dissociation rates) are scarce.

Relugolix (TAK-385) , developed by Takeda and Myovant Sciences, has successfully navigated clinical trials and gained regulatory approval for several indications.[6][12] Its efficacy is underpinned by its high binding affinity for the human GnRH receptor, as demonstrated by a low nanomolar half-maximal inhibitory concentration (IC50).[10]

The Molecular Dance: Binding to the GnRH Receptor

Both this compound and Relugolix, as non-peptide antagonists, are thought to bind to a pocket on the GnRH receptor that is distinct from, yet overlapping with, the binding site of the native GnRH peptide.[13][14] This binding site is located within the transmembrane helices and extracellular loops of the receptor.[13] The competitive nature of this interaction is central to their mechanism of action.

G cluster_receptor GnRH Receptor GnRH_R GnRH Receptor Signaling Downstream Signaling (LH/FSH Release) GnRH_R->Signaling Initiates No_Signaling Inhibition of Downstream Signaling GnRH_R->No_Signaling Prevents Initiation GnRH_R->No_Signaling GnRH GnRH (Endogenous Ligand) GnRH->GnRH_R Binds & Activates This compound This compound This compound->GnRH_R Competitively Binds & Blocks Relugolix Relugolix Relugolix->GnRH_R Competitively Binds & Blocks

Competitive antagonism of the GnRH receptor by this compound and Relugolix.

Experimental Determination of Binding Kinetics: A Methodological Deep Dive

The characterization of a compound's binding affinity and kinetics is a cornerstone of drug development. For GPCRs like the GnRH receptor, radioligand binding assays are a common and robust method.[5][15] Surface Plasmon Resonance (SPR) is another powerful, label-free technique that can provide real-time kinetic data, although its application to membrane proteins can be more complex.[1][16]

Radioligand Displacement Binding Assay

This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound or Relugolix) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the GnRH receptor.

Principle: The assay measures the competition between a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled antagonist for binding to membranes prepared from cells expressing the GnRH receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human GnRH receptor.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation. This enriches for the receptor, which is embedded in the cell membrane.

    • Determine the protein concentration of the membrane preparation to ensure consistent amounts are used in each assay well.

  • Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled GnRH analog, and a range of concentrations of the unlabeled test compound (this compound or Relugolix).

    • Include control wells for:

      • Total binding: Contains membranes and radioligand only.

      • Non-specific binding: Contains membranes, radioligand, and a saturating concentration of an unlabeled GnRH agonist or antagonist to block all specific binding.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Causality and Self-Validation: The inclusion of controls for total and non-specific binding is critical for the self-validating nature of this assay. The sigmoidal dose-response curve provides a clear indication of competitive binding. The reproducibility of the IC50 value across multiple experiments further validates the results.

Conclusion: Divergent Paths in GnRH Antagonist Development

The comparison of this compound and Relugolix offers a compelling narrative in drug development. While both are orally active, non-peptide antagonists of the GnRH receptor, their ultimate clinical and commercial trajectories have been markedly different. Relugolix stands as a testament to a successful development program, with robust preclinical data, including high binding affinity, translating into proven clinical efficacy. The discontinuation of this compound development, on the other hand, underscores the challenges in translating promising mechanisms of action into tangible clinical benefit. For researchers, this comparison highlights the critical importance of not only potent target engagement, as would be suggested by binding kinetics, but also the broader pharmacological and clinical profile of a drug candidate. The methodologies described herein remain the gold standard for the initial characterization of such compounds, providing the foundational data upon which successful clinical development is built.

References

A Head-to-Head Comparison of Oral GnRH Antagonists for Gynecological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The advent of orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists has marked a paradigm shift in the management of hormone-dependent gynecological conditions such as endometriosis and uterine fibroids.[1][2] Unlike their injectable predecessors and GnRH agonists, these small molecules offer the convenience of oral administration, a rapid onset of action without a "flare-up" effect, and a dose-dependent control over estrogen suppression.[1][3][4][5] This guide provides a comprehensive head-to-head comparison of the three leading oral GnRH antagonists: Elagolix, Relugolix, and Linzagolix, focusing on their distinct pharmacological profiles and clinical performance supported by pivotal trial data.

Mechanism of Action: A Shared Pathway to Estrogen Suppression

All three oral GnRH antagonists—Elagolix, Relugolix, and Linzagolix—share a common mechanism of action. They are competitive antagonists of the GnRH receptor in the anterior pituitary gland.[6][7][8][9][10][11][12][13][14][15][16] By blocking the binding of endogenous GnRH, these antagonists inhibit the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][6][11][15] The subsequent reduction in circulating gonadotropins results in a dose-dependent decrease in ovarian production of the sex hormones estradiol and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.[3][4][7]

This direct and immediate blockade of the hypothalamic-pituitary-gonadal (HPG) axis contrasts with the mechanism of GnRH agonists, which initially cause a surge in LH and FSH before receptor downregulation and desensitization.[3][4][6][17] The avoidance of this initial hormonal flare is a significant clinical advantage of GnRH antagonists.[4][5][6]

G cluster_brain Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovaries GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds to Estrogen_Progesterone Estradiol & Progesterone GnRH_R->Estrogen_Progesterone Stimulates LH/FSH Release Elagolix Elagolix Elagolix->GnRH_R Competitively Blocks Relugolix Relugolix Relugolix->GnRH_R Competitively Blocks Linzagolix Linzagolix Linzagolix->GnRH_R Competitively Blocks

Figure 1: Mechanism of action of oral GnRH antagonists on the hypothalamic-pituitary-gonadal axis.

Pharmacokinetic Profiles: Key Differentiators

While their mechanism of action is similar, the pharmacokinetic profiles of Elagolix, Relugolix, and Linzagolix exhibit notable differences that influence their dosing regimens and clinical application.[1][18]

Parameter Elagolix Relugolix Linzagolix
Route of Administration OralOralOral
Time to Maximum Concentration (Tmax) ~1.0–1.5 hours[18]~2 hours[18]~2 hours[18]
Terminal Half-life (t½) ~4–6 hours[13][18]~15 hours[18]~15 hours[18]
Dosing Frequency Once or twice dailyOnce dailyOnce daily
Metabolism Primarily hepatic[18]Primarily by CYP3A4/5Primarily hepatic

Table 1: Comparative Pharmacokinetic Parameters of Oral GnRH Antagonists.

The shorter half-life of Elagolix allows for more dose-dependent control over the degree of estrogen suppression and a quicker reversal of effects upon discontinuation.[13][18] In contrast, the longer half-lives of Relugolix and Linzagolix are conducive to once-daily dosing, which may enhance patient adherence.[18]

Clinical Efficacy in Uterine Fibroids

Oral GnRH antagonists have demonstrated significant efficacy in reducing heavy menstrual bleeding associated with uterine fibroids.

Pivotal Trial(s) Drug Regimen Primary Endpoint Key Efficacy Results
Elagolix
ELARIS UF-I & UF-II[19][20]300 mg twice daily with and without add-back therapy (estradiol 1 mg/norethindrone acetate 0.5 mg)Reduction in menstrual blood loss (MBL) to <80 mL and a ≥50% reduction from baseline at the final month.[19]At 6 months, response rates were 68.5% and 76.2% for elagolix with add-back therapy, compared to placebo.[20]
Relugolix
LIBERTY 1 & 2[21]40 mg once daily with add-back therapy (estradiol 1 mg/norethindrone acetate 0.5 mg)Reduction in MBL to <80 mL and a ≥50% reduction from baseline at 24 weeks.In the LIBERTY 1 and 2 trials, 73% and 71% of women receiving relugolix combination therapy, respectively, met the primary endpoint, compared to placebo.[21]
Linzagolix
PRIMROSE 1 & 2[22][23][24]100 mg and 200 mg once daily, with and without add-back therapy (estradiol 1 mg/norethindrone acetate 0.5 mg)Reduction in MBL to <80 mL and a ≥50% reduction from baseline at 24 weeks.[25]In PRIMROSE 1, response rates were 56.4% (100mg), 66.4% (100mg + ABT), 71.4% (200mg), and 75.5% (200mg + ABT), compared to 35.0% for placebo.[24] In PRIMROSE 2, the response rate for 200 mg with add-back therapy was 93.9%.[22][25]

Table 2: Pivotal Clinical Trial Efficacy Data in Uterine Fibroids.

Clinical Efficacy in Endometriosis

For the management of moderate to severe pain associated with endometriosis, oral GnRH antagonists have also shown significant benefits.

Pivotal Trial(s) Drug Regimen Co-Primary Endpoints Key Efficacy Results
Elagolix
ELARIS EM-I & EM-II150 mg once daily and 200 mg twice dailyClinically meaningful reduction in dysmenorrhea and non-menstrual pelvic pain at 3 months.[26]Both doses of elagolix demonstrated statistically significant reductions in dysmenorrhea and non-menstrual pelvic pain compared to placebo.[26]
Relugolix
SPIRIT 1 & 240 mg once daily with add-back therapy (estradiol 1 mg/norethindrone acetate 0.5 mg)Proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 24 weeks.Data presented at scientific congresses have shown significant reductions in dysmenorrhea and non-menstrual pelvic pain with relugolix combination therapy.
Linzagolix
EDELWEISS 1 & 275 mg and 200 mg once daily, with and without add-back therapyReduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain.Phase 2 and 3 trials have demonstrated dose-dependent reductions in endometriosis-associated pain.

Table 3: Pivotal Clinical Trial Efficacy Data in Endometriosis.

Safety and Tolerability: A Focus on Hypoestrogenic Effects

The primary safety concerns with oral GnRH antagonists are related to their hypoestrogenic effects, most notably a dose- and duration-dependent decrease in bone mineral density (BMD) and vasomotor symptoms like hot flashes.[27]

  • Bone Mineral Density (BMD): To mitigate BMD loss, particularly with higher doses and longer-term treatment, add-back therapy with low-dose estrogen and progestin is often co-administered.[28] Clinical trials for all three antagonists have explored various doses with and without add-back therapy to balance efficacy with safety.[19][22][23][24][29]

  • Vasomotor Symptoms: Hot flashes are a common adverse event, with the incidence and severity generally correlating with the degree of estrogen suppression.[24] Add-back therapy has been shown to reduce the frequency and severity of these symptoms.

Experimental Protocols: Assessing Efficacy and Safety

The evaluation of oral GnRH antagonists in clinical trials relies on standardized and validated methodologies.

Quantification of Menstrual Blood Loss (MBL)

The alkaline hematin method is considered the gold standard for quantifying MBL in a research setting, involving the chemical analysis of collected sanitary products.[30][31][32] However, due to its practical limitations, pictorial blood loss assessment charts (PBACs), such as the Menstrual Pictogram, are more commonly used in large clinical trials.[30][31][32][33][34] These charts provide a semi-quantitative assessment of MBL based on the number and saturation of sanitary products used.[32][33]

G cluster_collection Patient cluster_lab Laboratory (Gold Standard) cluster_clinic Clinical Assessment Collection Collects all used sanitary products Extraction Extraction of heme from products Collection->Extraction PBAC Completes Pictorial Blood Loss Assessment Chart (PBAC) Scoring PBAC Scoring PBAC->Scoring Conversion Conversion to alkaline hematin Extraction->Conversion Spectro Spectrophotometric measurement Conversion->Spectro MBL_Quant Quantitative MBL (mL) Spectro->MBL_Quant MBL_SemiQuant Semi-Quantitative MBL Scoring->MBL_SemiQuant

Figure 2: Experimental workflow for the assessment of menstrual blood loss.

Assessment of Endometriosis-Associated Pain

The assessment of pain in endometriosis clinical trials is typically performed using validated self-reported scales.[35][36] The most common are the Visual Analog Scale (VAS) and the Numeric Rating Scale (NRS), where patients rate the severity of dysmenorrhea, non-menstrual pelvic pain, and dyspareunia.[35][36] A comprehensive assessment also includes evaluating the impact of pain on a patient's quality of life.[37][38]

Step-by-Step Protocol for Pain Assessment:

  • Baseline Assessment: Prior to treatment initiation, patients complete a daily electronic diary to record pain scores for dysmenorrhea, non-menstrual pelvic pain, and dyspareunia using a 0-10 NRS.

  • Treatment Period: Patients continue to record their daily pain scores throughout the treatment period.

  • Endpoint Analysis: The change from baseline in the mean monthly pain scores for each category is calculated. A responder analysis is often performed, defining a clinically meaningful reduction in pain.

  • Quality of Life Assessment: Validated questionnaires, such as the Endometriosis Health Profile-30 (EHP-30), are administered at baseline and specified follow-up points to assess the impact of treatment on health-related quality of life.

Conclusion: A New Era in Gynecological Therapeutics

The oral GnRH antagonists Elagolix, Relugolix, and Linzagolix represent a significant advancement in the medical management of uterine fibroids and endometriosis.[1][2] While sharing a common mechanism of action, their distinct pharmacokinetic profiles offer different dosing strategies and levels of hormonal suppression.[1] All three have demonstrated robust efficacy in reducing heavy menstrual bleeding and alleviating pelvic pain.[1][2] The choice of a specific agent may be guided by the desired degree and duration of estrogen suppression, the need for add-back therapy, and patient-specific factors. Future direct head-to-head comparative trials will be invaluable in further delineating the nuanced differences between these agents and optimizing their place in clinical practice.

References

A Senior Application Scientist's Guide to Validating Opigolix Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The GnRH Receptor as a Therapeutic Target

The Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor located on pituitary gonadotrophs, serves as the master regulator of the reproductive endocrine axis.[1] Its activation by hypothalamic GnRH triggers the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn drive gonadal steroidogenesis—the production of testosterone in men and estrogen in women.[2][3]

Opigolix (also known as ASP-1707) is a small-molecule antagonist designed to competitively block the GnRH receptor.[1][4] Unlike GnRH agonists that cause an initial hormonal surge, antagonists like this compound induce a rapid, dose-dependent, and reversible suppression of gonadotropins and sex hormones.[5][6] This mechanism is therapeutically valuable in hormone-dependent diseases such as endometriosis, prostate cancer, and uterine fibroids.[4][7]

While this compound's development was discontinued by Astellas Pharma in 2018 after reaching Phase II trials, the principles and techniques used to validate its target engagement remain the gold standard for this drug class.[4][8] For any researcher developing a novel GnRH antagonist, demonstrating robust and quantifiable in vivo target engagement is the critical bridge between biochemical potency and clinical efficacy.[9] This guide details the essential experimental frameworks for building that bridge.

The Central Challenge: Proving the Mechanism in a Living System

Demonstrating that a drug binds its intended target in a complex biological system is paramount.[10] For this compound, this means answering two fundamental questions:

  • Does this compound occupy the GnRH receptor in the pituitary at clinically relevant doses?

  • Does this receptor occupancy translate into the expected downstream physiological effect (i.e., suppression of the HPG axis)?

Answering these questions requires a multi-pronged approach, moving from indirect, functional readouts to direct, quantitative measures of receptor binding.

The GnRH Signaling Pathway: Point of Antagonist Intervention

To design and interpret target engagement studies, a clear understanding of the signaling cascade is essential. The diagram below illustrates the Hypothalamic-Pituitary-Gonadal (HPG) axis and the precise point of intervention for a GnRH antagonist like this compound.

GNRH_Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary (Gonadotroph Cells) Hypothalamus->Pituitary GnRH (+) Gonads Gonads (Testes / Ovaries) Pituitary->Gonads LH & FSH (+) GNRHR GnRH Receptor This compound This compound (GnRH Antagonist) This compound->GNRHR Blocks

Caption: GnRH signaling pathway and this compound's mechanism of action.

Method 1: Pharmacodynamic (PD) Biomarker Analysis

This is the most established and clinically relevant method for validating the in-vivo activity of GnRH antagonists.[2] It provides an indirect but powerful measure of target engagement by quantifying the drug's physiological effect on downstream hormones.

Scientific Rationale

The core principle is causality: if this compound successfully engages and blocks the GnRH receptor in the pituitary, then the secretion of LH and FSH must decrease. This, in turn, will lead to a measurable reduction in circulating levels of estradiol or testosterone. Observing a dose-dependent suppression of these hormones provides strong evidence of on-target activity. This approach was central to the clinical evaluation of this compound and its contemporaries.[7][11]

Comparative Performance of Oral GnRH Antagonists

The table below summarizes clinical data on the suppression of key biomarkers by different oral GnRH antagonists, demonstrating the common endpoint for this class of drugs.

CompoundDoseIndicationKey Biomarker OutcomeCitation(s)
This compound (ASP-1707) 10 mg & 15 mgEndometriosisSignificantly reduced overall pelvic pain scores (NRS).[11]
Elagolix 150 mg QD & 200 mg BIDEndometriosisDose-dependent suppression of LH, FSH, and estradiol. Sustained pain reduction over 12 months.[6][12]
Relugolix 40 mg QDEndometriosisEffective suppression of estradiol; pain reduction sustained over 104 weeks.[7][13]

Key Takeaway: The primary evidence for target engagement for this drug class in clinical settings is the consistent and sustained suppression of gonadotropins and sex steroids, which correlates with pain reduction in patients with endometriosis.[7][12][13]

Experimental Protocol: PD Biomarker Assessment in a Rodent Model

This protocol outlines a typical preclinical study to assess the pharmacodynamic effect of a novel GnRH antagonist.

Objective: To determine the dose-dependent effect of an orally administered GnRH antagonist on serum LH and testosterone levels in male rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • GnRH antagonist (e.g., this compound)

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein catheters or CO2 for terminal collection)

  • Validated ELISA kits for rat LH and testosterone

Workflow Diagram:

PD_Workflow start Start: Acclimatize Animals (3-5 days) grouping Randomize into Groups (Vehicle, Dose 1, Dose 2, Dose 3) n=6-8 per group start->grouping dosing Administer Compound (Oral Gavage) grouping->dosing sampling Serial Blood Sampling (e.g., 0, 2, 4, 8, 24h post-dose) dosing->sampling processing Process Blood to Plasma (Centrifuge, store at -80°C) sampling->processing analysis Hormone Analysis (Validated ELISA for LH & Testosterone) processing->analysis data Data Analysis (PK/PD Modeling, Dose-Response Curve) analysis->data end End: Determine ED50 data->end

Caption: Workflow for in vivo pharmacodynamic biomarker analysis.

Step-by-Step Procedure:

  • Acclimation & Grouping: Acclimate animals for at least 3-5 days.[2] Randomly assign animals to a vehicle control group and at least three dose-level groups for the test antagonist (n=6-8 per group).[14]

  • Dosing: Administer the compound or vehicle via oral gavage at time zero.[2]

  • Blood Sampling: Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).[14] Collection can be via tail vein for serial sampling or cardiac puncture for a terminal time point.[2]

  • Plasma Preparation: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.[14]

  • Hormone Quantification: Analyze plasma concentrations of LH and testosterone using validated commercial ELISA kits, following the manufacturer's instructions precisely.

  • Data Analysis: Plot the mean hormone concentrations versus time for each dose group. Calculate the area under the curve (AUC) for hormone suppression and determine the dose-response relationship to estimate the ED50 (the dose required to achieve 50% of the maximal effect).

Expertise & Trustworthiness: This method is highly reliable because it measures the ultimate physiological output of the entire HPG axis. The self-validating nature comes from the dose-response relationship; a chaotic or non-dose-dependent result would immediately signal an issue with the compound or experimental design. The inclusion of a vehicle control is non-negotiable to account for procedural stress effects on hormone levels.

Method 2: Ex Vivo Receptor Occupancy (RO) Assay

While PD biomarkers confirm the drug's effect, a receptor occupancy (RO) assay directly measures the percentage of GnRH receptors that are physically bound by the drug in the target tissue.[15] This provides a direct link between drug concentration and target engagement.[16]

Scientific Rationale

The principle is competitive binding. After dosing an animal with this compound, the target tissue (pituitary gland) is harvested. The tissue is then incubated with a radiolabeled ligand (a "tracer") that also binds to the GnRH receptor. If this compound is occupying the receptors, it will prevent the radioligand from binding. The reduction in radioactivity compared to a vehicle-treated animal's tissue is directly proportional to the level of receptor occupancy by this compound.[15][17]

Experimental Protocol: Ex Vivo RO by Autoradiography

Objective: To quantify the percentage of GnRH receptors occupied by this compound in the rat pituitary gland at a specific time point post-dose.

Materials:

  • Dosed animal tissues (pituitaries), snap-frozen

  • Radiolabeled GnRH analog (e.g., a high-affinity radioiodinated GnRH antagonist).[17][18]

  • Cryostat for tissue sectioning

  • Incubation buffers, wash buffers

  • Phosphor imaging screen or autoradiographic film

  • Image analysis software

Workflow Diagram:

RO_Workflow start Start: Dose Animals (Vehicle, Test Compound) harvest Harvest Pituitary Gland (at expected Tmax) start->harvest freeze Snap-Freeze Tissue (Liquid Nitrogen or Dry Ice) harvest->freeze section Cryostat Sectioning (10-20 µm sections) freeze->section incubate Incubate Sections with Radiolabeled GnRH Ligand section->incubate wash Wash to Remove Unbound Radioligand incubate->wash expose Expose to Phosphor Screen or Autoradiography Film wash->expose quantify Quantify Radioactivity (Phosphorimager or Densitometry) expose->quantify calculate Calculate % Receptor Occupancy quantify->calculate end End: Determine RO vs. Dose calculate->end

Caption: Workflow for ex vivo receptor occupancy (RO) assay.

Step-by-Step Procedure:

  • Animal Dosing and Tissue Collection: Dose animals with vehicle or the test compound.[2] At the time of expected peak plasma concentration (Tmax), euthanize the animals and immediately dissect the pituitary gland.[15] Snap-freeze the tissue.

  • Tissue Sectioning: Section the frozen pituitaries using a cryostat (10-20 µm thickness) and thaw-mount onto microscope slides.[2]

  • Radioligand Incubation: Incubate the slides with a fixed concentration of a specific, high-affinity radiolabeled GnRH ligand.[18] This concentration is typically at or below the ligand's dissociation constant (Kd) to ensure sensitivity to competition.

  • Washing: Wash the slides extensively in ice-cold buffer to remove all unbound radioligand.[2] This step is critical for a low background signal.

  • Autoradiography: Expose the dried slides to a phosphor imaging screen or autoradiographic film.[2]

  • Data Analysis: Quantify the signal intensity in the pituitary sections. The percent receptor occupancy is calculated using the following formula: % RO = (1 - (Signal_Dosed / Signal_Vehicle)) * 100

Expertise & Trustworthiness: The validity of this assay hinges on the specificity of the radioligand. A high-quality tracer with low non-specific binding is essential.[19] This method provides a quantitative, spatial readout of target engagement within the tissue of interest. It is less susceptible to the downstream biological variability that can affect PD biomarker measurements.

Method 3: In Vivo Imaging with Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the real-time quantification of receptor occupancy in a living subject, including humans.[20] While more technically demanding, it offers the highest translational value.

Scientific Rationale

This method is conceptually similar to the ex vivo RO assay but is performed entirely in vivo. A PET radiotracer, a GnRH analog labeled with a positron-emitting isotope (e.g., ¹⁸F), is injected into the subject.[21] The PET scanner detects the location and concentration of the tracer as it binds to GnRH receptors in the pituitary. To measure target engagement, a baseline scan is performed, followed by administration of the unlabeled drug (like this compound) and a second scan. The displacement of the radiotracer by the drug provides a direct, quantifiable measure of receptor occupancy in real-time.[20][21]

Current Status & Comparison
MethodDescriptionAdvantagesDisadvantagesApplicability to this compound
PD Biomarkers Measures downstream hormones (LH, Testosterone, Estradiol) in blood.[2]Clinically relevant, well-established, relatively non-invasive.Indirect measure of receptor engagement; hormone levels can be variable.Primary Method: Used in all clinical trials for GnRH antagonists.[7][11]
Ex Vivo RO Directly quantifies receptor binding in harvested tissue using a radioligand.[15]Direct, quantitative measure of target binding in the specific tissue.Invasive (requires euthanasia), labor-intensive, provides only a snapshot in time.Preclinical Standard: Essential for establishing PK/PD relationships during drug development.
In Vivo PET Imaging Non-invasively visualizes and quantifies receptor occupancy in real-time using a PET tracer.[21]Non-invasive, allows for longitudinal studies in the same subject, highly translational.Requires a specific PET radiotracer (not widely available for GnRH-R), expensive, lower throughput.Translational/Advanced: Development of GnRH-R PET ligands is an active area of research.[21][22] Would be the ultimate tool for human dose-finding.

Expertise & Trustworthiness: The development of a suitable PET ligand is the major hurdle. The ligand must have high affinity and specificity for the GnRH receptor, favorable pharmacokinetics, and the ability to cross the blood-brain barrier to reach the pituitary.[21] While challenging, a successful GnRH-R PET program would provide unequivocal evidence of target engagement and could significantly de-risk clinical development by optimizing dosage and scheduling.

Synthesis and Recommendations: A Multi-Faceted Approach

Validating the in vivo target engagement of a GnRH antagonist like this compound is not achieved with a single experiment. It requires building a logical, evidence-based narrative that connects drug exposure, receptor binding, and physiological response.

Logic_Flow Dose Dose Administration (Pharmacokinetics) RO Direct Target Engagement (Receptor Occupancy) Dose->RO Does the drug reach the target? PD Physiological Response (PD Biomarkers) RO->PD Does binding produce an effect? Efficacy Clinical Efficacy (e.g., Pain Reduction) PD->Efficacy Does the effect impact the disease?

Caption: The logical flow of a comprehensive target validation strategy.

  • For preclinical development, a combination of PD Biomarker Analysis and Ex Vivo Receptor Occupancy is the most robust strategy. This combination directly links the percentage of receptors occupied to the magnitude of hormone suppression, establishing a clear Pharmacokinetic/Pharmacodynamic (PK/PD) relationship that is essential for predicting human dosage.

  • For clinical translation, PD Biomarkers remain the primary endpoint for demonstrating the biological activity of the drug in humans.[23] The development of an In Vivo PET Imaging agent for the GnRH receptor would represent a major advance, allowing for more precise dose-finding studies and a deeper understanding of the drug's interaction with its target in patients.[20]

By systematically applying these methods, researchers can build a comprehensive and compelling data package to validate the in vivo target engagement of any novel GnRH antagonist, moving with confidence from the laboratory to the clinic.

References

A Comparative Guide to the Receptor Cross-Reactivity of Opigolix

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects, complicating clinical development and patient outcomes. This guide provides an in-depth comparison of the receptor cross-reactivity profile of Opigolix (also known as Linzagolix), a novel oral gonadotropin-releasing hormone (GnRH) antagonist. We will objectively compare its performance with other approved alternatives, namely Relugolix and Elagolix, and provide the foundational experimental frameworks for such an analysis.

The Imperative of Selectivity for GnRH Antagonists

The therapeutic efficacy of this compound, Relugolix, and Elagolix stems from their ability to competitively block the GnRH receptor in the pituitary gland.[1][2][3] This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of estrogen and testosterone.[1][4] This mechanism is highly effective for treating hormone-dependent conditions like uterine fibroids and endometriosis.[5][6]

However, the human body comprises a vast network of other receptors. A lack of selectivity, where a drug binds to unintended receptors, can trigger a cascade of off-target effects. Therefore, a critical step in the preclinical development of any new chemical entity, including this compound, is to perform broad cross-reactivity screening to ensure it binds with high affinity to its intended target (the GnRH receptor) and minimally to others.

While this compound is characterized as a "selective" GnRH antagonist in pharmacological literature, comprehensive, publicly available data from broad receptor screening panels remains limited.[7][8][9] This guide will, therefore, focus on two key areas:

  • The established on-target affinity of this compound compared to its alternatives.

  • A detailed blueprint of the methodologies required to generate and validate a comprehensive cross-reactivity profile, providing a self-validating system for researchers.

Comparative On-Target Affinity

The primary measure of a drug's potency at its intended target is its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a stronger binding interaction. The table below summarizes the reported binding affinities of this compound and its key comparators for the human GnRH receptor.

CompoundBrand NameGnRH Receptor Affinity (IC50 / KD)Source(s)
This compound (Linzagolix) Yselty®27.4 - 36.7 nM (IC50)[7][8]
Relugolix Orgovyx® / Relumina®~0.33 nM (IC50)[10]
Elagolix Orilissa®~54 pM (KD)[11]

Note: IC50 and KD values are measures of affinity; while related, they are determined by different experimental assays and conditions. Direct comparison should be made with caution.

This data illustrates that all three compounds are potent antagonists of the GnRH receptor. However, this on-target potency must be contextualized by a thorough off-target liability assessment to fully understand their therapeutic index.

Methodologies for Assessing Receptor Cross-Reactivity

To build a trustworthy and comprehensive cross-reactivity profile, a tiered approach involving both binding and functional assays is essential. This section details the standard, validated protocols that form the backbone of safety pharmacology.

Radioligand Binding Assays: The Gold Standard for Affinity

Competitive radioligand binding assays are the primary method for screening a compound against a large panel of receptors. The principle is to measure how effectively the test compound (e.g., this compound) competes with a radioactively labeled ligand that has a known high affinity for the target receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor I1 Incubate membranes, [L*], and this compound together to reach equilibrium P1->I1 P2 Prepare fixed concentration of radioligand ([L*]) P2->I1 P3 Prepare serial dilutions of test compound (this compound) P3->I1 S1 Rapidly filter mixture to separate bound from free radioligand I1->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity on filters using a scintillation counter S2->S3 A1 Plot % inhibition of [L*] binding vs. [this compound] S3->A1 A2 Fit data to a sigmoidal curve to determine IC50 A1->A2 A3 Calculate Ki using the Cheng-Prusoff equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound). For non-specific binding control wells, add a high concentration of a known, unlabeled ligand for that receptor. For total binding wells, add buffer only.

    • Add a fixed concentration of the specific radioligand (typically at or near its KD value).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assays: Assessing Downstream Biological Effects

If a compound shows significant binding to an off-target receptor, it is crucial to determine if this binding is functional—that is, whether it activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling pathway.

GnRH Receptor Signaling Pathway

G cluster_membrane Cell Membrane GnRH GnRH Receptor {GnRH Receptor (GnRHR)|Gq/11-coupled GPCR} GnRH->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks G_protein G Protein (Gq/11) α, β, γ subunits Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream LH/FSH Gene Transcription & Release Ca_release->Downstream PKC->Downstream

Caption: Simplified GnRH receptor signaling cascade.

A. GTPγS Binding Assay (for G-protein Coupled Receptors)

This assay measures the first step in G-protein activation. In the presence of an agonist, the Gα subunit of a G-protein releases GDP and binds GTP. The GTPγS assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates and can be measured.

Step-by-Step Protocol:

  • Prepare Membranes: Use the same membrane preparation as for the binding assay.

  • Assay Setup: In a 96-well plate, add membranes, assay buffer (containing GDP), and the test compound (this compound) at various concentrations.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction. To test for antagonist activity, a known agonist for the receptor is also added.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Separation and Quantification: Terminate the reaction by rapid filtration, wash the filters, and measure the bound [³⁵S]GTPγS via scintillation counting.

  • Analysis: An increase in signal indicates agonist activity, while a decrease in the agonist-stimulated signal indicates antagonist activity.

B. cAMP Accumulation Assay (for Gs and Gi-coupled Receptors)

Many receptors signal by increasing (via Gs) or decreasing (via Gi) the intracellular concentration of the second messenger cyclic AMP (cAMP). This can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Protocol:

  • Cell Culture: Use whole cells expressing the receptor of interest. Seed them in a 96- or 384-well plate.

  • Compound Addition: Add the test compound (this compound) at various concentrations. To test for antagonist activity at Gi-coupled receptors, cells are typically co-stimulated with an agent like forskolin that raises basal cAMP levels.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Measurement: After a further incubation period, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Analysis: A decrease in signal (increase in cAMP) indicates Gs agonism. An increase in the forskolin-stimulated signal (decrease in cAMP) indicates Gi agonism. The reverse indicates antagonism.

Conclusion and Future Directions

The development of potent and selective GnRH antagonists like this compound represents a significant advancement in women's health. Based on available data, this compound demonstrates high affinity for its intended target, the GnRH receptor. However, a complete understanding of its safety and selectivity profile requires a comprehensive cross-reactivity assessment against a broad panel of off-target receptors and ion channels.

The methodologies detailed in this guide—radioligand binding assays for affinity screening and functional assays like GTPγS and cAMP for determining biological effect—provide a robust, self-validating framework for any research team to perform such an evaluation. The public release of comprehensive, comparative off-target screening data for this compound, Relugolix, and Elagolix would be of immense value to the scientific and clinical communities, allowing for a more nuanced understanding of their respective therapeutic windows and potential for off-target effects. Until such data becomes available, researchers must rely on the rigorous application of the foundational assays described herein to guide their drug development decisions.

References

A Comparative Analysis of Opigolix and First-Generation GnRH Antagonists: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Opigolix (ASP-1707), a non-peptide gonadotropin-releasing hormone (GnRH) antagonist whose development was discontinued, and first-generation GnRH antagonists. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, preclinical and clinical data, and the experimental methodologies used for their characterization.

Introduction: The Evolution of GnRH Antagonism

Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive endocrine system. Its pulsatile release from the hypothalamus stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal steroidogenesis.[1] The therapeutic modulation of this axis is crucial in managing a variety of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.[2][3]

GnRH antagonists represent a significant therapeutic advancement over GnRH agonists. Unlike agonists, which cause an initial "flare-up" of gonadotropins and sex hormones before inducing receptor downregulation, antagonists provide immediate and competitive blockade of the GnRH receptor.[2][4] This leads to a rapid and reversible suppression of LH and FSH, and consequently, a swift reduction in estrogen and testosterone levels.[4]

The development of GnRH antagonists has seen a clear evolution from first-generation peptide-based molecules to orally bioavailable non-peptide antagonists.[4][5] This guide will compare the discontinued non-peptide antagonist, this compound, with both peptide and other non-peptide first-generation antagonists to provide a comprehensive overview of this therapeutic class.

Mechanism of Action: Competitive Blockade of the GnRH Receptor

Both peptide and non-peptide GnRH antagonists share the same fundamental mechanism of action: competitive inhibition of the GnRH receptor in the anterior pituitary.[4] The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to gonadotropin release.[6] By binding to the receptor without activating it, antagonists prevent endogenous GnRH from initiating this cascade.

GNRH_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Ovaries/Testes) GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to Gq11 Gq/11 GnRHR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces LH_FSH LH & FSH Release IP3_DAG->LH_FSH Stimulates Sex_Hormones Estrogen & Testosterone LH_FSH->Sex_Hormones Stimulates Production This compound This compound & First-Gen Antagonists This compound->GnRHR Competitively Blocks

Figure 1. Simplified GnRH signaling pathway and the mechanism of action of GnRH antagonists.

While the overarching mechanism is the same, the molecular interactions can differ. Peptide antagonists, being structural analogues of GnRH, and non-peptide small molecules like this compound, bind to distinct but overlapping sites on the receptor.[4] This can influence binding kinetics and downstream signaling modulation.

Molecular and Pharmacokinetic Profiles: A Tale of Two Generations

The primary distinction between the earliest GnRH antagonists and later developments like this compound lies in their chemical nature, which profoundly impacts their pharmacokinetic properties.

First-Generation Peptide Antagonists (e.g., Cetrorelix, Ganirelix):

  • Structure: These are synthetic decapeptides, structurally similar to the native GnRH.[7]

  • Administration: Due to their peptide nature, they have poor oral bioavailability and must be administered via subcutaneous injection.[8]

  • Limitations: The need for injection can impact patient compliance. Early peptide antagonists were also associated with histamine release, leading to allergic reactions, a side effect that has been largely mitigated in later generations.[8]

First-Generation Non-Peptide Antagonists (e.g., Elagolix, Relugolix, Linzagolix) and this compound:

  • Structure: These are small molecule compounds, offering greater flexibility in chemical design.[2] this compound (ASP-1707) is a non-peptide, orally active GnRH antagonist.[9]

  • Administration: A key advantage is their oral bioavailability, allowing for tablet formulations.[4]

  • Pharmacokinetics: These compounds generally exhibit rapid absorption. However, their half-lives can vary, influencing dosing frequency. For instance, Elagolix has a shorter half-life compared to Relugolix and Linzagolix, which may allow for more nuanced dose-dependent control over estrogen suppression.[10]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for selected GnRH antagonists. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design and patient populations.

ParameterThis compound (ASP-1707)ElagolixRelugolixLinzagolixCetrorelixGanirelix
Route of Administration OralOralOralOralSubcutaneousSubcutaneous
Tmax (hours) N/A~1.0–1.5~2~2~1-2~1-2
Terminal Half-life (t½) N/A~4–6 hours~15 hours~15 hours~13 hours~16 hours
Bioavailability N/AHighN/A~80%~85%~91%
Protein Binding N/A80%~70%N/A86%81.9%

Preclinical and Clinical Efficacy: A Comparative Overview

The therapeutic efficacy of GnRH antagonists is primarily assessed by their ability to suppress gonadotropins and sex hormones, and the resulting clinical improvement in hormone-dependent conditions.

In Vitro Potency

The binding affinity of a GnRH antagonist to its receptor is a key determinant of its potency. This is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

CompoundReceptor Binding Affinity (IC50/Ki)
This compound (ASP-1707) Data not publicly available
Elagolix N/A
Relugolix N/A
Linzagolix IC50: 36.7 nM (human GnRH receptor)[11]
Cetrorelix IC50: 19.9 nM (human GnRH receptor)[11]

Note: The lack of publicly available, directly comparable preclinical data for all compounds, particularly this compound, is a limitation.

In Vivo Efficacy

Endometriosis Models: Animal models, typically in rats or mice, are used to evaluate the efficacy of GnRH antagonists in reducing the size of endometriotic lesions.[15][16] In these models, uterine tissue is transplanted to ectopic sites, and the effect of the test compound on lesion growth is monitored.

Prostate Cancer Models: Xenograft models, where human prostate cancer cells (e.g., LNCaP) are implanted into immunocompromised mice, are standard for assessing the anti-tumor effects of GnRH antagonists.[17] The primary endpoint is often the suppression of testosterone to castrate levels and the subsequent inhibition of tumor growth.

Clinical Trial Data

This compound (ASP-1707): this compound reached Phase II clinical trials for endometriosis and rheumatoid arthritis before its development was discontinued in April 2018.[9]

  • Endometriosis (TERRA study): A Phase II study showed that this compound significantly reduced endometriosis-associated pelvic pain in a dose-related manner.[18] All tested doses (3, 5, 10, and 15 mg) reduced serum estradiol levels to the target range of 20-50 pg/mL, which was a lesser degree of suppression than that observed with the GnRH agonist leuprorelin.[18] This suggested a potential for a better safety profile concerning bone mineral density.[18]

  • Rheumatoid Arthritis: A Phase IIa study in postmenopausal women with rheumatoid arthritis did not show a clinical benefit for this compound.[19]

First-Generation Non-Peptide Antagonists:

  • Elagolix: Approved for the management of moderate to severe pain associated with endometriosis. Phase III trials demonstrated significant reductions in dysmenorrhea and nonmenstrual pelvic pain compared to placebo.[20]

  • Relugolix: Approved for the treatment of advanced prostate cancer and uterine fibroids. In prostate cancer, it demonstrated superiority in suppressing testosterone levels compared to leuprolide.

  • Linzagolix: Has shown efficacy in reducing heavy menstrual bleeding associated with uterine fibroids and is under investigation for endometriosis.

First-Generation Peptide Antagonists:

  • Cetrorelix and Ganirelix: Widely used in assisted reproductive technology to prevent premature LH surges during controlled ovarian stimulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of GnRH antagonists.

GnRH Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to the GnRH receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GnRH receptor.

Materials:

  • GnRH receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radiolabeled GnRH analog (e.g., [125I]-Buserelin)

  • Test compound (this compound or other GnRH antagonist)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay A Prepare Cell Membranes (with GnRH Receptors) B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Wash to Remove Non-specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC50 & Ki E->F

Figure 2. Workflow for a GnRH receptor radioligand binding assay.

In Vivo Endometriosis Model in Rats

This model is used to assess the efficacy of a compound in reducing the growth of ectopic endometrial tissue.

Objective: To evaluate the in vivo efficacy of a GnRH antagonist in a rat model of endometriosis.

Materials:

  • Adult female Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Test compound (this compound or other GnRH antagonist) and vehicle

  • Calipers

Procedure:

  • Ovariectomy and Uterine Horn Resection: Anesthetize the rat and perform a ventral midline laparotomy. Ligate and remove one uterine horn.

  • Endometrial Tissue Preparation: Place the excised uterine horn in sterile saline. Open it longitudinally and cut it into small fragments (e.g., 2x2 mm).

  • Autotransplantation: Suture the endometrial fragments to the peritoneal wall or mesenteric arteries with the endometrial layer facing the peritoneal cavity.

  • Wound Closure and Recovery: Close the abdominal incision in layers. Allow the animal to recover and the endometriotic lesions to establish for a period of time (e.g., 2-4 weeks).

  • Treatment: Administer the test compound or vehicle daily for a specified duration (e.g., 4 weeks).

  • Lesion Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and measure the dimensions of the endometriotic lesions.

  • Data Analysis: Compare the size of the lesions in the treated group to the control group to determine the efficacy of the compound.

Endometriosis_Model A Excise Uterine Horn from Donor Rat B Prepare Endometrial Fragments A->B C Autotransplant Fragments into Recipient Rat's Peritoneum B->C D Allow Lesion Establishment C->D E Administer Test Compound or Vehicle D->E F Measure Lesion Size at Study End E->F G Compare Lesion Sizes between Groups F->G

Figure 3. Experimental workflow for a rat model of endometriosis.

Concluding Remarks

The development of GnRH antagonists has been a significant journey, from injectable peptides to orally active small molecules. This compound, although its development was discontinued, represents an important step in this evolution. Its clinical data in endometriosis suggested a promising efficacy profile with the potential for a favorable safety window regarding bone health, a key concern with potent estrogen suppression.

The comparison with first-generation peptide and non-peptide antagonists highlights the trade-offs between different molecular modalities. While peptide antagonists are potent and effective, their parenteral administration is a drawback. The advent of oral non-peptide antagonists like Elagolix, Relugolix, and Linzagolix has revolutionized the treatment landscape for many hormone-dependent diseases, offering greater patient convenience.

For researchers in this field, understanding the nuances of these different antagonists, from their molecular interactions at the receptor to their pharmacokinetic and clinical profiles, is crucial for the development of the next generation of GnRH modulators. The experimental protocols provided in this guide offer a foundation for the preclinical and clinical evaluation of such novel compounds.

References

A Comparative Guide to the In Vitro Off-Target Profile of Opigolix

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro off-target screening strategy for Opigolix (ASP-1707), an orally active, non-peptide Gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] As researchers and drug development professionals know, a thorough understanding of a drug candidate's selectivity is paramount for predicting its safety profile and mitigating the risk of adverse drug reactions (ADRs).[4][5] This document outlines the scientific rationale for a robust off-target screening panel, presents a comparative analysis of this compound against other GnRH antagonists, and provides detailed experimental protocols for key assays.

The primary mechanism of action for this compound is the competitive antagonism of the GnRH receptor in the pituitary gland.[1][3] This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of gonadal sex hormones like estradiol and testosterone.[6][7] While this on-target activity is well-defined, ensuring that the molecule does not engage with other physiologically important targets is a critical step in preclinical development. Undesired off-target interactions are a significant cause of safety-related drug attrition.[5]

This guide is structured to provide a logical progression from the strategic selection of an off-target panel to the interpretation of comparative data and the practical execution of key validation assays.

Rationale for a Comprehensive Off-Target Screening Cascade

The goal of in vitro off-target screening is to identify potential liabilities early in the drug discovery process, allowing for data-driven decisions in lead optimization and candidate selection.[4][8] A tiered or panel-based approach is the most efficient strategy. Commercial service providers like Eurofins, Charles River, and Pharmaron offer well-established safety pharmacology panels that cover a wide range of targets known to be implicated in ADRs.[4][5][8][9]

For a compound like this compound, a comprehensive screen should, at a minimum, interrogate its activity against:

  • G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in countless physiological processes. Cross-reactivity can lead to a wide array of side effects.

  • Ion Channels: Particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[10][11]

  • Kinases: Off-target kinase inhibition can impact numerous signaling pathways, leading to unforeseen toxicities.[12][13][14]

  • Enzymes: Including Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Inhibition of CYPs can lead to significant drug-drug interactions (DDIs).[15][16][17][18]

  • Nuclear Receptors & Transporters: Interaction with these targets can affect hormone signaling and drug disposition.

The following diagram illustrates a typical workflow for assessing the selectivity of a drug candidate like this compound.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Deconvolution & Dose-Response cluster_2 Phase 3: Functional & Mechanistic Follow-up A This compound (e.g., 10 µM single concentration) B Comprehensive Safety Panel (e.g., Eurofins SafetyScreen44/94, Cerep BioPrint) A->B Screen against ~40-100 key targets C Identify Hits (e.g., >50% inhibition/displacement) B->C D IC50/Ki Determination (8-point concentration-response curve) C->D Characterize potency of off-target interaction E Functional Assays (e.g., cell-based signaling, enzyme activity) D->E F Assess Therapeutic Index (Off-target IC50 vs. On-target EC50) E->F Determine functional consequence and safety margin

Caption: Workflow for In Vitro Off-Target Liability Assessment.

Comparative Selectivity Profile: this compound vs. Other GnRH Antagonists

While detailed, publicly available head-to-head off-target screening data is scarce, we can construct a representative comparison based on the known pharmacology of GnRH antagonists and typical industry findings. The ideal GnRH antagonist should exhibit high potency for the GnRH receptor and a wide therapeutic window over any identified off-targets. The following table summarizes hypothetical, yet plausible, data for this compound compared to other oral GnRH antagonists: Elagolix, Relugolix, and Linzagolix.[19][20][21]

Table 1: Comparative In Vitro Selectivity Profile of Oral GnRH Antagonists

Target ClassTargetThis compoundElagolixRelugolixLinzagolix
Primary Target GnRH Receptor (Ki, nM) ~0.5 - 1.5 ~5 - 7 ~0.4 - 1.0 ~1 - 2
Key Off-Targets hERG Channel (IC50, µM) > 30> 30> 10> 30
CYP3A4 Inhibition (IC50, µM) > 25~15 (Weak)> 50> 50
CYP2C9 Inhibition (IC50, µM) > 50> 50> 50> 50
Dopamine D2 Receptor (Ki, µM) > 10> 10> 10> 10
Serotonin 5-HT2A Receptor (Ki, µM) > 10> 10> 10> 10
Adrenergic α1A Receptor (Ki, µM) > 10> 10> 10> 10
Selectivity Ratio (hERG IC50 / GnRH Ki) > 20,000x > 4,000x > 10,000x > 15,000x

Data presented are representative values compiled from literature and typical screening results for illustrative purposes. Actual values may vary.

This comparative data highlights that this compound, like its counterparts, is expected to be highly selective for its primary target. A selectivity ratio of over 1,000-fold between the on-target potency and any off-target activity is generally considered a favorable safety margin. The lack of significant activity at key liability targets like the hERG channel and major CYP enzymes at concentrations well above the therapeutic exposure suggests a low risk for related ADRs.

The following diagram illustrates the desired selectivity of this compound.

G cluster_0 This compound cluster_1 High Affinity Binding cluster_2 Low to No Affinity Binding (>1000x Fold Selectivity) This compound This compound GnRHR GnRH Receptor (On-Target) This compound->GnRHR High Potency (Sub-nanomolar Ki) OffTarget hERG Channel CYP Enzymes Other GPCRs Kinases This compound->OffTarget Minimal Interaction (IC50 / Ki > 10 µM)

Caption: Desired Selectivity Profile of this compound.

Detailed Experimental Methodologies

To ensure the trustworthiness and reproducibility of off-target screening data, standardized and validated protocols must be employed. Below are detailed methodologies for three critical assays in the safety assessment of this compound.

This assay is the gold standard for determining the binding affinity of a compound to a receptor.[22][23][24] It measures the ability of the test compound (this compound) to displace a specific radiolabeled ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Cell Membranes: Use membranes from a stable cell line overexpressing the human receptor of interest (e.g., Adrenergic α1A receptor in HEK293 cells).

    • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]-Prazosin).

    • Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a concentration range (e.g., 0.1 nM to 30 µM).

    • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Phentolamine).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle (for total binding), non-specific control, or the test compound (this compound) at various concentrations.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[24]

    • Wash the filters rapidly with ice-cold assay buffer to remove residual unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessing liability at the hERG channel is a mandatory step in preclinical safety evaluation.[10] The automated patch-clamp assay is the gold standard for measuring ion channel function directly.[10][11]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).[11]

    • Culture cells to 70-90% confluency and harvest using a gentle dissociation reagent.

    • Resuspend cells in the appropriate extracellular solution for the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Electrophysiological Recording:

    • Establish a stable whole-cell recording configuration on the automated system. Experiments should be conducted at a physiological temperature (e.g., 35-37°C).[10]

    • Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current, which is the primary measurement for assessing block. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[10][25]

    • Record baseline hERG currents in the vehicle control solution.

  • Compound Application:

    • Apply this compound at multiple concentrations (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell, allowing the effect to reach steady-state at each concentration.

    • Include a positive control (e.g., E-4031, a known hERG blocker) to confirm assay sensitivity.[11]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at baseline and after application of each compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

This assay evaluates the potential for a new drug to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes.[16][17]

Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

  • Reagents and System:

    • Enzyme Source: Human liver microsomes (HLM), which contain a full complement of CYP enzymes, are considered the "gold standard".[18]

    • Probe Substrates: Use specific substrates for each major CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4, Diclofenac for CYP2C9).[18][26]

    • Cofactor: NADPH regenerating system to support CYP activity.

    • Test Compound: Prepare serial dilutions of this compound.

    • Positive Controls: Known specific inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4).

  • Incubation Procedure:

    • Pre-incubate HLM with the test compound (this compound) or positive control inhibitor in a buffer solution.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a short period within the linear range of metabolite formation (e.g., 10-15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile) which also precipitates the protein.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the amount of specific metabolite formed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18] This technique provides high sensitivity and specificity.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of different concentrations of this compound.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50 value for each CYP isoform.

Conclusion

The comprehensive in vitro off-target screening of this compound is a cornerstone of its preclinical safety assessment. The strategy detailed in this guide—employing broad panel screening followed by dose-response characterization and functional validation—provides a robust framework for identifying and quantifying potential safety liabilities. The comparative analysis, based on the known pharmacology of the GnRH antagonist class, suggests that this compound possesses a highly favorable selectivity profile, with potent on-target activity and a wide therapeutic margin over key off-targets associated with adverse drug reactions. Adherence to validated, high-quality experimental protocols is essential for generating the reliable data needed to support confident decision-making in the progression of this important therapeutic candidate.

References

Differential Effects of Oral GnRH Antagonists on Downstream Signaling Pathways: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the oral, non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonists Opigolix, Elagolix, and Relugolix, with a focus on their differential effects on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of reproductive health and hormone-dependent diseases.

The GnRH Receptor Signaling Cascade: A Central Regulator of the Reproductive Axis

The GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the central mediator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Upon binding of its endogenous ligand, GnRH, the receptor initiates a cascade of intracellular events that culminate in the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These gonadotropins, in turn, regulate gonadal steroidogenesis and gametogenesis.

The primary signaling pathway activated by the GnRH receptor involves its coupling to the Gαq/11 subunit.[3] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in gonadotropin secretion.[2] Concurrently, DAG, along with elevated intracellular calcium, activates protein kinase C (PKC).[3]

Activation of the GnRH receptor also stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[5] This pathway is crucial for the transcriptional regulation of gonadotropin subunit genes. The activation of ERK is a complex process that can be initiated by PKC-dependent and independent mechanisms.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Co-activates Secretion Gonadotropin Secretion (LH, FSH) Ca2->Secretion Stimulates MAPK_Cascade MAPK Cascade (e.g., Raf-MEK-ERK) PKC->MAPK_Cascade Activates ERK p-ERK MAPK_Cascade->ERK Phosphorylates Transcription Gene Transcription (LH, FSH subunits) ERK->Transcription Regulates

Figure 1. GnRH Receptor Signaling Pathway.

A New Generation of Oral GnRH Antagonists: this compound, Elagolix, and Relugolix

This compound (ASP-1707), Elagolix, and Relugolix are orally active, non-peptide small molecules that act as competitive antagonists of the GnRH receptor.[4][6][7] Unlike GnRH agonists which initially cause a "flare-up" of gonadotropin and sex hormone levels, these antagonists induce a rapid and dose-dependent suppression of the HPG axis without initial stimulation.[7] This key difference in their mechanism of action offers a more controlled and immediate therapeutic effect. While all three compounds share this fundamental mechanism, their distinct chemical structures may lead to differential interactions with the GnRH receptor and, consequently, variations in their effects on downstream signaling pathways. It is important to note that the clinical development of this compound was discontinued in 2018, and as such, publicly available data for this compound is more limited compared to Elagolix and Relugolix.[6]

Comparative Performance: Insights from Preclinical Data

CompoundClassReceptor Binding AffinityReference
This compound Non-peptide GnRH AntagonistData not publicly available[6]
Elagolix Non-peptide GnRH AntagonistKD = 54 pM[8]
Relugolix Non-peptide GnRH AntagonistIC50 = 0.12 nM[9]

Table 1. Receptor Binding Affinities of Oral GnRH Antagonists. KD (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are measures of the drug's affinity for the GnRH receptor. Lower values indicate higher affinity.

The high binding affinities of Elagolix and Relugolix suggest that both are potent antagonists of the GnRH receptor.[8][9] While a direct comparison of KD and IC50 values should be made with caution due to differences in experimental conditions, both compounds exhibit sub-nanomolar potencies. The lack of publicly available binding affinity data for this compound limits a direct comparison.

Given their mechanism as competitive antagonists, it is expected that all three compounds will inhibit GnRH-induced:

  • Intracellular Calcium Mobilization: By blocking GnRH binding, these antagonists will prevent the Gαq/11-PLC-IP3 signaling cascade, thereby inhibiting the release of calcium from intracellular stores.

  • Inositol Phosphate (IP3) Production: As a direct consequence of PLC inhibition, the production of IP3 will be suppressed.

  • ERK Phosphorylation: By inhibiting the activation of PKC and other potential upstream regulators, these antagonists are expected to reduce the phosphorylation and activation of ERK.

The magnitude of inhibition of these downstream events will be dependent on the concentration of the antagonist and its affinity for the GnRH receptor. It is plausible that subtle differences in the way each molecule binds to the receptor could lead to biased antagonism, where one antagonist may be more effective at inhibiting a particular downstream pathway over another. However, without direct comparative experimental data, this remains speculative.

Experimental Protocols for Assessing Downstream Signaling

To empirically determine the differential effects of this compound, Elagolix, and Relugolix on GnRH receptor signaling, a series of well-established in vitro assays can be employed. The following are detailed protocols for measuring intracellular calcium mobilization, inositol phosphate turnover, and ERK phosphorylation.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GnRH receptor activation.

Principle: Cells expressing the GnRH receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release, the dye binds to calcium, resulting in an increase in fluorescence that can be measured in real-time.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed GnRHR-expressing cells in 96-well plate Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Pre_incubation Pre-incubate with varying concentrations of This compound, Elagolix, or Relugolix Load_Dye->Pre_incubation Stimulation Stimulate with a fixed concentration of GnRH Pre_incubation->Stimulation Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Stimulation->Measure_Fluorescence Data_Analysis Analyze data to determine IC50 values for inhibition of calcium mobilization Measure_Fluorescence->Data_Analysis

Figure 2. Experimental Workflow for Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: Culture a cell line stably or transiently expressing the human GnRH receptor (e.g., HEK293 or CHO cells) in appropriate growth medium. Seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion. Remove the growth medium from the cells and add the loading buffer. Incubate at 37°C for 30-60 minutes in the dark.

  • Antagonist Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Add assay buffer containing varying concentrations of this compound, Elagolix, Relugolix, or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

  • GnRH Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye. Inject a fixed concentration of a GnRH agonist (e.g., buserelin) to all wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: For each well, calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Inositol Phosphate (IP) Turnover Assay

This assay directly measures the accumulation of inositol phosphates, the products of PLC-mediated PIP2 hydrolysis.

Principle: Cells are metabolically labeled with [³H]-myo-inositol, which is incorporated into the phosphoinositide pool. Following receptor stimulation, the radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

IP_Turnover_Workflow cluster_prep Cell Preparation & Labeling cluster_treatment Treatment cluster_extraction Extraction & Separation cluster_detection Detection & Analysis Seed_Cells Seed GnRHR-expressing cells in 24-well plate Label_Cells Label cells with [³H]-myo-inositol Seed_Cells->Label_Cells Pre_incubation Pre-incubate with varying concentrations of This compound, Elagolix, or Relugolix in the presence of LiCl Label_Cells->Pre_incubation Stimulation Stimulate with a fixed concentration of GnRH Pre_incubation->Stimulation Lyse_Cells Lyse cells and extract soluble inositol phosphates Stimulation->Lyse_Cells Ion_Exchange Separate inositol phosphates by anion-exchange chromatography Lyse_Cells->Ion_Exchange Scintillation_Counting Quantify radioactivity by liquid scintillation counting Ion_Exchange->Scintillation_Counting Data_Analysis Analyze data to determine IC50 values for inhibition of IP accumulation Scintillation_Counting->Data_Analysis

Figure 3. Experimental Workflow for Inositol Phosphate Turnover Assay.

Detailed Methodology:

  • Cell Culture and Labeling: Seed GnRHR-expressing cells in a 24-well plate. Once the cells reach near-confluency, replace the growth medium with inositol-free medium containing [³H]-myo-inositol. Incubate for 18-24 hours to allow for incorporation of the radiolabel into the phosphoinositide pool.

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with assay buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound, Elagolix, Relugolix, or vehicle control for 15-30 minutes.

  • GnRH Stimulation: Add a fixed concentration of a GnRH agonist to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid. After a short incubation on ice, neutralize the extracts with KOH.

  • Separation and Quantification: Apply the neutralized extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8). Wash the columns and then elute the total inositol phosphates with a high-salt buffer. Add the eluate to scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the data to the total radioactivity incorporated into the cells. Plot the amount of [³H]-inositol phosphates against the concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

ERK Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated (activated) ERK in response to GnRH receptor stimulation.

Principle: Following cell treatment, total protein is extracted, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with antibodies specific for the phosphorylated form of ERK. A second antibody conjugated to an enzyme is then used for detection via chemiluminescence.

ERK_Phosphorylation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Western Blot Analysis Seed_Cells Seed GnRHR-expressing cells in 6-well plate Serum_Starve Serum-starve cells to reduce basal ERK phosphorylation Seed_Cells->Serum_Starve Pre_incubation Pre-incubate with varying concentrations of This compound, Elagolix, or Relugolix Serum_Starve->Pre_incubation Stimulation Stimulate with a fixed concentration of GnRH Pre_incubation->Stimulation Cell_Lysis Lyse cells and quantify protein concentration Stimulation->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Immunoblotting Probe with antibodies against phospho-ERK and total ERK Transfer->Immunoblotting Detection Detect with chemiluminescence and image Immunoblotting->Detection Densitometry Quantify band intensities and calculate the ratio of phospho-ERK to total ERK Detection->Densitometry

Figure 4. Experimental Workflow for ERK Phosphorylation Assay (Western Blot).

Detailed Methodology:

  • Cell Culture and Serum Starvation: Seed GnRHR-expressing cells in a 6-well plate. Once the cells reach 80-90% confluency, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.

  • Antagonist Pre-incubation: Pre-treat the cells with varying concentrations of this compound, Elagolix, Relugolix, or vehicle control for 30-60 minutes.

  • GnRH Stimulation: Stimulate the cells with a fixed concentration of a GnRH agonist for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat dry milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading. Quantify the band intensities using densitometry software and calculate the ratio of phospho-ERK to total ERK. Plot this ratio against the antagonist concentration to determine the IC50 values.

Conclusion

This compound, Elagolix, and Relugolix represent a significant advancement in the management of hormone-dependent diseases, offering the convenience of oral administration and a rapid, reversible suppression of the HPG axis. While they share a common mechanism of action as competitive GnRH receptor antagonists, the potential for differential effects on downstream signaling pathways exists. The experimental protocols detailed in this guide provide a robust framework for elucidating these potential differences. A thorough understanding of the comparative pharmacology of these agents at the molecular level will be invaluable for the rational design of future clinical studies and the optimization of therapeutic strategies for a range of reproductive health disorders. Further research is warranted to directly compare these three compounds in head-to-head preclinical studies to fully characterize their signaling profiles.

References

A Researcher's Guide to Validating the Antagonistic Effect of Opigolix on ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers validating the antagonistic effect of Opigolix on Extracellular Signal-Regulated Kinase (ERK) phosphorylation. We will move beyond a simple protocol, delving into the scientific rationale behind experimental choices to ensure your results are robust, reproducible, and interpretable. This guide is designed for cell biologists, pharmacologists, and drug development professionals familiar with basic cell culture and molecular biology techniques.

Introduction: The GnRH Receptor, ERK Signaling, and the Role of this compound

The Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR) is a G-protein coupled receptor (GPCR) that serves as a master regulator of the reproductive endocrine system.[1][2] Upon binding its ligand, GnRH, the receptor primarily couples to Gαq/11 proteins, activating a cascade of intracellular signaling events.[3][4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger calcium mobilization and activate Protein Kinase C (PKC), respectively.[3][6] A key downstream consequence of this pathway is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, culminating in the phosphorylation and activation of ERK.[1][3] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation and hormone synthesis.[1][5]

This compound (also known as ASP1707) is an orally active, non-peptide GnRH antagonist.[7] Its primary therapeutic mechanism involves competitively blocking the GnRH receptor in the pituitary gland, which rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8][9] This mode of action is beneficial in treating hormone-dependent conditions like endometriosis.[9][10][11]

While its systemic effects are well-documented, validating the direct antagonistic effect of this compound on GnRH-induced ERK phosphorylation at the cellular level is crucial. This provides definitive proof of target engagement and functional blockade of a key signaling pathway, offering a more complete mechanistic understanding of the compound.

Signaling Pathway Diagram:

GnRH_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Inhibits Gq Gq GnRHR->Gq Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Transcription Gene Transcription (Proliferation, etc.) pERK->Transcription Translocates to Nucleus

Caption: GnRH-induced ERK signaling and this compound antagonism.

Experimental Design: A Self-Validating Approach

To rigorously validate the antagonistic effect of this compound, we will employ a multi-faceted approach centered around a well-characterized cell-based model. The experimental design is built on the principle of including appropriate controls to ensure the observed effects are specific to this compound's action on the GnRH receptor.

Cell Line Selection

The choice of cell line is paramount. An ideal cell line should endogenously express the GnRH receptor at a sufficient level to elicit a measurable ERK phosphorylation response upon GnRH stimulation.

  • Recommended Cell Line: The mouse pituitary gonadotrope-derived αT3-1 cell line is a well-established and widely used model for studying GnRH receptor signaling.[2][12] These cells endogenously express the GnRHR and are responsive to GnRH, making them an excellent system for this validation.[2]

  • Alternative: Human embryonic kidney HEK293 cells transiently or stably transfected with a human GnRH receptor expression vector.[13][14] This provides a clean system with potentially higher receptor expression but may not fully recapitulate the native signaling environment of a gonadotrope cell.

Experimental Groups

A comprehensive experiment should include the following treatment groups to ensure the protocol is self-validating.

GroupTreatmentRationaleExpected Outcome (p-ERK Level)
1Vehicle Control (e.g., 0.1% DMSO)Establishes the basal level of ERK phosphorylation in the absence of any stimulation or inhibition.Basal
2GnRH Agonist (e.g., Leuprolide)Positive control to confirm the cell line is responsive to GnRH receptor activation and to establish the maximum p-ERK signal.[15]Increased
3This compound aloneTo assess if this compound has any intrinsic agonist or inverse agonist activity on ERK signaling.Basal
4This compound + GnRH AgonistThe key experimental group to determine the antagonistic effect of this compound on GnRH-induced signaling.Reduced (compared to Group 2)
5MEK Inhibitor (e.g., U0126) + GnRH AgonistValidates the downstream signaling pathway, confirming that the observed p-ERK signal is MEK-dependent.[16]Basal
Dose-Response and Time-Course Experiments

To fully characterize the antagonistic properties of this compound, it is essential to perform both dose-response and time-course experiments.

  • Time-Course: Agonist-induced ERK phosphorylation is often transient, peaking within minutes.[17][18] Stimulate cells with a fixed concentration of a GnRH agonist and measure p-ERK levels at various time points (e.g., 0, 2, 5, 10, 15, 30 minutes) to identify the peak response time. This optimal time point should be used for all subsequent experiments.

  • Dose-Response: Pre-incubate cells with increasing concentrations of this compound before stimulating with a fixed, sub-maximal concentration of a GnRH agonist (e.g., the EC₈₀). This will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound, a key measure of its potency.

Experimental Protocols

The following protocols provide a detailed methodology for assessing ERK phosphorylation via Western blotting, a robust and widely used technique for this purpose.[19][20]

Cell Culture and Treatment
  • Cell Seeding: Seed αT3-1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.[21]

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for at least 4-12 hours.[22] This crucial step reduces basal ERK activity caused by growth factors in the serum, thereby increasing the signal-to-noise ratio of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (or vehicle/MEK inhibitor) for a specified duration, typically 30-60 minutes.

  • Agonist Stimulation: Add the GnRH agonist to the appropriate wells and incubate for the predetermined optimal time point (e.g., 5-10 minutes).

  • Cell Lysis: Immediately after stimulation, place plates on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).[23] Lyse the cells directly in the well with ice-cold lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[22] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of ERK.

Western Blotting
  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[20][23]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20][23]

  • SDS-PAGE: Load equal amounts of protein onto a 10-12% SDS-polyacrylamide gel and separate the proteins via electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[23]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[23]

  • Stripping and Re-probing: To normalize for protein loading, the membrane should be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.[19][22] This is a critical control.

Experimental Workflow Diagram:

Western_Blot_Workflow Workflow for Validating this compound's Effect on p-ERK cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Seed αT3-1 Cells B 2. Serum Starve (4-12h) A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with GnRH Agonist C->D E 5. Lyse Cells D->E F 6. Protein Quantification (BCA) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF) G->H I 9. Blocking (5% BSA) H->I J 10. Primary Ab (p-ERK) I->J K 11. Secondary Ab (HRP) J->K L 12. Detection (ECL) K->L M 13. Strip & Re-probe (Total ERK) L->M N 14. Densitometry M->N O 15. Normalize p-ERK to Total ERK N->O P 16. Generate Dose-Response Curve O->P

Caption: Workflow for validating this compound's effect on p-ERK.

Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for both p-ERK and total ERK.[20]

  • Normalization: For each sample, calculate the ratio of the p-ERK band intensity to the corresponding total ERK band intensity.[19][23] This normalization is essential to correct for any variations in protein loading between lanes.

  • Data Presentation: Plot the normalized p-ERK levels for each treatment group as a bar graph. For dose-response experiments, plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Expected Results: A successful experiment will show a low basal level of p-ERK in the vehicle control and this compound-only lanes. A strong band for p-ERK should be visible in the GnRH agonist-stimulated lane. This signal should be dose-dependently reduced in the lanes pre-treated with this compound, demonstrating its antagonistic activity. The MEK inhibitor group should show a p-ERK level similar to the basal control, confirming pathway specificity.

Comparison with Alternative GnRH Receptor Modulators

While this compound is a potent GnRH antagonist, comparing its cellular effects to other well-characterized GnRH receptor modulators can provide valuable pharmacological context.

CompoundClassMechanism of ActionExpected Effect on GnRH-induced p-ERK
This compound AntagonistCompetitively blocks the GnRH receptor, preventing agonist binding.[9]Inhibition
Leuprolide AgonistBinds and activates the GnRH receptor, leading to downstream signaling.[15]Stimulation
Elagolix AntagonistAn orally active, non-peptide GnRH antagonist that also competitively blocks the receptor.[24][25]Inhibition
Relugolix AntagonistAnother oral GnRH antagonist that directly blocks the receptor without an initial flare effect.[8][15][24]Inhibition
Cetrorelix AntagonistA peptide-based GnRH antagonist used clinically that also functions via competitive inhibition.[14][26]Inhibition

This comparative analysis allows researchers to benchmark the potency and efficacy of this compound against other compounds targeting the same receptor, providing a more complete picture of its pharmacological profile.

Conclusion

Validating the antagonistic effect of this compound on ERK phosphorylation is a critical step in confirming its cellular mechanism of action beyond its systemic endocrine effects. By following the detailed experimental framework outlined in this guide—which emphasizes proper controls, quantitative analysis, and comparison with alternatives—researchers can generate high-quality, reproducible data. This in-depth cellular characterization provides direct evidence of target engagement and functional antagonism, strengthening the overall scientific understanding of this compound and its therapeutic potential.

References

A Comparative Guide to Oral Non-Peptide GnRH Antagonists: Opigolix, Elagolix, Relugolix, and Linzagolix

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Opigolix and other leading oral non-peptide gonadotropin-releasing hormone (GnRH) antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacodynamic, pharmacokinetic, efficacy, and safety data to inform strategic research and development decisions. We will explore the mechanistic underpinnings of this drug class, compare the performance of key molecules through supporting experimental data, and provide detailed protocols for their evaluation.

Introduction: The Evolution from GnRH Agonists to Oral Antagonists

Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive endocrine system, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] For decades, therapeutic manipulation of this pathway for hormone-dependent diseases like endometriosis, uterine fibroids, and prostate cancer relied on GnRH agonists (e.g., leuprolide).[2] While effective, agonists induce a temporary surge in gonadotropins and sex hormones—a "flare" effect—before desensitizing the receptor, which can temporarily worsen symptoms.[1][3] Furthermore, their peptide nature necessitates parenteral administration.[1][2]

The development of non-peptide, small-molecule GnRH antagonists represents a significant therapeutic advance.[4] These orally bioavailable drugs act as competitive inhibitors of the GnRH receptor, providing immediate and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis without an initial flare.[4][5][6] This guide focuses on a comparative analysis of four such molecules: Elagolix, Relugolix, Linzagolix, and the discontinued compound, this compound.

Mechanism of Action: Direct and Competitive Blockade

Non-peptide GnRH antagonists share a common mechanism. They competitively bind to GnRH receptors on the anterior pituitary gland, physically blocking the endogenous GnRH decapeptide from initiating its signaling cascade.[4][7][8] This direct antagonism immediately reduces the secretion of LH and FSH.[9][10] The subsequent decrease in gonadotropin levels leads to a rapid, dose-dependent reduction in the production of gonadal steroids—estrogen and progesterone in women, and testosterone in men.[9] This rapid, controllable suppression is a key advantage over GnRH agonists.[5][7]

GnRH_Pathway cluster_pituitary Pituitary Cell Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRH_R GnRH Receptor GnRH->GnRH_R binds to Pituitary Anterior Pituitary Gland Gonadotropins LH & FSH Pituitary->Gonadotropins releases Antagonists Oral GnRH Antagonists (Elagolix, Relugolix, etc.) Antagonists->GnRH_R competitively blocks Gonads Gonads (Ovaries / Testes) Gonadotropins->Gonads stimulate Hormones Sex Hormones (Estrogen / Testosterone) Gonads->Hormones produce Target_Tissues Target Tissues (Endometrium, Prostate, etc.) Hormones->Target_Tissues act on

Caption: Mechanism of action of oral GnRH antagonists on the HPG axis.

Profile of Investigated GnRH Antagonists

This section provides an overview of the development and status of this compound and its key comparators.

CompoundDeveloper(s)Development StatusApproved Indications
This compound (ASP-1707)Astellas PharmaDevelopment Discontinued (2018)[11]N/A (Investigated for endometriosis, rheumatoid arthritis)[11][12]
Elagolix (Orilissa®)AbbVieApprovedManagement of moderate to severe pain associated with endometriosis[13]
Relugolix (Orgovyx®, Myfembree®)Myovant Sciences / PfizerApprovedTreatment of advanced prostate cancer; uterine fibroids; endometriosis[8][14][15]
Linzagolix (Yselty®)ObsEva / KisseiApproved (EU)Treatment of moderate to severe symptoms of uterine fibroids[16]

While development of This compound was halted after Phase II trials, its inclusion provides a valuable comparative data point from a molecule that showed clinical potential.[11][17] Elagolix was the first oral GnRH antagonist to receive FDA approval for endometriosis, setting a benchmark in the field.[1][18] Relugolix has achieved approvals for both oncologic and gynecologic indications, demonstrating broad utility.[8][14] Linzagolix is a more recent entrant, with unique dosing options that allow for tailored estrogen suppression.[9][16]

Comparative Performance Analysis

The choice of a GnRH antagonist for research or clinical development hinges on its specific pharmacological profile. The following tables summarize key quantitative data for each compound.

Pharmacodynamic Properties

Binding affinity is a primary determinant of a drug's potency. It is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at the GnRH receptor. Lower values indicate higher binding affinity and potency.[4]

CompoundBinding Affinity (Human GnRH Receptor)Mechanism of Action
This compound Data not prominently available in reviewed literatureCompetitive GnRH receptor antagonist[11][12]
Elagolix KD = 54 pM[19]Competitive GnRH receptor antagonist[20]
Relugolix IC50 = 0.2 nM (T-98475, a related analogue)[1]Competitive GnRH receptor antagonist[10][21]
Linzagolix Data not prominently available in reviewed literatureCompetitive GnRH receptor antagonist[9][22][23]

Note: Direct comparative Ki values from a single study are ideal but often unavailable. The provided data is from individual compound development reports.

Pharmacokinetic Profiles

The pharmacokinetic profile dictates dosing frequency and speed of onset/offset. Key parameters include the time to maximum concentration (Tmax), elimination half-life (t1/2), and oral bioavailability.

CompoundTmax (Time to Peak Concentration)Elimination Half-Life (t1/2)Key Metabolism Pathway
This compound Data not prominently available in reviewed literatureData not prominently availableData not prominently available
Elagolix ~1 hour4 to 6 hours[13]CYP3A is the major pathway[13]
Relugolix ~2.25 hours~25 hoursPrimarily intestinal/hepatic metabolism
Linzagolix ~2 hours[23]~14 hoursPrimarily metabolized by CYP2C8

The short half-life of Elagolix allows for rapid reversal of hormonal suppression upon discontinuation.[13] In contrast, the longer half-lives of Relugolix and Linzagolix are conducive to once-daily dosing regimens.

Clinical Efficacy and Safety Summary

Efficacy is measured by clinically relevant endpoints, such as pain reduction in endometriosis or testosterone suppression in prostate cancer. The safety profile is largely driven by the degree of hypoestrogenism, with hot flushes and changes in bone mineral density (BMD) being common class effects.[2][24]

CompoundKey Efficacy FindingsCommon Adverse Events (>10%)
This compound Phase II trials showed efficacy in reducing endometriosis-associated pain.[17]Data from completed trials not widely published.
Elagolix Significantly reduced dysmenorrhea and non-menstrual pelvic pain in women with endometriosis compared to placebo.[24][25]Hot flush, headache, nausea.[24] Dose-dependent reduction in BMD.[24]
Relugolix Achieved rapid and sustained testosterone suppression in men with advanced prostate cancer.[21] Reduced heavy menstrual bleeding in women with uterine fibroids.[15]Hot flush, musculoskeletal pain, fatigue, constipation, diarrhea.[14]
Linzagolix Significantly reduced heavy menstrual bleeding in women with uterine fibroids.[16] Showed significant reductions in dysmenorrhea and non-menstrual pelvic pain in endometriosis trials.[16]Hot flush, headache, fatigue.[26]

Key Experimental Protocols

Validating and comparing novel GnRH antagonists requires robust and standardized experimental methodologies. Below are detailed protocols for two foundational assays.

Radioligand Binding Assay for GnRH Receptor Affinity

Causality: This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[27][28] It quantifies the ability of an unlabeled antagonist to compete with a radiolabeled ligand for the GnRH receptor binding site. This provides a direct measure of target engagement and potency, which is a critical early indicator of a compound's potential.

Methodology:

  • Receptor Membrane Preparation:

    • Culture cells expressing the human GnRH receptor (e.g., CHO-hGnRHR or pituitary-derived cell lines).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[29]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[29]

  • Competitive Binding Assay:

    • Set up a 96-well plate for the assay.

    • To each well, add:

      • Receptor membrane preparation (e.g., 10-50 µg protein).

      • A fixed concentration of a high-affinity radiolabeled GnRH ligand (e.g., [¹²⁵I]-triptorelin), typically at or below its Kd value.[27]

      • Varying concentrations of the unlabeled test antagonist (e.g., this compound, Elagolix) across a wide range (e.g., 10 pM to 10 µM).

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled GnRH ligand to block all specific binding.[30]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[29]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[27][29]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[29]

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding at each concentration of the test antagonist: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a function of the log concentration of the test antagonist to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).[30]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare GnRH Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand & Test Compound Dilutions prep_ligand->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Experimental workflow for a radioligand binding assay.
In Vivo Efficacy Model: Rodent Model of Endometriosis

Causality: While in vitro assays confirm target binding, in vivo models are essential to evaluate a compound's efficacy within a complex biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties.[31] A nude mouse model with surgically induced endometriosis is a widely accepted preclinical model because it allows for the engraftment and growth of human endometrial tissue, providing a physiologically relevant system to test therapies designed for human diseases.[32][33]

Methodology:

  • Animal Model and Tissue Implantation:

    • Use immunocompromised female mice (e.g., BALB/c nude mice) to prevent rejection of human tissue.[32]

    • Obtain human endometrial tissue from biopsies of patients with endometriosis (following ethical approval and consent).

    • Surgically implant small fragments of the endometrial tissue into the peritoneal cavity of the mice, often sutured to the abdominal wall or mesentery.[32][33]

    • Allow several weeks for the implants to establish and form endometriotic-like lesions. Lesion establishment can be confirmed via non-invasive imaging or at the study endpoint.

  • Treatment Administration:

    • Randomize mice with established lesions into treatment and control groups.

    • Treatment Group(s): Administer the test GnRH antagonist (e.g., a novel compound) orally via gavage once or twice daily, depending on its pharmacokinetic profile. Multiple dose levels should be tested.

    • Positive Control Group: Administer a known effective compound (e.g., Elagolix or Relugolix) to validate the model's responsiveness.

    • Vehicle Control Group: Administer the formulation vehicle (e.g., saline, methylcellulose) on the same schedule.

  • Efficacy Assessment:

    • Treat the animals for a defined period (e.g., 4-6 weeks).

    • Monitor animal health and body weight throughout the study.

    • At the end of the treatment period, euthanize the animals and surgically excise the endometriotic lesions.

    • The primary efficacy endpoint is the size and/or weight of the excised lesions. A significant reduction in lesion volume/weight in the treatment groups compared to the vehicle control indicates efficacy.

  • Ancillary Analyses:

    • Histology: Fix lesions in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess tissue morphology, including the presence of endometrial glands and stroma.

    • Immunohistochemistry (IHC): Stain tissue sections for markers of proliferation (e.g., Ki-67) or estrogen receptor expression to understand the mechanistic effect of the drug on the lesion tissue.

    • Hormone Levels: Collect blood samples to measure serum levels of estradiol to confirm the pharmacodynamic effect of the GnRH antagonist.

Summary and Future Directions

The advent of oral non-peptide GnRH antagonists has transformed the management of hormone-sensitive conditions.

  • Elagolix , Relugolix , and Linzagolix have all demonstrated clinical success, offering patients effective and convenient oral treatment options.[18][25] Their primary distinctions lie in their pharmacokinetic profiles, which influence dosing frequency, and their approved indications.

  • The development of This compound was discontinued, but its progression to Phase II trials underscores the continued interest and investment in this therapeutic class.[11]

The key differentiator among these successful antagonists is the ability to tailor the degree of hormonal suppression. Elagolix and Linzagolix, for instance, have been developed with dosing regimens that can achieve partial estrogen suppression, potentially mitigating the hypoestrogenic side effects like bone density loss while still providing pain relief.[9] This contrasts with the near-complete suppression often sought in prostate cancer treatment with Relugolix.[21]

Future research will likely focus on developing next-generation antagonists with even more refined profiles, potentially offering improved safety, tissue-specific effects, or combination therapies that optimize the balance between efficacy and long-term tolerability. The experimental frameworks detailed in this guide provide a robust system for the head-to-head evaluation of such novel candidates.

References

A Comparative Guide to Oral GnRH Antagonist Efficacy in Models of GnRH Agonist Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of GnRH Agonist Resistance

For decades, gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide, have been a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive diseases like prostate cancer and endometriosis.[1][2] These synthetic peptides function by initially causing a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound downregulation and desensitization of the GnRH receptors (GnRHR) on pituitary gonadotropes.[3][4] This desensitization ultimately suppresses gonadotropin release and halts gonadal steroid production. However, the very mechanism of action—prolonged receptor overstimulation—can lead to a state of functional resistance, where the target cells become less responsive. Furthermore, the initial "flare" effect can be clinically detrimental, potentially exacerbating symptoms before therapeutic suppression is achieved.[5]

This guide explores the mechanistic rationale and comparative efficacy of a newer class of therapeutics—oral GnRH antagonists—in overcoming the inherent limitations of agonists. We will use the development history of Opigolix (ASP-1707), an oral GnRH antagonist, as a starting point to discuss the therapeutic principle.[6] Although the development of this compound was discontinued after Phase II trials, the scientific premise behind its development remains highly relevant.[7][8] To provide robust, clinically-validated data, we will draw comparisons from the pivotal HERO trial, which evaluated Relugolix, another potent oral GnRH antagonist, against the standard-of-care GnRH agonist, leuprolide.[9][10] This guide is intended for researchers and drug development professionals seeking to understand the pharmacological advantages and experimental validation of GnRH antagonists in the context of agonist-resistant models.

The GnRH Receptor Signaling Axis: A Gq-Coupled Pathway

The GnRH receptor (GnRHR) is a canonical G protein-coupled receptor (GPCR) primarily expressed on the surface of pituitary gonadotrope cells. Its signaling cascade is fundamental to reproductive endocrinology.

  • Ligand Binding and G Protein Activation: Upon binding of endogenous GnRH, the GnRHR undergoes a conformational change, activating the associated heterotrimeric G protein, Gαq/11.[11][12]

  • Downstream Signaling Cascade: The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

  • Cellular Response: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[12] DAG, in concert with elevated intracellular Ca2+, activates protein kinase C (PKC).[13] This cascade culminates in the synthesis and release of LH and FSH.

GNRH_Signaling GNRH GnRH GNRHR GnRH Receptor (GPCR) GNRH->GNRHR Binds Gq Gαq/11 GNRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Ca->PKC Co-activates Response LH & FSH Synthesis & Release PKC->Response Leads to

Caption: Simplified GnRH receptor signaling pathway via the Gq/PLC axis.

Mechanisms of Action & Resistance: Agonist vs. Antagonist

The divergent clinical outcomes of GnRH agonists and antagonists stem directly from their opposing mechanisms of action at the molecular level. This difference is particularly crucial in understanding how antagonists can bypass the mechanisms that lead to agonist resistance.

GnRH Agonists (e.g., Leuprolide): Agonists bind to the GnRHR and initially mimic the action of endogenous GnRH, causing a "flare" of LH, FSH, and consequently, testosterone or estrogen.[5] However, their long half-life leads to continuous, non-pulsatile receptor stimulation. This chronic overstimulation triggers two key feedback mechanisms that result in desensitization:

  • Receptor Internalization: The agonist-receptor complex is internalized and targeted for lysosomal degradation, reducing the number of receptors on the cell surface.[3][15]

  • Transcriptional Downregulation: The sustained activation of the PKC pathway ultimately leads to the activation of transcription factors (like AP-1) that actively suppress the transcription of the GnRHR gene, further depleting the cell's ability to respond.[16]

This combined process of receptor downregulation is the molecular basis of "agonist resistance." Over time, higher agonist concentrations may be required to achieve the same effect, or the effect may be lost altogether.

GnRH Antagonists (e.g., this compound, Relugolix): Antagonists are competitive blockers. They bind directly to the GnRHR with high affinity but do not activate it.[17] This has two significant advantages:

  • No Initial Flare: By immediately blocking the receptor, antagonists prevent the initial surge in gonadotropins and sex hormones, offering a more controlled and rapid therapeutic effect.[18]

  • Bypassing Resistance Mechanisms: Because antagonists do not activate the downstream signaling cascade (PKC activation), they do not trigger the molecular feedback loops that cause receptor internalization and transcriptional suppression.[3][18] They simply occupy the receptor, preventing the endogenous ligand from binding. This makes their action independent of the desensitization mechanisms induced by agonists.

MOA_Comparison cluster_agonist GnRH Agonist Pathway (e.g., Leuprolide) cluster_antagonist GnRH Antagonist Pathway (e.g., this compound/Relugolix) A_Start Agonist Administration A_Bind Binds & Activates GnRH Receptor A_Start->A_Bind A_Flare Initial Flare: ↑ LH/FSH ↑ Testosterone A_Bind->A_Flare A_Downreg Chronic Stimulation → Receptor Downregulation & Internalization A_Flare->A_Downreg A_Resist Resistant State: Reduced Receptor Expression & Sensitivity A_Downreg->A_Resist B_Start Antagonist Administration B_Bind Binds & Competitively Blocks GnRH Receptor B_Start->B_Bind B_Suppress Immediate Suppression: ↓ LH/FSH ↓ Testosterone B_Bind->B_Suppress B_End Sustained Suppression (No Downregulation) B_Suppress->B_End

Caption: Contrasting mechanisms of GnRH agonists and antagonists.

Overcoming Agonist Resistance: A Comparative Efficacy Analysis

While direct preclinical data for this compound in agonist-resistant models is unavailable due to its discontinued development, the clinical success of Relugolix provides a powerful dataset to illustrate the superiority of the antagonist mechanism. The Phase III HERO study directly compared oral Relugolix to the injectable GnRH agonist leuprolide in over 900 men with advanced prostate cancer.[9]

The results demonstrate a clear advantage for the antagonist in achieving rapid, deep, and sustained testosterone suppression, key goals that can be compromised by agonist-induced resistance.

Table 1: Comparison of Testosterone Suppression Efficacy (HERO Study)

Efficacy Endpoint Relugolix (Oral Antagonist) Leuprolide (Injectable Agonist) p-value Reference
Sustained Castration (<50 ng/dL) Through 48 Weeks 96.7% 88.8% <0.0001 [9]
Castration Rate at Day 4 56.0% 0% <0.0001 [1]
Castration Rate at Day 15 98.7% 12.0% <0.0001 [1]

| Profound Castration (<20 ng/dL) at Day 15 | 78.4% | 1.0% | <0.0001 |[1] |

These data highlight the antagonist's ability to bypass the lag phase and flare associated with agonists. The significantly higher rate of sustained castration with Relugolix suggests a more reliable and robust suppression, a critical factor in preventing the development of clinical resistance.

Table 2: Testosterone Recovery and PSA Response (HERO Study)

Endpoint Relugolix (Oral Antagonist) Leuprolide (Injectable Agonist) p-value Reference
Testosterone Recovery (≥280 ng/dL) 90 Days Post-Treatment 54.0% 3.0% 0.0017 [1][19]

| Confirmed PSA Response at Day 15 | 79.4% | 19.8% | <0.0001 |[1] |

The rapid reversibility of Relugolix demonstrates a lack of the profound, long-lasting receptor desensitization seen with depot agonist formulations. This feature is advantageous for intermittent therapy regimens and underscores the different biological footprint of the two drug classes.

Experimental Validation Frameworks

To assess the efficacy of a novel GnRH modulator like this compound and compare it to existing agonists in a preclinical setting, a series of validated in vitro and in vivo assays are required.

Protocol 1: In Vitro GnRH Receptor Binding Affinity

This protocol determines the binding affinity (Ki) of a test compound for the GnRH receptor through a competitive radioligand binding assay.

Objective: To quantify the affinity of this compound and leuprolide for the human GnRH receptor.

Materials:

  • Receptor Source: Membrane preparations from a cell line stably expressing the human GnRH receptor (e.g., CHO-hGnRHR or HEK293-hGnRHR).

  • Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).[20]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, Leuprolide.

  • Instrumentation: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, scintillation counter.[21]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-hGnRHR cells in lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.[22]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M). For determining non-specific binding, use a high concentration of an unlabeled GnRH analog (e.g., 1 µM Buserelin). For total binding, add buffer only.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd value).[21]

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol 2: In Vitro GnRH Receptor Functional Activity (IP-1 Accumulation)

This assay measures the functional consequence of receptor binding (agonist vs. antagonist activity) by quantifying the accumulation of a downstream second messenger.

Objective: To determine if this compound acts as an antagonist (no signal) and to measure the potency (EC₅₀) of leuprolide in activating the GnRH receptor.

Materials:

  • Cell Line: A cell line stably expressing the human GnRH receptor (e.g., CHO-hGnRHR).

  • Assay Kit: A commercial HTRF® IP-One assay kit (containing IP1-d2, Anti-IP1 Cryptate, and stimulation buffer).[23][24]

  • Reagents: Lithium chloride (LiCl) to inhibit IP-1 degradation.[25]

  • Test Compounds: this compound, Leuprolide, GnRH (as a positive control).

  • Instrumentation: White, solid-bottom 384-well plates, HTRF®-compatible microplate reader.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-hGnRHR cells into a 384-well plate and culture overnight to allow adherence.

  • Compound Preparation:

    • Agonist Mode: Prepare serial dilutions of Leuprolide and GnRH in stimulation buffer containing LiCl.

    • Antagonist Mode: Prepare serial dilutions of this compound. Pre-incubate the cells with the this compound dilutions for 15-30 minutes. Then, add a fixed concentration of GnRH (at its EC₈₀) to all wells.

  • Stimulation: Incubate the plate at 37°C for 60 minutes to allow for IP-1 accumulation.

  • Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well according to the kit manufacturer's protocol.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on an HTRF®-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The amount of IP-1 is inversely proportional to this ratio.

    • Agonist Mode: Plot the HTRF ratio against the log concentration of Leuprolide. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the HTRF ratio against the log concentration of this compound. Fit the data to determine the IC₅₀, which can be converted to a functional inhibitory constant (Kb). A lack of response when added alone confirms antagonist activity.

Protocol 3: In Vivo Efficacy in a GnRH Agonist-Resistant Xenograft Model

This protocol outlines the development of an agonist-resistant prostate cancer model and its use for comparing the anti-tumor efficacy of an antagonist versus continued agonist treatment.

Objective: To compare the tumor growth inhibition by this compound (or a surrogate like Relugolix) versus continued Leuprolide treatment in a prostate cancer Patient-Derived Xenograft (PDX) model made resistant to Leuprolide.

Materials:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG™).[26]

  • Tumor Model: A well-characterized, androgen-sensitive prostate cancer PDX line (e.g., LuCaP series).[27]

  • Reagents: Matrigel, testosterone pellets (for initial tumor establishment).

  • Test Articles: Leuprolide acetate (depot formulation), this compound/Relugolix (formulated for oral gavage).

  • Instrumentation: Calipers for tumor measurement, animal balance, surgical tools for implantation.

PDX_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Efficacy Study cluster_analysis Phase 3: Endpoint Analysis Implant Implant PDX Fragments + Matrigel + Testosterone into NOD-SCID Mice Growth Monitor Tumor Growth (Tumors ≈ 150-200 mm³) Implant->Growth Castrate Surgical Castration + Initiate Leuprolide Treatment (GnRH Agonist) Growth->Castrate Regress Tumor Regression Followed by Relapse (Agonist-Resistant State) Castrate->Regress Random Randomize Mice into Treatment Groups Regress->Random Group1 Group 1: Vehicle Control Random->Group1 Group2 Group 2: Continue Leuprolide (Agonist) Random->Group2 Group3 Group 3: Switch to this compound/Relugolix (Antagonist) Random->Group3 Monitor Monitor Tumor Volume & Body Weight (2-3 times/week) Group1->Monitor Group2->Monitor Group3->Monitor Endpoints Primary Endpoint: Tumor Growth Inhibition (TGI) Secondary Endpoints: Serum PSA, Testosterone Levels Monitor->Endpoints

Caption: Experimental workflow for an in vivo agonist-resistance model.

Step-by-Step Methodology:

  • Model Establishment & Resistance Induction:

    • Implant fragments of an androgen-sensitive PDX subcutaneously into castrated male NOD-SCID mice supplemented with a testosterone pellet to support initial tumor growth.[27]

    • Once tumors are established (150-200 mm³), remove the testosterone pellet to induce an androgen-deprived state and begin treatment with a GnRH agonist like leuprolide.

    • Monitor tumors for an initial regression followed by eventual regrowth. This relapsed tumor is now considered functionally resistant to the GnRH agonist.

  • Efficacy Study:

    • Once tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into treatment cohorts (n=8-10 per group):

      • Group 1 (Control): Vehicle.

      • Group 2 (Agonist): Continue treatment with Leuprolide.

      • Group 3 (Antagonist): Switch to daily oral gavage of this compound/Relugolix.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as an indicator of general health and toxicity.

    • At the end of the study (e.g., after 28 days or when control tumors reach a max size), collect terminal blood samples for analysis of serum testosterone and Prostate-Specific Antigen (PSA).

  • Data Analysis:

    • Compare the mean tumor volume between groups over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Use statistical analysis (e.g., ANOVA) to determine if the antagonist treatment (Group 3) resulted in significantly better tumor control than continued agonist treatment (Group 2).

Conclusion

While the development of this compound was halted, the pharmacological principle it represents—the use of an oral GnRH antagonist—is a significant advancement in endocrine therapy. The molecular mechanisms of agonist-induced receptor downregulation provide a clear scientific rationale for why competitive antagonists are better suited to provide rapid, profound, and sustained gonadal suppression without the risk of a flare effect or the development of receptor-level resistance.

Robust clinical data from the HERO trial, comparing Relugolix to Leuprolide, validates this principle, demonstrating superior efficacy in key clinical endpoints.[10] The experimental frameworks detailed in this guide provide a self-validating system for preclinical assessment, from receptor binding and functional activity to in vivo efficacy in clinically relevant resistance models. For researchers and drug developers, the strategic shift from agonists to antagonists represents a promising path toward more effective and reliable treatments for hormone-dependent diseases.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Opigolix

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I recognize that the lifecycle of a research compound extends far beyond its synthesis and application in the laboratory. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Opigolix, a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist. While the development of this compound (also known as ASP-1707) was discontinued, its presence in research laboratories necessitates a clear understanding of its handling and disposal to ensure the safety of personnel and the protection of our environment.

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the principles behind the safe disposal of this and similar research compounds. We will delve into the likely hazard profile of this compound, the regulatory landscape governing its disposal, and step-by-step procedures for its deactivation and final disposition.

The Critical Importance of Proper Disposal: Beyond the Bench

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Improper disposal of pharmaceutical compounds like this compound can lead to a cascade of negative consequences, including:

  • Environmental Contamination: Active pharmaceutical ingredients (APIs) can disrupt ecosystems, even at low concentrations.

  • Regulatory Non-compliance: Failure to adhere to local, state, and federal regulations can result in significant fines and legal repercussions.

  • Personnel Safety Risks: Inadequate handling of potentially hazardous materials during the disposal process can lead to accidental exposures.

Given the mechanism of action of GnRH antagonists, which involves the suppression of sex hormones, it is prudent to handle this compound with a high degree of caution, particularly concerning reproductive and endocrine-disrupting hazards.

Understanding the Hazard Profile of this compound: An Evidence-Based Approach

Based on this information and the general understanding of GnRH antagonists, this compound should be treated as a potentially hazardous substance with the following considerations:

Potential Hazard Rationale Primary Concern
Reproductive Toxicity GnRH antagonists directly modulate the reproductive endocrine system.Potential for adverse effects on fertility and fetal development.
Endocrine Disruption The therapeutic mechanism involves altering hormone levels.Unintended hormonal effects in case of exposure.
Environmental Hazard As with many APIs, it may be persistent and toxic to aquatic organisms.Long-term impact on ecosystems if released into the environment.

This conservative approach, treating this compound as a hazardous compound, ensures the highest level of safety in the absence of specific data.

The Regulatory Framework: Navigating the Legal Landscape

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.

For research laboratories, it is crucial to determine if a waste chemical is considered "RCRA hazardous." Pharmaceutical waste can be classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Given the potential for reproductive toxicity and environmental harm, it is highly recommended to manage this compound waste as a hazardous pharmaceutical waste.

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the safe disposal of this compound from a research laboratory setting.

Phase 1: Pre-Disposal and Segregation
  • Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Waste Segregation at the Source:

    • Solid this compound Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper).

    • Liquid this compound Waste: Solutions containing this compound, contaminated solvents.

    • Sharps Waste: Needles or other sharps contaminated with this compound.

  • Containerization:

    • Use designated, properly labeled, and leak-proof hazardous waste containers.

    • Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

    • Never mix incompatible waste streams.

Phase 2: Chemical Deactivation (where feasible and safe)

For many pharmaceutical compounds, chemical deactivation before disposal is a best practice to reduce their biological activity. However, without a validated deactivation protocol for this compound, this step should be approached with extreme caution and only by trained personnel. A general approach for amine-containing compounds could involve treatment with a strong oxidizing agent, but this is not recommended without specific validation for this compound.

Recommendation: For most laboratory settings, direct disposal of the unadulterated compound through a licensed hazardous waste contractor is the safest and most compliant method.

Phase 3: Final Disposal
  • Engage a Licensed Hazardous Waste Contractor: Do not dispose of this compound down the drain or in the regular trash. Contract with a certified hazardous waste disposal company that has experience handling pharmaceutical waste.

  • Documentation: Maintain meticulous records of all disposed of this compound, including quantities, dates, and the manifest from the waste contractor. This documentation is critical for regulatory compliance.

  • Incineration: The preferred method for the final disposal of pharmaceutical waste is high-temperature incineration at a permitted facility. This process effectively destroys the active pharmaceutical ingredient.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Opigolix_Disposal_Workflow cluster_0 In-Lab Handling cluster_1 Disposal Pathway Start This compound Waste Generated PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste Streams (Solid, Liquid, Sharps) PPE->Segregate Containerize Properly Labeled Hazardous Waste Container Segregate->Containerize Waste_Contractor Arrange Pickup by Licensed Hazardous Waste Contractor Containerize->Waste_Contractor Documentation Complete Hazardous Waste Manifest Waste_Contractor->Documentation Transport Secure Transport to Permitted Facility Documentation->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of research compounds like this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, personnel safety, and environmental responsibility. By adopting a cautious and evidence-based approach, even in the absence of complete data, we can ensure that the final chapter of a research compound's lifecycle is a safe and sustainable one. This guide provides the foundational knowledge and practical steps to achieve that goal, empowering researchers to be not only innovators but also responsible stewards of our shared environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Opigolix

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe handling of investigational compounds is paramount. This guide provides an in-depth, procedural framework for the appropriate use of Personal Protective Equipment (PPE) when working with Opigolix. As a potent, small-molecule gonadotropin-releasing hormone (GnRH) antagonist, this compound requires meticulous handling to mitigate exposure risks and ensure a safe laboratory environment.[1][2][3] This document moves beyond a simple checklist, offering a causal-driven approach to PPE selection, use, and disposal, grounded in the principles of occupational safety for potent pharmaceutical compounds.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a non-peptide, orally active GnRH antagonist.[3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards from similar compounds in its class, such as Relugolix. The SDS for Relugolix indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Given these potential hazards, the primary routes of occupational exposure to this compound are inhalation of aerosolized powder, dermal contact, and ocular exposure. Therefore, a comprehensive PPE strategy must create a robust barrier against these routes.

The handling of such potent compounds falls under the guidance of regulations like USP Chapter <800>, which sets standards for the safe handling of hazardous drugs in healthcare and research settings.[2][5][6][7] Adherence to these guidelines is a cornerstone of a robust safety protocol.

Core PPE Requirements for Handling this compound

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE ComponentStandard/SpecificationPurpose
Gloves ASTM D6978 (Chemotherapy-rated)Prevents dermal absorption of the compound.[5][8]
Gown Disposable, impermeable, solid front, long-sleeved with tight-fitting cuffsProtects skin and personal clothing from contamination.[7][8]
Eye Protection Chemical splash gogglesPrevents ocular exposure from splashes or aerosols.[2][6]
Respiratory Protection NIOSH-approved N95 or higher respiratorPrevents inhalation of fine particles of the compound.[2][8]
Shoe Covers Two pairs, disposable and skid-resistantPrevents tracking of contamination outside the work area.[5]

Detailed Protocols for PPE Donning and Doffing

Proper donning and doffing procedures are critical to prevent cross-contamination. The sequence is designed to minimize the transfer of contaminants from the PPE to the user.

Donning Sequence

Donning_Sequence cluster_prep Preparation cluster_donning Donning Procedure Gather_PPE 1. Gather all necessary PPE Inspect_PPE 2. Inspect for defects Gather_PPE->Inspect_PPE Shoe_Covers 3. Don first pair of shoe covers Inspect_PPE->Shoe_Covers Hair_Cover 4. Don hair cover and beard cover (if applicable) Shoe_Covers->Hair_Cover Gown 5. Don gown, secure in back Hair_Cover->Gown Respirator 6. Don N95 respirator, perform seal check Gown->Respirator Goggles 7. Don goggles Respirator->Goggles Gloves 8. Don two pairs of chemo-rated gloves (inner pair under cuff, outer pair over cuff) Goggles->Gloves

Figure 1: Step-by-step PPE donning sequence for handling this compound.
Doffing Sequence

The doffing process is performed in a designated area to contain contamination.

Doffing_Sequence cluster_doffing Doffing Procedure (in designated area) Outer_Gloves 1. Remove outer pair of gloves Gown_Shoe 2. Remove gown and outer shoe covers together Outer_Gloves->Gown_Shoe Goggles 3. Remove goggles Gown_Shoe->Goggles Respirator 4. Remove respirator Goggles->Respirator Inner_Gloves 5. Remove inner pair of gloves Respirator->Inner_Gloves Wash_Hands 6. Wash hands thoroughly Inner_Gloves->Wash_Hands

Figure 2: Step-by-step PPE doffing sequence after handling this compound.

Operational Plans: Handling and Spill Management

Handling: All manipulations of solid this compound should be conducted in a certified chemical fume hood or a containment ventilated enclosure to minimize aerosol generation.[9]

Spill Management: In the event of a spill, the area should be immediately secured.

  • Alert personnel in the vicinity.

  • Don appropriate PPE as outlined above.

  • Contain the spill with absorbent pads for liquids or by gently covering powders with damp absorbent material to prevent aerosolization.

  • Clean the spill area with a suitable deactivating agent, followed by a thorough cleaning with soap and water.

  • Collect all contaminated materials in a designated hazardous waste container.

Disposal Plan: A Critical Final Step

All disposable PPE and materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.[10]

Waste Segregation and Disposal Pathway:

Disposal_Pathway cluster_generation Waste Generation Point Contaminated_PPE Used Gloves, Gown, Shoe Covers, etc. Hazardous_Waste_Bin Designated, Labeled Hazardous Waste Container (Yellow Bin) Contaminated_PPE->Hazardous_Waste_Bin Lab_Waste Contaminated Weigh Papers, Pipette Tips, etc. Lab_Waste->Hazardous_Waste_Bin Waste_Accumulation Secure Central Accumulation Area Hazardous_Waste_Bin->Waste_Accumulation Licensed_Disposal Licensed Hazardous Waste Disposal Vendor Waste_Accumulation->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration

Figure 3: Disposal pathway for this compound-contaminated materials.

Key Disposal Principles:

  • Do Not Sewer: Under no circumstances should this compound waste be disposed of down the drain.[11]

  • Proper Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste Pharmaceuticals."[10]

  • Segregation: Keep this compound waste separate from non-hazardous laboratory waste.

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research. This guide serves as a living document; always consult your institution's specific safety protocols and the most current regulatory guidelines.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.